3-Amino-3-cyclopentylpropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-cyclopentylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOIBOUMGDWHCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624577 | |
| Record name | 3-Amino-3-cyclopentylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682804-23-5 | |
| Record name | 3-Amino-3-cyclopentylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Amino-3-cyclopentylpropanoic acid chemical structure and properties
An In-Depth Technical Guide to 3-Amino-3-cyclopentylpropanoic Acid: Structure, Properties, Synthesis, and Applications
Introduction
This compound is a non-proteinogenic, cyclic β-amino acid that has garnered significant interest within the scientific community.[1] As a chiral building block, it serves as a valuable component in the fields of organic synthesis and medicinal chemistry.[1] Its defining structural characteristic is a cyclopentyl ring attached directly to the β-carbon of the propanoic acid backbone, a feature that imparts considerable conformational rigidity compared to its linear counterparts.[1] This constrained structure is paramount to its primary application: the design and synthesis of peptidomimetics. By incorporating this β³-amino acid into peptide sequences, researchers can develop molecules with pre-organized secondary structures, leading to enhanced resistance against enzymatic degradation and potentially improved pharmacokinetic profiles, making them attractive candidates for drug development.[1]
Chemical Structure and Physicochemical Properties
A thorough understanding of the molecule's fundamental characteristics is essential for its effective application in research and development.
Structure and Identification
The unambiguous identification of this compound is established through its structural and molecular identifiers.
-
2D Structure: (A 2D representation of the chemical structure would be placed here in a formal document)
-
Key Identifiers:
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Weight | 157.21 g/mol | [1][2] |
| Molecular Formula | C₈H₁₅NO₂ | [1][2] |
| Boiling Point | 296.3°C at 760 mmHg (Predicted) | [3] |
| Density | 1.129 g/cm³ (Predicted) | [3] |
| Storage | Room temperature, inert atmosphere, dark place | [1] |
Synthesis and Methodologies
The construction of the β-amino acid framework is a critical step in leveraging this molecule. Several synthetic strategies can be employed, often focusing on the stereoselective formation of the key carbon-nitrogen bond.
Overview of Synthetic Strategies
The synthesis of β-amino acids, particularly cyclic derivatives, is a well-explored area of organic chemistry. Common and effective strategies include:
-
Mannich Reaction: A classic and robust method for producing β-amino carbonyl compounds, which are direct precursors to β-amino acids. This one-pot, three-component condensation is highly efficient for creating the core structure.
-
Nucleophilic Addition to Imines: This approach involves the addition of an enolate or an equivalent nucleophile to an electrophilic C=N bond of an imine. It offers a high degree of control over stereochemistry, which is crucial for producing enantiopure forms.[1]
-
1,3-Dipolar Cycloaddition: Chelation-controlled cycloaddition reactions can be utilized to synthesize isoxazolidines, which can then be transformed into cyclic β-amino acid derivatives with high diastereomeric excess.[4]
Conceptual Synthetic Workflow: Mannich-Type Reaction
The Mannich reaction provides a direct and convergent pathway. The causality behind this choice is its efficiency in assembling the core C-C-N backbone from readily available starting materials.
-
Iminium Ion Formation: React cyclopentanecarboxaldehyde with a suitable ammonia source (e.g., ammonium chloride) in an appropriate solvent to form the corresponding iminium ion in situ.
-
Enolate Formation & Conjugate Addition: Separately, deprotonate a malonic acid derivative (e.g., diethyl malonate) with a strong base (e.g., sodium ethoxide) to form the enolate. This enolate then acts as the nucleophile, attacking the electrophilic iminium ion.
-
Hydrolysis and Decarboxylation: The resulting adduct is subjected to acidic or basic hydrolysis to cleave the ester groups, followed by gentle heating to induce decarboxylation, yielding the final this compound product.
Caption: Conceptual workflow for a Mannich-type synthesis.
Spectroscopic and Analytical Characterization
Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a comprehensive analytical profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone for structural elucidation. Two-dimensional correlation experiments like COSY (Correlation Spectroscopy) are used to establish proton-proton connectivities, while heteronuclear experiments such as HSQC and HMBC are critical for assigning the ¹H and ¹³C spectra unambiguously by correlating protons with their directly attached or long-range coupled carbons.[1]
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for confirming the molecular weight of 157.21 g/mol .[1] In positive ion mode, the analysis would primarily detect the protonated molecular ion [M+H]⁺ at an m/z of approximately 158.22.[1] High-Resolution Mass Spectrometry (HRMS) can further confirm the elemental formula, while tandem MS (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of a water molecule from the carboxylic acid group or the loss of formic acid.[1]
Applications in Research and Drug Development
The unique structural properties of this compound make it a molecule of high interest for creating novel therapeutics.
A Rigid Scaffold for Peptidomimetics
The primary value of this compound lies in its role as a rigid building block. The causality is direct: the five-membered cyclopentyl ring severely restricts the rotational freedom of the molecular backbone.[1]
-
Conformational Constraint: When incorporated into a peptide chain, this rigidity helps to pre-organize the peptide into defined secondary structures, such as helices or turns.[1]
-
Enhanced Stability: This pre-organization can make the resulting peptidomimetic significantly more resistant to degradation by proteolytic enzymes, a common failure point for peptide-based drugs.[1]
-
Improved Pharmacokinetics: By resisting degradation, peptides containing this moiety may exhibit longer half-lives in vivo, leading to improved pharmacokinetic properties and therapeutic efficacy.[1]
Context within GABA Analogue Research
While direct pharmacological data for this compound is not extensively published, its structure places it within the broader class of conformationally restricted GABA (gamma-aminobutyric acid) analogues. Research on similar cyclopentane-based amino acids provides valuable context for its potential applications.
-
Probing Receptor Binding: Constrained analogues are powerful tools for studying the specific conformations required for binding to neurotransmitter receptors.[5]
-
GABA(C) Receptor Activity: Studies on enantiomers of cis- and trans-3-aminocyclopentanecarboxylic acid have shown they act as moderately potent partial agonists at human rho(1) and rho(2) GABA(C) receptors, defining a preferred stereochemical orientation for receptor binding.[5] This highlights how subtle changes in the cyclopentane ring's substitution pattern can modulate pharmacological activity, suggesting a rich field for exploration with the title compound and its derivatives.
Logical Pathway for Drug Discovery Application
Caption: Logical flow from molecular structure to therapeutic application.
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity of this research chemical.
-
Storage Conditions: For optimal stability, the compound should be stored in a dark place, under an inert atmosphere, at room temperature.[1]
-
Safety Precautions: As a standard laboratory precaution, researchers should always use appropriate personal protective equipment (PPE), including gloves and eye shields, when handling this compound.[1] A comprehensive review of the Safety Data Sheet (SDS) is recommended before use.
-
Intended Use: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.[1]
References
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Synthesis of cyclic and acyclic beta-amino acids via chelation-controlled 1,3-dipolar cycloaddition. PubMed. [Link]
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(R)-3-AMINO-3-CYCLOPENTYL-PROPIONIC ACID | 1260595-06-9. AA Blocks. [Link]
-
Cyclic beta-amino acid derivatives: synthesis via lithium amide promoted tandem asymmetric conjugate addition-cyclisation reactions. PubMed. [Link]
-
The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. PubMed. [Link]
-
GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. PubMed. [Link]
-
Structures of GABA, 4-PIOL, and the cyclopentane GABA analogues. ResearchGate. [Link]
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- 5. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: A Structurally Constrained Building Block for Modern Medicinal Chemistry
An In-Depth Technical Guide to the Synthesis and Discovery of 3-Amino-3-cyclopentylpropanoic Acid
This compound is a non-proteinogenic, cyclic β-amino acid that has garnered significant interest within the scientific community.[1] With a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol , its structure is characterized by a cyclopentyl ring directly attached to the β-carbon of a propanoic acid backbone.[1] This seemingly simple modification—the introduction of a five-membered ring—imparts a profound level of conformational rigidity, a highly desirable trait in the design of advanced therapeutic agents.[1]
As a conformationally restricted analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, this molecule serves as a crucial scaffold in the development of novel drugs, particularly as anticonvulsants and anxiolytics.[2][3][4] Its principal value lies in its application as a building block for peptidomimetics. When incorporated into peptide chains, the rigid cyclopentyl group helps to pre-organize the backbone into stable secondary structures, enhancing resistance to enzymatic degradation and improving pharmacokinetic profiles.[1] This guide provides a comprehensive overview of the discovery, synthesis, and application of this versatile molecule for researchers and drug development professionals.
Part 1: Discovery and Pharmacological Context
The conceptual discovery of this compound is rooted in the broader field of neuropharmacology and the strategic design of GABA analogues.[4] Researchers have long sought to develop molecules that can selectively interact with GABA receptors or transporters to modulate neuronal activity. A key strategy in this endeavor is the synthesis of "conformationally restricted analogues," where a flexible molecule like GABA is locked into a specific three-dimensional shape by incorporating cyclic structures.[2][3]
The cyclopentane and cyclopentene rings have proven particularly effective for this purpose.[2][3][5] By constraining the molecule's rotation, chemists can define the precise stereochemical orientation of the essential amine and carboxylic acid groups, leading to enhanced selectivity and potency for specific receptor subtypes (e.g., GABAA, GABAB, GABAC) or GABA transporters like BGT1.[2][3][6] The development of stereoisomers of 3-aminocyclopentanecarboxylic acid and related compounds has been instrumental in mapping the binding requirements of these critical neurological targets.[7] this compound emerges from this logical progression as a β-amino acid variant, offering a different spatial arrangement and backbone length, thus providing a unique tool for probing receptor interactions and serving as a lead structure for drug discovery.
Part 2: Strategic Synthesis Methodologies
The synthesis of β-amino acids, particularly those with cyclic substituents, can be achieved through several robust chemical strategies. The choice of method often depends on the desired scale, stereochemical purity, and available starting materials.
Strategy I: The Mannich Reaction
The Mannich reaction is a cornerstone of organic synthesis for producing β-amino carbonyl compounds, which are direct precursors to β-amino acids.[1] This one-pot, three-component condensation offers an efficient route to the core structure.
Causality and Mechanistic Insight: The reaction's efficiency stems from the in-situ formation of a reactive electrophile, an iminium ion, from the condensation of an aldehyde (e.g., formaldehyde) and an amine (e.g., ammonia or a primary amine). This iminium ion is then intercepted by a nucleophilic enol or enolate derived from an active hydrogen compound. For the synthesis of our target, a malonic acid derivative serves as the ideal active hydrogen component, which, after the initial condensation, can be decarboxylated to yield the final β-amino acid.[1]
Illustrative Experimental Protocol (Mannich-type Synthesis): Note: This is a generalized protocol adaptable for the target molecule.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclopentanecarboxaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (1.5 eq) in ethanol.
-
Condensation: Heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in water and acidify with HCl to a pH of ~2. Extract with an organic solvent like ethyl acetate to remove unreacted starting materials. Adjust the aqueous layer's pH to ~7 with a base (e.g., NaOH), which may cause the product to precipitate.
-
Final Product: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.
Workflow Visualization:
Caption: Mannich reaction workflow for β-amino acid synthesis.
Strategy II: Nucleophilic Addition to Imines
A highly versatile and common strategy involves the nucleophilic addition of a carbon-based nucleophile (an enolate or its equivalent) to an electrophilic imine. This method offers excellent control over the formation of the crucial carbon-carbon and carbon-nitrogen bonds.[1]
Causality and Mechanistic Insight: This approach separates the formation of the C=N bond from the C-C bond-forming step. First, an imine is pre-formed from cyclopentanecarboxaldehyde and a suitable amine (often with a removable protecting group). Separately, a carboxylic acid derivative (like an ester) is deprotonated with a strong base (e.g., Lithium diisopropylamide, LDA) to form a reactive enolate. The enolate then attacks the imine, and subsequent hydrolysis of the ester and removal of any protecting groups yields the target amino acid.
Illustrative Experimental Protocol (Reformatsky-type reaction):
-
Imine Formation: In a flask, combine cyclopentanecarboxaldehyde (1.0 eq) and benzylamine (1.0 eq) in toluene. Heat to reflux with a Dean-Stark trap to remove water and drive the formation of the N-benzylidene-1-cyclopentylmethanamine.
-
Enolate Formation: In a separate, dry flask under an inert atmosphere (N2 or Ar), dissolve ethyl bromoacetate (1.2 eq) in dry THF and cool to -78°C. Add a solution of LDA (1.3 eq) dropwise to generate the lithium enolate.
-
Nucleophilic Addition: Slowly add the pre-formed imine solution to the enolate at -78°C. Allow the reaction to stir for several hours, gradually warming to room temperature.
-
Hydrolysis and Deprotection: Quench the reaction with saturated aqueous NH4Cl. Extract the product into an organic solvent. The resulting β-amino ester is then hydrolyzed using aqueous acid or base. The N-benzyl group can be removed via catalytic hydrogenation (e.g., H2, Pd/C).
-
Purification: Purify the final product using ion-exchange chromatography or recrystallization.
Workflow Visualization:
Caption: Sequential workflow for synthesis via nucleophilic addition.
Strategy III: Enantioselective Synthesis
For applications in drug development, obtaining a single enantiomer (e.g., the (R) or (S) form) is often critical.[1] Enantioselective synthesis ensures that only the biologically active stereoisomer is produced.
Causality and Mechanistic Insight: Enantioselectivity can be achieved through various means, including the use of chiral auxiliaries, asymmetric catalysis, or enzymatic resolution.[8] For instance, a chiral auxiliary can be temporarily attached to one of the reactants, directing the chemical transformations to favor the formation of one diastereomer over the other. After the key bond formations, the auxiliary is cleaved, yielding the enantiomerically enriched product. Asymmetric hydrogenation of a prochiral precursor using a chiral catalyst is another powerful technique.[9]
Illustrative Protocol (Conceptual - Asymmetric Hydrogenation):
-
Precursor Synthesis: Synthesize a prochiral precursor such as 3-amino-3-cyclopentylacrylic acid via methods similar to those described above but resulting in a C=C double bond in the backbone.
-
Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the precursor in a suitable solvent like methanol. Add a chiral rhodium or ruthenium catalyst (e.g., Rh(COD)2BF4 with a chiral phosphine ligand like (R)-BINAP).
-
Reaction: Pressurize the reactor with hydrogen gas (H2) and stir at a controlled temperature until the reaction is complete.
-
Workup and Purification: Release the pressure and remove the catalyst by passing the solution through a plug of silica gel or activated carbon.[9] Remove the solvent under reduced pressure.
-
Isolation: The resulting enantiomerically enriched this compound can be isolated and its enantiomeric excess (ee) determined by chiral HPLC.
Part 3: Physicochemical Properties and Characterization
The structural integrity and purity of synthesized this compound must be confirmed using standard analytical techniques.
| Property | Value / Method | Source |
| Molecular Formula | C8H15NO2 | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| Appearance | Crystalline solid (typical for amino acids) | General Knowledge |
| Primary Characterization | Nuclear Magnetic Resonance (NMR) | [1] |
| ¹H NMR: To confirm proton environments | [1] | |
| ¹³C NMR: To confirm carbon skeleton | [1] | |
| Purity Analysis | High-Performance Liquid Chromatography (HPLC) | General Knowledge |
| Stereochemistry | Chiral HPLC (for enantiopure forms) | [10] |
| Mass Verification | Mass Spectrometry (MS) | General Knowledge |
Expert Insight on Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation.[1] For this compound, ¹H NMR would show characteristic signals for the protons on the cyclopentyl ring, the α-protons adjacent to the carboxyl group, and the β-proton attached to the same carbon as the amino group and cyclopentyl ring. The coupling patterns and chemical shifts provide definitive proof of the connectivity.
Part 4: Applications and Future Outlook
The primary research value of this compound is its role as a rigid scaffold for designing peptidomimetics and other bioactive molecules.[1]
-
Peptidomimetics: The cyclopentyl ring introduces a significant conformational constraint, which can lock a peptide into a desired bioactive conformation (e.g., a β-turn or helical structure). This rigidity enhances binding affinity to biological targets and, crucially, increases resistance to proteolytic enzymes, thereby extending the in-vivo half-life of peptide-based drugs.[1]
-
GABA System Modulation: As a GABA analogue, it serves as a valuable probe for studying GABA receptors and transporters. Its unique, constrained structure can help elucidate the specific conformational requirements for ligand binding, aiding in the rational design of next-generation neurological drugs.[2][3][11]
-
Scaffold for Novel Therapeutics: The core structure can be further functionalized to create libraries of new chemical entities. Derivatives have been explored as potential antimicrobial and anticancer agents, demonstrating the versatility of the amino acid scaffold.[12][13]
The continued exploration of synthetic routes, especially scalable enantioselective methods, will further cement the importance of this compound in academic research and industrial drug development pipelines.
References
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ResearchGate. Synthesis of Analogs of GABA .15. Preparation and Resolution of Some Potent Cyclopentene and Cyclopentane Derivatives. Available from: [Link].
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PubMed Central. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Available from: [Link].
-
ResearchGate. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors | Request PDF. Available from: [Link].
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PubMed. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. Available from: [Link].
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PubMed. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Available from: [Link].
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Wikipedia. GABA analogue. Available from: [Link].
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ResearchGate. Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin | Request PDF. Available from: [Link].
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ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. Available from: [Link].
-
PubMed. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. Available from: [Link].
-
MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link].
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PubMed. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Available from: [Link].
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ACS Publications. Synthesis of Chiral Cyclopentenones | Chemical Reviews. Available from: [Link].
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AA Blocks. 1260595-06-9 | (R)-3-AMINO-3-CYCLOPENTYL-PROPIONIC ACID. Available from: [Link].
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MDPI. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Available from: [Link].
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PubMed Central. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link].
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- 11. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
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Physical and chemical characteristics of 3-Amino-3-cyclopentylpropanoic acid.
An In-Depth Technical Guide to 3-Amino-3-cyclopentylpropanoic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, a compound of significant interest to researchers in medicinal chemistry and drug development. The information presented herein is synthesized from established technical data and is intended to serve as a foundational resource for professionals engaged in the synthesis, characterization, and application of this unique β-amino acid.
Introduction: A Constrained Scaffold for Modern Chemistry
This compound is a non-proteinogenic, cyclic β-amino acid that has garnered attention as a valuable chiral building block in organic synthesis.[1] Its structure, which features a cyclopentyl ring directly attached to the β-carbon of a propanoic acid backbone, defines it as a β³-amino acid.[1] This structural feature is pivotal, as the cyclopentyl moiety introduces significant conformational constraints, reducing the molecule's flexibility compared to its linear counterparts or standard α-amino acids.[1]
The primary value of this compound lies in its application as a rigid scaffold for designing and synthesizing peptidomimetics.[1] When incorporated into peptide chains, the constrained nature of the cyclopentyl ring helps to pre-organize the backbone into specific secondary structures like helices and turns.[1] This rigidity not only enhances structural definition but also confers resistance to enzymatic degradation, a critical attribute for improving the pharmacokinetic profiles of peptide-based drug candidates.[1] This guide will delve into the core physicochemical properties, analytical characterization protocols, and synthetic considerations for this important research chemical.
Compound Identification and Molecular Structure
Accurate identification is the cornerstone of any chemical research. The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 682804-23-5 | [1] |
| Molecular Formula | C₈H₁₅NO₂ | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| InChI Key | SPOIBOUMGDWHCR-UHFFFAOYSA-N | [1] |
Molecular Structure Diagram
The following diagram illustrates the two-dimensional structure of this compound, highlighting the key functional groups and the cyclopentyl ring.
Caption: 2D Structure of this compound.
Physicochemical Properties and Handling
The physical and chemical properties of a compound dictate its handling, storage, and application. While some data for this compound is not extensively published, known and predicted values are compiled below.
| Property | Value / Observation | Reference |
| Physical State | Solid. | [2] |
| Density | 1.129 g/cm³ (predicted). | [2] |
| Solubility | Data not widely available, but as an amino acid, solubility is expected in polar solvents and aqueous solutions, dependent on pH. | [2] |
| pKa | Data not available. As a β-amino acid, it will have two pKa values: one for the carboxylic acid group (typically ~3.5-4.5) and one for the amino group (typically ~9.5-10.5). | [3] |
| Storage | For optimal stability, the compound should be stored in a dark place under an inert atmosphere at room temperature. | [1] |
Handling and Safety Precautions
As a standard laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses and gloves, should be used during handling.[1][2] Ensure adequate ventilation to avoid inhalation of dust.[2] For detailed safety information, consulting the specific Safety Data Sheet (SDS) from the supplier is mandatory.[1][2]
Analytical Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound. The following sections detail standard methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. Both solution-state and solid-state NMR can provide critical insights.[1]
-
¹H NMR: Provides information on the proton environment. Key expected signals include multiplets for the cyclopentyl protons, distinct signals for the diastereotopic protons of the -CH₂- group in the propanoic acid backbone, and a signal for the proton on the β-carbon.
-
¹³C NMR: Reveals the carbon skeleton. Distinct signals are expected for the carbonyl carbon, the two aliphatic carbons of the propanoic acid chain, and the carbons of the cyclopentyl ring.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of all proton and carbon signals by establishing through-bond connectivities.[1] For instance, an HMBC experiment can confirm the connectivity between the cyclopentyl ring and the propanoic acid backbone.
-
Solid-State NMR (ssNMR): This technique is valuable for characterizing the compound in its solid form, allowing for the distinction between crystalline and amorphous phases and the study of intermolecular interactions like hydrogen bonding.[1]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.
-
Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.
-
Analysis: Integrate the signals to determine proton ratios and analyze chemical shifts and coupling patterns to confirm the structure.
Caption: Workflow for structural assignment using NMR techniques.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of a compound.[1]
-
Electrospray Ionization (ESI-MS): As a soft ionization technique, ESI-MS is ideal for analyzing amino acids with minimal fragmentation, allowing for the accurate determination of the molecular weight (157.21 g/mol ).[1]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which is used to confirm the elemental formula (C₈H₁₅NO₂).[1]
In positive ion mode, the molecule is expected to be detected primarily as the protonated molecular ion [M+H]⁺ at an m/z of approximately 158.1176.[1][4] Common fragmentation pathways for amino acids include the loss of water (-18 Da) from the carboxylic acid group and the loss of formic acid (-46 Da).[1]
| Predicted Ion | Description | Approximate m/z |
| [M+H]⁺ | Protonated molecular ion | 158.12 |
| [M+H-H₂O]⁺ | Loss of a water molecule | 140.11 |
| [M+H-HCOOH]⁺ | Loss of formic acid | 112.11 |
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µM) in a suitable solvent system, typically a mixture of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. Desolvation in the heated capillary produces gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to generate a mass spectrum.
-
Data Interpretation: Identify the peak corresponding to the protonated molecular ion [M+H]⁺ to confirm the molecular weight. Analyze other peaks for characteristic fragments.
Synthetic Methodologies
The construction of the β-amino acid framework can be achieved through several established synthetic routes. While a detailed synthesis is beyond the scope of this guide, understanding the general approaches is valuable for researchers.
-
Mannich Reaction: This classic three-component condensation involves an aldehyde, an amine (or ammonia), and an active hydrogen compound (like a malonic acid derivative). This approach yields β-amino carbonyl compounds which are direct precursors to β-amino acids.[1]
-
Nucleophilic Addition to Imines: A common and effective strategy involves the nucleophilic addition of an enolate or its equivalent to an imine. For example, a Reformatsky reaction using a zinc enolate can form the carbon backbone, with the resulting β-amino ester being subsequently hydrolyzed to the desired acid.[1]
Caption: A generalized synthetic pathway to β-amino acids.
Conclusion
This compound is a structurally unique and synthetically valuable molecule. Its defining feature—a conformationally constrained cyclopentyl ring—makes it an attractive building block for creating peptidomimetics with enhanced stability and pre-organized structures.[1] A thorough understanding of its physicochemical properties and the application of robust analytical techniques such as NMR and mass spectrometry are critical for its successful application in research and development. This guide provides the foundational knowledge required for scientists and professionals to effectively utilize this compound in the pursuit of novel therapeutics and complex molecular architectures.
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(R)-3-AMINO-3-CYCLOPENTYL-PROPIONIC ACID | CAS 1260595-06-9. AA Blocks. [Link]
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3-Amino-2-(cyclopropylmethyl)propanoic acid | C7H13NO2. PubChem. [Link]
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(S)-3-Amino-3-cyclopropyl-propionic acid | CAS 754176-53-9. Anichem. [Link]
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3-Amino-3-cyclopropylpropanoic acid | C6H11NO2. PubChem. [Link]
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(S)-2-Amino-3-cyclopentylpropanoic acid | C8H15NO2. PubChem. [Link]
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2-Amino-3-cyclopentylpropanoic acid | C8H15NO2. PubChem. [Link]
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Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid... PubMed Central. [Link]
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3-Amino-3-cyclopentylpropanoic acid mechanism of action as a gabapentinoid.
An In-Depth Technical Guide to the Mechanism of Action of 3-Amino-3-cyclopentylpropanoic Acid as a Gabapentinoid
Abstract
Gabapentinoids, including the prototypical drugs gabapentin and pregabalin, are a cornerstone in the management of neuropathic pain and certain seizure disorders.[1][2] Their mechanism of action, while distinct from that of their structural parent γ-aminobutyric acid (GABA), is well-defined and centers on the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[3][4] this compound, a cyclic β-amino acid, is structurally analogous to these compounds and is investigated here as a member of the gabapentinoid class.[5] This guide provides a comprehensive technical overview of its presumed mechanism of action, grounded in the established pharmacology of gabapentinoids. We will dissect the molecular interactions, the downstream effects on neurotransmission, and the critical experimental workflows required to validate its activity and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience and pharmacology.
Introduction: The Gabapentinoid Class and the Role of the α2δ Subunit
Initially synthesized as GABA analogs with the intent of creating CNS-penetrant GABA-mimetics, gabapentinoids were serendipitously discovered to possess potent anticonvulsant and analgesic properties.[1] Subsequent research revealed that their primary mechanism does not involve direct interaction with GABA receptors.[6] Instead, their therapeutic effects are mediated by high-affinity binding to the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs.[2][7]
Voltage-gated calcium channels are critical for neuronal function, translating membrane depolarization into intracellular calcium influx, which is the primary trigger for neurotransmitter release.[3] These channels are heteromeric protein complexes, composed of a pore-forming α1 subunit and various auxiliary subunits, including β, γ, and α2δ, which modulate channel trafficking and function.[3] In pathological states such as neuropathic pain, the expression of the α2δ-1 subunit is significantly upregulated in primary sensory neurons of the dorsal root ganglia (DRG) and their central terminals in the spinal cord.[8][9] This upregulation is believed to contribute to the neuronal hyperexcitability and spontaneous firing that underlies chronic pain states.[9]
This compound, by virtue of its structural similarity to gabapentin (a GABA molecule with a cyclohexyl group), is hypothesized to engage this same target.[5][6] The cyclopentyl ring introduces conformational rigidity, a feature often exploited in medicinal chemistry to enhance binding affinity and specificity.[5]
Core Mechanism: Molecular Interaction with the α2δ Subunit
The central tenet of gabapentinoid action is the disruption of α2δ-1 subunit function. Binding of a gabapentinoid ligand to the α2δ subunit does not directly block the calcium channel pore.[10] Instead, it initiates a cascade of events that collectively dampen excessive neuronal signaling.
The primary consequences of this binding are:
-
Inhibition of VGCC Trafficking: Gabapentinoid binding interferes with the forward trafficking of the α1/α2δ channel complex from the neuronal cell body (e.g., in the DRG) to presynaptic terminals in the dorsal horn.[8][11] This reduces the number of functional calcium channels at the presynaptic membrane, thereby decreasing the capacity for calcium influx upon arrival of an action potential.[11]
-
Modulation of Channel Gating: While not a direct block, the interaction can allosterically modulate the channel's gating properties, further reducing the probability of channel opening and subsequent calcium entry.[12]
This dual action effectively reduces the gain of synaptic transmission, particularly in neurons where α2δ-1 is overexpressed and signaling is pathologically amplified.
Caption: Fig 1. Molecular mechanism of this compound.
Validating the Mechanism: Essential Experimental Protocols
To confirm that this compound operates via the canonical gabapentinoid mechanism, a series of well-established assays must be performed. These protocols form a self-validating system, where binding affinity is correlated with functional cellular effects and, ultimately, in vivo efficacy.
Radioligand Binding Assay: Quantifying Target Engagement
Causality: This assay is the foundational step to prove direct, high-affinity interaction with the intended molecular target. It quantifies the binding affinity (Kᵢ) and the density of binding sites (Bₘₐₓ), providing the first piece of evidence for a specific drug-receptor interaction. A high affinity for the α2δ subunit is a hallmark of all clinically effective gabapentinoids.[13]
Methodology:
-
Tissue Preparation: Homogenize porcine or rat cerebral cortex tissue, known to have high expression of α2δ subunits, in a suitable buffer (e.g., Tris-HCl).[13] Prepare a crude membrane fraction via centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radioligand such as [³H]-gabapentin or [³H]-pregabalin, and varying concentrations of the unlabeled test compound (this compound).[14]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters).[14] The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[14]
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Use non-linear regression to calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand), which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Caption: Fig 2. Workflow for Radioligand Binding Assay.
Electrophysiology: Assessing Functional Impact on Neurons
Causality: Demonstrating high-affinity binding is necessary but not sufficient. Electrophysiology, specifically whole-cell patch-clamp recording, provides the crucial link between target binding and a functional effect on neuronal activity. This technique directly measures the compound's ability to reduce neuronal excitability and inhibit synaptic transmission, the cellular correlates of its analgesic and anticonvulsant effects.[9][15]
Methodology:
-
Cell/Tissue Preparation: Prepare acute brain slices or culture primary neurons from relevant regions, such as the dorsal root ganglia (DRG) or spinal cord dorsal horn.[16][17]
-
Recording Setup: Place the preparation in a recording chamber on a microscope stage, continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Patching: Using a micromanipulator, guide a glass micropipette filled with an internal solution to the surface of a target neuron.[16] Apply gentle suction to form a high-resistance "giga-seal" with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical access to the cell's interior.[17]
-
Data Acquisition:
-
Voltage-Clamp: Hold the membrane potential at a constant voltage (e.g., -70 mV) to record synaptic currents (e.g., excitatory postsynaptic currents, EPSCs) or voltage-gated calcium currents.[18]
-
Current-Clamp: Inject a known amount of current to measure changes in the membrane potential, including action potential firing frequency.[15]
-
-
Drug Application: After establishing a stable baseline recording, perfuse the chamber with aCSF containing this compound at various concentrations.
-
Analysis: Measure the change in the amplitude and frequency of EPSCs, the magnitude of calcium currents, or the number of action potentials fired in response to a stimulus, before and after drug application.
In Vivo Models: Evaluating Therapeutic Efficacy
Causality: The final and most critical validation step is to demonstrate that the molecular and cellular effects translate into a meaningful therapeutic outcome in a living organism. Animal models of neuropathic pain are designed to replicate key aspects of the human condition, such as mechanical allodynia (pain in response to a normally non-painful stimulus).[19][20]
Methodology (Spared Nerve Injury Model):
-
Model Induction: Under anesthesia, surgically expose the sciatic nerve in the thigh of a rat or mouse. Ligate and transect two of the three terminal branches (the tibial and common peroneal nerves), leaving the sural nerve intact.[21] This procedure reliably induces a state of persistent neuropathic pain.
-
Behavioral Testing (Baseline): Before and after surgery, assess the animal's baseline sensitivity to mechanical stimuli using von Frey filaments. These are calibrated filaments applied to the paw surface to determine the paw withdrawal threshold.[22]
-
Drug Administration: Administer this compound via a relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. Include vehicle control and positive control (e.g., gabapentin) groups.
-
Post-Drug Behavioral Testing: At set time points after drug administration, re-evaluate the paw withdrawal threshold using the von Frey filaments.
-
Data Analysis: A successful compound will significantly increase the paw withdrawal threshold in the nerve-injured animals, indicating a reduction in mechanical allodynia. Plot the dose-response relationship to determine the ED₅₀ (the dose that produces 50% of the maximal effect).
Data Presentation: A Comparative Overview
Quantitative data from these experiments allow for direct comparison with established gabapentinoids, providing context for the potency and potential of a new chemical entity.
| Compound | Binding Affinity (Kᵢ, nM) vs. α2δ-1 | Ca²⁺ Current Inhibition (IC₅₀, µM) | In Vivo Efficacy (ED₅₀, mg/kg) (SNI Model) |
| Gabapentin | 40 - 100 | ~50 | 30 - 100 |
| Pregabalin | 5 - 20 | ~10 | 10 - 30 |
| This compound | To Be Determined | To Be Determined | To Be Determined |
Note: Values for Gabapentin and Pregabalin are approximate and compiled from various literature sources for illustrative purposes.[1]
Conclusion
The mechanism of action for a novel compound like this compound can be confidently established by following the logical and validated pathway of gabapentinoid research. The core directive is the high-affinity binding to the α2δ subunit of voltage-gated calcium channels, which leads to reduced presynaptic calcium influx and a subsequent decrease in the release of excitatory neurotransmitters.[3][4] This cascade ultimately dampens the neuronal hyperexcitability that drives neuropathic pain and seizure activity.
The experimental protocols detailed herein—from radioligand binding to in vivo behavioral models—provide a robust framework for validating this mechanism. Successful outcomes in these assays would firmly place this compound within the gabapentinoid class and provide a strong rationale for its further development as a potential therapeutic agent.
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A Technical Guide to 3-Amino-3-cyclopentylpropanoic Acid: Synthesis, Pharmacology, and Therapeutic Potential
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review of 3-Amino-3-cyclopentylpropanoic acid, a conformationally restricted cyclic β-amino acid of significant interest in medicinal chemistry. While direct pharmacological and in vivo data for this specific molecule are limited in publicly accessible literature, this guide synthesizes information from closely related analogues to build a robust profile of its probable characteristics. We delve into established synthetic methodologies for β-amino acids, propose a detailed synthetic protocol, and analyze the structure-activity relationships within the class of cyclopentane GABA analogues. The primary focus is on the potential anticonvulsant properties, drawing parallels with known GABAergic modulators. This document serves as a foundational resource for researchers exploring the therapeutic applications of constrained β-amino acids in neurology and beyond.
Introduction: The Rationale for Conformational Constraint in GABA Analogues
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Consequently, the GABAergic system is a prime target for therapeutic intervention in a range of neurological and psychiatric disorders, most notably epilepsy. Many GABA analogues, such as gabapentin and pregabalin, have achieved significant clinical success as anticonvulsants, anxiolytics, and analgesics.[2] These drugs, however, do not typically act directly on GABA receptors but rather on other targets like voltage-gated calcium channels.[3]
A key strategy in modern drug design is the use of conformational constraint to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. This compound (CAS 682804-23-5) is a non-proteinogenic β-amino acid that embodies this principle.[4] Its structure features a cyclopentyl ring fused to the β-carbon of the propanoic acid backbone, creating a rigid scaffold.[4] This rigidity is hypothesized to:
-
Pre-organize the molecule into a bioactive conformation, potentially increasing affinity for its biological target.
-
Enhance metabolic stability by making the molecule more resistant to enzymatic degradation, which can lead to improved pharmacokinetic profiles.[4]
-
Serve as a versatile building block for the synthesis of peptidomimetics with defined secondary structures like helices and turns.[4]
This guide will explore the available scientific literature to provide a detailed overview of the synthesis, predicted pharmacology, and potential therapeutic applications of this intriguing GABA analogue.
Synthesis and Characterization
Plausible Synthetic Strategies
The construction of the this compound scaffold can be approached through several reliable methods:
-
Mannich-Type Reactions: A classic approach to β-amino carbonyl compounds involves the one-pot, three-component condensation of an enolizable carbonyl compound (like a malonic acid derivative), an aldehyde (cyclopentanecarbaldehyde), and an amine source (like ammonia).[4] The resulting dicarboxylic acid intermediate can then be decarboxylated to yield the target β-amino acid.
-
Nucleophilic Addition to Imines: A highly effective strategy involves the nucleophilic addition of an enolate equivalent (e.g., from a silyl ketene acetal or a lithium enolate of an acetate ester) to an imine derived from cyclopentanecarbaldehyde. This method offers good control over stereochemistry, especially when chiral auxiliaries or catalysts are employed.
-
Ring-Opening of Aziridines: A one-pot sequence involving the asymmetric aziridination of an α,β-unsaturated aldehyde, followed by reductive ring-opening, could be adapted to produce precursors for the target molecule.[4]
Proposed Experimental Protocol (Based on Analogue Synthesis)
The following protocol is a representative, generalized procedure for the synthesis of a β-amino acid via nucleophilic addition to an imine, adapted from established methods for similar compounds.[5]
Step 1: Imine Formation
-
To a solution of cyclopentanecarbaldehyde (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add a primary amine (e.g., benzylamine, 1.0 eq).
-
Add a drying agent, such as anhydrous magnesium sulfate.
-
Stir the reaction mixture at room temperature for 4-6 hours until imine formation is complete, as monitored by TLC or GC-MS.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude imine.
Step 2: Enolate Formation and Nucleophilic Addition
-
In a separate, flame-dried flask under an inert atmosphere (e.g., argon), dissolve a suitable ester (e.g., tert-butyl acetate, 1.2 eq) in anhydrous THF.
-
Cool the solution to -78 °C and add a strong base, such as lithium diisopropylamide (LDA) (1.1 eq), dropwise.
-
Stir the solution at -78 °C for 30 minutes to generate the lithium enolate.
-
Add a solution of the crude imine from Step 1 in anhydrous THF to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature.
Step 3: Hydrolysis and Deprotection
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting β-amino ester by column chromatography.
-
Hydrolyze the ester and remove the amine protecting group (e.g., via catalytic hydrogenation for a benzyl group) using standard literature procedures to yield the final product, this compound.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: "Proposed Synthetic Workflow"
Pharmacological Profile: An Analogue-Based Assessment
Direct pharmacological data for this compound is not prevalent in the literature. However, a wealth of information on closely related cyclopentane and cyclopentene GABA analogues provides a strong foundation for predicting its biological activity.
Interaction with GABA Receptors
Studies on conformationally restricted GABA analogues reveal a high degree of stereospecificity and functional diversity at GABA receptor subtypes.
-
GABAA Receptors: Research on a series of cyclopentane GABA analogues showed that trans-3-aminocyclopentane-1-carboxylic acid was one of the most potent at GABAA receptors.[4] This suggests that the relative orientation of the amino and carboxylic acid groups is critical for receptor activation. It is plausible that one of the stereoisomers of this compound could exhibit significant activity at GABAA receptors.
-
GABAC Receptors: The pharmacology of cyclopentane analogues at GABAC (or GABAρ) receptors has been studied in detail.[5] These receptors are less ubiquitous than GABAA but play important roles in specific brain regions like the retina.
| Compound | Receptor | Activity | Potency (EC50 or Ki) |
| (+)-TACP | ρ1 / ρ2 | Partial Agonist | EC50 = 2.7 µM / 1.45 µM |
| (+)-CACP | ρ1 / ρ2 | Partial Agonist | EC50 = 26.1 µM / 20.1 µM |
| (-)-CACP | ρ1 / ρ2 | Partial Agonist | EC50 = 78.5 µM / 63.8 µM |
| (+)-4-ACPCA | ρ1 / ρ2 | Antagonist | Ki = 6.0 µM / 4.7 µM |
Table 1: Pharmacological Activity of Cyclopentane GABA Analogues at GABAC Receptors.[5] Data from studies on human homomeric ρ1 and ρ2 receptors expressed in Xenopus oocytes.
This data clearly demonstrates that subtle changes in stereochemistry and structure dramatically alter the functional activity from agonism to antagonism.[5] The affinity of these analogues for GABAC receptors is in the low micromolar range, indicating significant interaction.
Potential as an Anticonvulsant
The primary therapeutic interest in novel GABA analogues lies in their potential as anticonvulsants.
-
Evidence from Animal Models: A key study demonstrated that 1-aminocyclopentane carboxylic acid provided protection against seizures in the maximal electroshock (MES) test in rats.[6] The MES test is a widely used preclinical model that predicts efficacy against generalized tonic-clonic seizures.[1] However, the same compound was ineffective against seizures induced by pentylenetetrazol (PTZ), a model that predicts efficacy against absence seizures.[6] This suggests a specific anticonvulsant profile, potentially similar to drugs like phenytoin that primarily act on voltage-gated sodium channels.
-
Mechanism of Action: While direct GABA receptor agonism is one possible mechanism, many clinically successful GABA analogues do not function this way. For instance, pregabalin's anticonvulsant effects are mediated by its high-affinity binding to the α2δ subunit of voltage-gated calcium channels.[3] It is highly probable that this compound could act via a similar mechanism, or alternatively, by inhibiting GABA uptake, a mechanism demonstrated by the (-)-4R isomer of 4-aminocyclopent-1-ene-carboxylic acid.[4]
dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Inferred Mechanistic Pathways"
Structure-Activity Relationship (SAR) Insights
The analysis of cyclopentane GABA analogues reveals critical SAR trends that are invaluable for drug design.
-
Stereochemistry is Paramount: The difference between cis and trans isomers, as well as the specific enantiomers (R vs. S), can switch a compound from a potent agonist to a weak partial agonist or even an antagonist.[5] This highlights the highly defined three-dimensional binding pocket of the target receptors.
-
Ring Saturation and Double Bonds: The presence of a double bond in the cyclopentene ring, as seen in 4-aminocyclopent-1-ene-1-carboxylic acid, can significantly impact potency and selectivity for GABAA receptors versus GABA uptake sites.[4]
-
Functional Selectivity: The separation of functions—GABAA agonism in one enantiomer and GABA uptake inhibition in the other—is a remarkable finding.[4] This suggests that it is possible to design highly selective ligands by manipulating the stereochemistry of the cyclopentane scaffold. For this compound, it is crucial that both enantiomers are synthesized and evaluated independently to fully characterize their pharmacological profiles.
Conclusion and Future Directions
This compound stands as a promising, yet underexplored, scaffold in the field of GABAergic modulation. Based on a comprehensive review of its close structural analogues, it is reasonable to hypothesize that this compound possesses significant potential as an anticonvulsant. Its rigid cyclopentyl core is a key feature that likely enhances metabolic stability and pre-organizes the pharmacophore for target engagement.
The available data strongly suggests that the next steps in the investigation of this compound should be:
-
Chiral Synthesis and Separation: Development of a robust, stereoselective synthesis to produce the individual (R)- and (S)-enantiomers.
-
In Vitro Pharmacological Profiling: A comprehensive screening of the enantiomers against a panel of targets, including GABAA, GABAB, and GABAC receptor subtypes, GABA transporters (GATs), and the α2δ subunit of voltage-gated calcium channels.
-
In Vivo Anticonvulsant Evaluation: Testing of the individual enantiomers in validated animal models of epilepsy, such as the MES and PTZ seizure tests, to determine their efficacy and potential clinical utility.
-
Neurotoxicity Assessment: Early evaluation of potential neurotoxic effects to establish a preliminary safety profile.
This technical guide, by synthesizing the available literature, provides a solid rationale and a clear path forward for the research and development of this compound as a potential therapeutic agent.
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Structure-activity Studies on the Activity of a Series of Cyclopentane GABA Analogues on GABAA Receptors and GABA Uptake. European Journal of Pharmacology. [Link]
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The Biological Activity of Cyclic β-Amino Acids: From Conformational Constraint to Therapeutic Innovation
An In-Depth Technical Guide:
Abstract
Cyclic β-amino acids represent a class of synthetically versatile building blocks that have garnered significant attention in medicinal chemistry and drug development. Their inherent structural rigidity, a direct consequence of the cyclic constraint imposed on the β-amino acid backbone, imparts unique conformational properties that are highly desirable for the design of potent and selective therapeutic agents. This guide provides a comprehensive technical overview of the biological activities of cyclic β-amino acids, exploring the causal relationship between their constrained topologies and their efficacy as peptidomimetics, enzyme inhibitors, and modulators of protein-protein interactions. We will delve into key therapeutic areas, including oncology and infectious diseases, and provide field-proven experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of these scaffolds in modern therapeutic design.
The Foundational Principle: Conformational Rigidity as a Bioactive Driver
The incorporation of amino acids into a cyclic scaffold fundamentally alters their physicochemical properties. Unlike their linear counterparts, which can adopt a multitude of conformations in solution, cyclic structures dramatically reduce this conformational freedom.[][2][3] This pre-organization is the cornerstone of their enhanced biological activity.
Causality Behind the Advantage:
-
Reduced Entropy Loss upon Binding: A flexible molecule must "pay" a significant entropic penalty to adopt the specific conformation required for binding to a biological target. By pre-organizing the molecule into a more rigid, bioactive conformation, cyclic β-amino acids minimize this entropic loss, leading to a more favorable Gibbs free energy of binding and, consequently, higher affinity and potency.[2]
-
Enhanced Proteolytic Stability: Native peptides are often susceptible to rapid degradation by proteases in the bloodstream, limiting their therapeutic utility. The cyclic backbone and the presence of non-natural β-amino acids create structures that are not readily recognized by proteases, significantly increasing their in vivo half-life and bioavailability.[2][4][5][6]
-
Secondary Structure Mimicry: Cyclic β-amino acids are exceptional scaffolds for mimicking protein secondary structures, such as β-turns and helices.[3][7] This ability allows them to function as potent peptidomimetics, capable of disrupting protein-protein interactions (PPIs) that are often mediated by such structural motifs.
Caption: Conformational constraint of cyclic peptides reduces entropy, enhancing binding affinity.
Key Therapeutic Applications and Biological Activities
The unique structural features of cyclic β-amino acids have been exploited to develop agents with a wide spectrum of biological activities.
Antimicrobial Agents
Cyclic peptides containing β-amino acids have emerged as a promising class of antimicrobial agents, often targeting bacterial cell membranes.[5][8][9]
-
Mechanism of Action: The design of these molecules typically incorporates cationic residues (like lysine) and hydrophobic residues (like tryptophan).[9] The positive charges facilitate initial electrostatic attraction to the negatively charged bacterial membrane, while the hydrophobic moieties promote insertion into and disruption of the lipid bilayer. This leads to membrane depolarization, leakage of cellular contents, and ultimately, cell death. This physical mechanism of disruption is less prone to the development of microbial resistance compared to single-enzyme inhibition.[9]
-
Advantages: The inclusion of β-amino acids enhances the stability of these peptides in the presence of bacterial proteases. Furthermore, the cyclic structure can optimize the amphipathic arrangement of side chains, maximizing membrane-disrupting efficacy.[10]
Anticancer Agents
The ability to modulate protein-protein interactions and induce apoptosis makes cyclic β-amino acid derivatives potent candidates for cancer therapy.[8][11][12][13]
-
Targeting Protein-Protein Interactions (PPIs): Many oncogenic pathways are driven by specific PPIs (e.g., p53-MDM2). Cyclic peptides can be designed to mimic the helical or turn-like structures of one of the binding partners, competitively inhibiting the interaction and restoring normal cellular processes like apoptosis.[3]
-
Induction of Apoptosis: Some cyclic β-amino acid-containing peptides have demonstrated the ability to directly induce apoptosis in cancer cells.[14] Their mechanisms can involve disrupting mitochondrial membranes or modulating signaling pathways that control programmed cell death. The enhanced selectivity for cancer cells over non-malignant cells is a key area of research, potentially linked to differences in membrane composition or surface proteins.[14][15]
GPCR Ligands
G protein-coupled receptors (GPCRs) are a major class of drug targets, and cyclic peptides are excellent scaffolds for developing selective modulators.[16][17]
-
Bioactive Conformation Mimicry: Natural peptide ligands for GPCRs often adopt a specific turn-like conformation when bound to the receptor.[18] Cyclic β-amino acids can lock the peptide into this bioactive conformation, converting a flexible, low-affinity native peptide into a potent and selective agonist or antagonist.[6][18] This strategy has been successfully applied to targets like the bradykinin and somatostatin receptors.[18][19]
Caption: A cyclic β-amino acid antagonist blocking a GPCR signaling cascade.
Experimental Protocols for Biological Evaluation
A self-validating system is crucial for trustworthy data. The following protocols represent standard, robust methodologies for assessing the biological activity of newly synthesized cyclic β-amino acid derivatives.
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.
Methodology:
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium (e.g., S. aureus, E. coli) is inoculated into 5 mL of cation-adjusted Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD₆₀₀ ≈ 0.4-0.6).
-
Dilute the culture in fresh MHB to a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Compound Plate:
-
In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the test compound (dissolved in a suitable solvent, e.g., DMSO, then diluted in MHB) at 2x the highest desired concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Trustworthiness Check: The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear. A known antibiotic (e.g., ampicillin) should be run in parallel as a positive control.
-
Data Presentation:
| Compound ID | Ring Size | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| CBAA-01 | 5 | 8 | 16 | 32 |
| CBAA-02 | 6 | 4 | 8 | 16 |
| CBAA-03 | 7 | 4 | 4 | 8 |
| Ampicillin | N/A | 2 | 4 | >128 |
Protocol: Anticancer Cytotoxicity (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in growth medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Trustworthiness Check: The no-cell control should have near-zero absorbance. The vehicle control represents 100% viability. A known cytotoxic drug (e.g., Doxorubicin) should be run as a positive control.
-
Data Presentation:
| Compound ID | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Non-Malignant Fibroblast IC₅₀ (µM) | Selectivity Index (Fibroblast/HCT-116) |
| CBAA-11 | 1.5 | 2.8 | >50 | >33.3 |
| CBAA-12 | 0.9 | 1.4 | >50 | >55.6 |
| Doxorubicin | 0.2 | 0.1 | 0.5 | 2.5 |
Synthesis Workflow: A Generalized Approach
The synthesis of these complex molecules requires robust and well-planned chemical strategies. While numerous specific methods exist[20][21], a common workflow involves solid-phase peptide synthesis (SPPS) followed by a solution-phase cyclization.
Caption: Generalized workflow for the synthesis of a cyclic peptide.
Causality in the Protocol:
-
Solid-Phase Synthesis (SPPS): This enables the rapid and efficient assembly of the linear peptide precursor, with easy removal of excess reagents and byproducts through simple filtration and washing.[22]
-
High Dilution for Cyclization: The crucial macrolactamization step is performed under high dilution to favor the intramolecular cyclization reaction over intermolecular polymerization, which would lead to unwanted linear oligomers.
Future Directions and Conclusion
The field of cyclic β-amino acids continues to evolve, driven by advances in synthetic chemistry and a deeper understanding of molecular recognition.[5][20] Future research will likely focus on:
-
Expanding Chemical Space: Developing novel synthetic routes to access more diverse and complex cyclic β-amino acid scaffolds.[21]
-
Computational Design: Utilizing advanced computational tools, such as modified AlphaFold and molecular dynamics simulations, to design cyclic peptides with high precision for specific targets.[3][23]
-
Cell Permeability: A significant challenge for peptide-based drugs is cell permeability.[2] Strategies to improve the ability of these cyclic structures to cross the cell membrane will be critical for targeting intracellular proteins.
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ResearchGate. (2025). Biological Activities of Cyclic Peptides: An Overview. Available from: [Link]
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National Institutes of Health (NIH). (n.d.). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. Available from: [Link]
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Hilaris Publisher. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Available from: [Link]
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Frontiers. (2023). Branched-chain amino acids catabolism and cancer progression: focus on therapeutic interventions. Available from: [Link]
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ACS Publications. (2024). Synthesis of Cyclic β-Amino Acid Derivatives by Desymmetrization and Lossen Rearrangement of N-Sulfoxy Meso-Succinimides. Available from: [Link]
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MolecularCloud. (2023). What Are Cyclic Amino Acids and Their Applications?. Available from: [Link]
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ResearchGate. (n.d.). Some important cyclic β-amino acids. Available from: [Link]
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National Institutes of Health (NIH). (n.d.). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Available from: [Link]
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MDPI. (n.d.). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Available from: [Link]
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National Institutes of Health (NIH). (n.d.). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Available from: [Link]
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National Institutes of Health (NIH). (2018). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. Available from: [Link]
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PubMed. (n.d.). Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. Available from: [Link]
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ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Available from: [Link]
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YouTube. (2023). Cyclic peptide structure prediction and design using AlphaFold. Available from: [Link]
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National Institutes of Health (NIH). (2022). Cyclic Peptides for the Treatment of Cancers: A Review. Available from: [Link]
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National Institutes of Health (NIH). (2009). Structure-based discovery of β2-adrenergic receptor ligands. Available from: [Link]
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(n.d.). CYCLIC BETA-AMINO ACIDS AS CONFORMATIONAL CONSTRAINTS. Available from: [Link]
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National Institutes of Health (NIH). (n.d.). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Available from: [Link]
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(2023). Antimicrobial efficacy of cyclic α- and β-peptides incorporated in polyurethane coatings. Available from: [Link]
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(2024). G Protein-Coupled Receptors: A Century of Research and Discovery. Available from: [Link]
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(2012). Improved anticancer potency by headtotail cyclization of short cationic anticancer peptides containing a lipophilic 2,2amino aci. Available from: [Link]
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ResearchGate. (n.d.). (a) Structures of previously reported cyclic β‐amino acid building.... Available from: [Link]
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ACS Publications. (n.d.). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of cyclic β-amino acid derivatives by trans-diastereoselective epoxidation. Available from: [Link]
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ACS Publications. (n.d.). Cyclization of Two Antimicrobial Peptides Improves Their Activity. Available from: [Link]
- Books. (n.d.). Macrocyclic Inhibitors of GPCR's, Integrins and Protein–Protein Interactions.
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PubMed Central. (n.d.). Discovery of GPCR ligands for probing signal transduction pathways. Available from: [Link]
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University of Glasgow. (2022). Conformational design of cyclic peptides. Available from: [Link]
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National Institutes of Health (NIH). (n.d.). Natural Cyclopeptides as Anticancer Agents in the Last 20 Years. Available from: [Link]
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National Institutes of Health (NIH). (2023). In vitro selection of macrocyclic peptide inhibitors containing cyclic γ2,4-amino acids targeting the SARS-CoV-2 main protease. Available from: [Link]
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National Institutes of Health (NIH). (2017). Cyclic Peptides as Novel Therapeutic Microbicides: Engineering of Human Defensin Mimetics. Available from: [Link]
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ResearchGate. (2025). Structure and Function Studies of GPCRs by Site-Specific Incorporation of Unnatural Amino Acids. Available from: [Link]
- Google Patents. (n.d.). WO2008080845A1 - Methods for the synthesis of cyclic peptides.
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3-Amino-3-cyclopentylpropanoic Acid: A Technical Guide for Advanced Research
Abstract
This technical guide provides a comprehensive overview of 3-Amino-3-cyclopentylpropanoic acid, a non-proteinogenic, cyclic β-amino acid of significant interest in medicinal chemistry and organic synthesis. We will delve into its fundamental properties, established and emerging synthetic methodologies, and its critical applications in drug development, particularly as a constrained scaffold for peptidomimetics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this unique molecular entity.
Core Molecular Identification
This compound is a valuable chiral building block characterized by a cyclopentyl ring attached to the β-carbon of a propanoic acid backbone, classifying it as a β³-amino acid.[1] This structural feature imparts significant conformational rigidity, a property highly sought after in the design of novel therapeutics.
| Identifier | Value |
| CAS Number | 682804-23-5[1] |
| Molecular Formula | C₈H₁₅NO₂[1] |
| Molecular Weight | 157.21 g/mol [1] |
| InChI Key | SPOIBOUMGDWHCR-UHFFFAOYSA-N |
Table 1: Core Identifiers for this compound.
It is important to note that the hydrochloride salt of this compound is also commercially available under CAS Number 80914-41-6, with a molecular formula of C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol .[2] Researchers should be mindful of the specific form being utilized in their experiments.
Synthesis Methodologies: A Strategic Overview
The synthesis of β-amino acids, including this compound, is a well-explored area of organic chemistry. The choice of synthetic route often depends on the desired stereochemistry, scale, and available starting materials.
2.1. Established Synthetic Pathways
Classical methods for the construction of the β-amino acid framework often rely on the formation of a key carbon-nitrogen bond.
-
Mannich Reaction: This versatile one-pot, three-component condensation reaction involves an active hydrogen compound (such as a malonic acid derivative), an aldehyde (e.g., cyclopentanecarbaldehyde), and an amine or ammonia.[1] The reaction proceeds through an iminium ion intermediate, which then reacts with the enol form of the active hydrogen compound. Subsequent decarboxylation of the resulting dicarboxylic acid intermediate yields the target β-amino acid. The Mannich reaction is a robust and efficient method for generating β-amino carbonyl compounds, which are direct precursors to β-amino acids.
-
Nucleophilic Addition to Imines: A widely employed and effective strategy involves the nucleophilic addition of an enolate or its equivalent to an imine derived from cyclopentanecarbaldehyde. This approach offers good control over stereochemistry, particularly when chiral auxiliaries or catalysts are used.
2.2. Conceptual Synthetic Workflow: Mannich-based Approach
A conceptual workflow for the synthesis of this compound via a Mannich-type reaction.
Physicochemical Properties and Analytical Characterization
Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and application in biological systems.
| Property | Predicted Value | Unit |
| logP (Octanol/Water Partition Coefficient) | -1.853 | |
| Water Solubility (logS) | -0.36 | mol/L |
| McGowan's Characteristic Volume (McVol) | 101.960 | ml/mol |
Table 2: Predicted Physicochemical Properties. Data calculated using Crippen and McGowan methods.[3]
3.1. Mass Spectrometry Fragmentation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a key analytical technique for the characterization of this compound. In positive ion mode, the protonated molecular ion [M+H]⁺ is expected at an m/z of approximately 158.22. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Common fragmentation pathways include the loss of a water molecule from the carboxylic acid group and the loss of formic acid.
Applications in Drug Development and Medicinal Chemistry
The primary value of this compound in drug development lies in its use as a rigid scaffold for the design of peptidomimetics.[1]
4.1. Conformational Constraint and Enzymatic Stability
The presence of the cyclopentyl ring introduces significant conformational constraint, reducing the flexibility of the molecule compared to linear α-amino acids.[1] When incorporated into peptide chains, this rigidity helps to pre-organize the peptide backbone into specific secondary structures, such as helices and turns.[1] This can lead to several advantages:
-
Enhanced Receptor Binding: By locking the peptide into a bioactive conformation, the entropic penalty of binding to a target receptor is reduced, potentially leading to higher affinity and selectivity.
-
Increased Proteolytic Resistance: The non-natural β-amino acid structure and the steric hindrance provided by the cyclopentyl group make peptides containing this moiety more resistant to degradation by proteases.[1] This can improve the pharmacokinetic profile of peptide-based drugs, leading to longer half-lives in vivo.
4.2. Role as a Chiral Building Block
This compound is a chiral molecule, and its enantiopure forms, such as (S)-3-Amino-3-cyclopentylpropanoic acid, are available for stereoselective synthesis.[1] This allows for the precise construction of complex molecules with defined three-dimensional structures, which is critical for achieving specific biological activity and minimizing off-target effects.
4.3. Potential Therapeutic Areas
While specific therapeutic applications of this compound itself are not extensively documented in the provided search results, its structural analogues and the broader class of cyclic β- and γ-amino acids have shown promise in various therapeutic areas, including:
-
Neurological Disorders: Analogues such as Gabapentin and CPP-115 are known anticonvulsant drugs.[4] The inhibition of enzymes like GABA aminotransferase (GABA-AT) by related compounds highlights the potential for developing novel treatments for conditions like epilepsy and substance abuse.[5]
-
Infectious Diseases: Cyclic β-amino acids are found in natural products with antifungal and antibiotic properties, such as cispentacin and icofungipen.[4]
-
Oncology: The use of amino acids as moieties in prodrug design can enhance the targeting and delivery of anticancer agents to tumor cells, which often have an increased demand for amino acids.[6][7]
Experimental Protocols: A General Guideline
The following provides a generalized protocol for the handling and storage of this compound. Specific experimental procedures should be developed and validated based on the intended application.
5.1. Handling and Storage
-
Storage: For optimal stability, store the compound in a dark place under an inert atmosphere at room temperature.[1]
-
Personal Protective Equipment (PPE): As a standard laboratory precaution, always use appropriate personal protective equipment, including chemical-resistant gloves, safety glasses or goggles, and a lab coat when handling this compound.[1]
-
Safety Data Sheet (SDS): Always consult the Safety Data Sheet provided by the supplier for comprehensive handling, storage, and emergency procedures.
Conclusion
This compound represents a valuable and versatile building block for modern drug discovery and development. Its unique structural features, particularly the conformational constraint imparted by the cyclopentyl ring, offer significant advantages in the design of peptidomimetics with enhanced stability and biological activity. A thorough understanding of its synthesis, properties, and potential applications will empower researchers to fully leverage this compound in the creation of next-generation therapeutics.
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Alicyclic β- and γ-Amino Acids: Useful Scaffolds for the Stereocontrolled Access to Amino Acid-Based Carbocyclic Nucleoside Analogs - NIH. [Link]
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- 4. Alicyclic β- and γ-Amino Acids: Useful Scaffolds for the Stereocontrolled Access to Amino Acid-Based Carbocyclic Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Amino-3-cyclopentylpropanoic Acid: A Technical Guide
Introduction
3-Amino-3-cyclopentylpropanoic acid is a non-proteinogenic β-amino acid featuring a cyclopentyl ring at the β-position. This substitution imparts significant conformational rigidity, making it a valuable building block in medicinal chemistry for the development of peptidomimetics with enhanced stability and specific secondary structures.[1] A thorough understanding of its structural and electronic properties is paramount for its effective application. This guide provides a detailed analysis of the expected spectroscopic data for this compound (C₈H₁₅NO₂; Molecular Weight: 157.21 g/mol [1]), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), grounded in fundamental principles and data from analogous structures.
Molecular Structure and Spectroscopic Overview
The structure of this compound presents distinct moieties that will give rise to characteristic spectroscopic signals. The cyclopentyl group offers a set of aliphatic protons and carbons, while the propanoic acid backbone contains a chiral center, a methylene group, and a carboxylic acid. The primary amino group further contributes to the spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise covalent structure and stereochemistry of this compound. High-resolution solution-state NMR experiments are essential for assigning the proton (¹H) and carbon (¹³C) signals unambiguously.
Experimental Protocol: NMR Data Acquisition
A standardized approach for acquiring high-quality NMR data for a sample of this compound is outlined below. The choice of solvent is critical; deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable due to the compound's polarity and to allow for the exchange of labile protons (NH₂ and COOH), simplifying the spectrum.
Sample Preparation and Data Acquisition Workflow:
Caption: Standard workflow for NMR sample preparation and data acquisition.
Causality in Experimental Choices:
-
Solvent Selection: D₂O or CD₃OD are chosen to solubilize the polar amino acid and to exchange the acidic protons of the amine and carboxylic acid groups with deuterium. This removes their signals from the ¹H NMR spectrum, which simplifies the analysis of the carbon-bound protons.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy) is essential to establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the cyclopentyl ring and the propanoic acid backbone.[1]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon, providing a powerful method for assigning carbon signals based on their known proton assignments.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons (like the carboxyl carbon) and confirming the overall connectivity of the molecule.[1]
-
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the cyclopentyl ring and the propanoic acid chain. The chemical shifts are influenced by the electron-withdrawing effects of the amino and carboxyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts (in D₂O, referenced to residual HDO at 4.79 ppm)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| Hα (CH₂) | ~2.6 - 2.8 | Doublet of Doublets (dd) | 2H | Diastereotopic protons adjacent to the chiral center (Hβ) and the electron-withdrawing carboxyl group. |
| Hβ (CH) | ~3.3 - 3.5 | Multiplet (m) | 1H | Methine proton at the chiral center, deshielded by the adjacent amino group and cyclopentyl ring. |
| Hγ (CH) | ~2.0 - 2.2 | Multiplet (m) | 1H | Methine proton of the cyclopentyl ring attached to the chiral center. |
| Hδ, Hε (CH₂) | ~1.4 - 1.8 | Multiplets (m) | 8H | Overlapping signals from the remaining four methylene groups of the cyclopentyl ring. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide complementary information, with the carbonyl carbon appearing significantly downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts (in D₂O)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O | ~175 - 180 | Carbonyl carbon of the carboxylic acid, significantly deshielded. |
| Cβ | ~55 - 60 | Chiral carbon attached to the amino group, deshielded. |
| Cγ | ~45 - 50 | Cyclopentyl carbon attached to the propanoic acid backbone. |
| Cα | ~40 - 45 | Methylene carbon adjacent to the carboxyl group. |
| Cδ, Cε | ~25 - 35 | Remaining methylene carbons of the cyclopentyl ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. In the solid state, amino acids typically exist as zwitterions, which profoundly influences their IR spectra.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common technique for solid samples, requiring minimal preparation.
Data Acquisition Workflow:
Caption: Workflow for solid-state analysis using ATR-FTIR spectroscopy.
Causality in Experimental Choices:
-
Zwitterionic Form: In the solid state, the carboxylic acid protonates the amino group, forming a carboxylate (-COO⁻) and an ammonium (-NH₃⁺) group. This is the thermodynamically most stable form.
-
ATR Technique: This method is non-destructive and requires very little sample, making it ideal for characterizing valuable synthetic products.
Predicted IR Absorption Bands
The IR spectrum will be characterized by the vibrations of the zwitterionic functional groups and the hydrocarbon framework.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Prediction |
| ~3200 - 2800 | N-H stretching | Ammonium (-NH₃⁺) | Broad absorption due to the stretching vibrations of the ammonium group, often overlapping with C-H stretches. |
| ~2950 - 2850 | C-H stretching | Cyclopentyl & Propanoic CH₂, CH | Characteristic aliphatic C-H stretching vibrations. |
| ~1630 - 1550 | N-H bending (asymmetric) | Ammonium (-NH₃⁺) | Strong absorption typical for the asymmetric bending of a primary ammonium group. |
| ~1550 - 1480 | N-H bending (symmetric) | Ammonium (-NH₃⁺) | Medium to strong absorption for the symmetric "umbrella" mode of the ammonium group. |
| ~1600 - 1550 | C=O stretching (asymmetric) | Carboxylate (-COO⁻) | Strong, broad absorption due to the asymmetric stretch of the carboxylate anion. |
| ~1420 - 1380 | C=O stretching (symmetric) | Carboxylate (-COO⁻) | Weaker but distinct absorption from the symmetric stretch of the carboxylate group. |
These predictions are consistent with the general appearance of IR spectra for amino acids, which show characteristic broad absorptions for the ammonium group and strong peaks for the carboxylate anion.[2]
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule.
Experimental Protocol: ESI-MS
Data Acquisition Workflow:
Caption: General workflow for ESI-MS analysis.
Causality in Experimental Choices:
-
Positive Ion Mode: The presence of the basic amino group makes the molecule readily protonated. Adding a small amount of acid (like formic acid) to the solvent promotes the formation of the [M+H]⁺ ion.
-
Tandem MS (MS/MS): By isolating the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. This fragmentation pattern provides valuable structural information and increases confidence in the compound's identification.
Predicted Mass Spectrometric Data
Table 4: Predicted ESI-MS Data
| m/z (mass-to-charge) | Ion | Rationale for Prediction |
| 158.12 | [M+H]⁺ | Protonated molecular ion (C₈H₁₆NO₂⁺). This is expected to be the base peak in the full scan spectrum.[1] |
| 141.10 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated molecule, a common fragmentation pathway for amino acids. |
| 112.08 | [M+H - HCOOH]⁺ | Loss of formic acid, another characteristic fragmentation for amino acids.[1] |
| 89.07 | [Cyclopentyl-CH-NH₃]⁺ | Cleavage of the Cα-Cβ bond, retaining the charge on the nitrogen-containing fragment. |
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for protonated this compound in ESI-MS/MS.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and characterization of this compound. While experimental data remains the gold standard, these well-founded predictions based on established principles and analogous compounds offer researchers and drug development professionals a reliable reference for identifying and working with this important synthetic building block. The combination of 1D and 2D NMR, IR, and high-resolution MS provides a self-validating system for unambiguous structural elucidation.
References
-
Klouda, L. (1950). The Infrared Spectra of Some Amino Acids. Journal of the American Chemical Society, 72(1), 180-182. Retrieved from [Link]
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Methodological & Application
In vitro assays for testing 3-Amino-3-cyclopentylpropanoic acid efficacy
An In-Depth Guide to In Vitro Efficacy Testing of 3-Amino-3-cyclopentylpropanoic Acid
Abstract
This compound is a non-proteinogenic, cyclic β-amino acid that serves as a valuable constrained building block in medicinal chemistry and peptidomimetic design.[1] Its rigid cyclopentyl scaffold offers significant potential for creating peptides with enhanced stability and specific secondary structures.[1] Notably, structurally related compounds have been identified as potent inactivators of γ-Aminobutyric acid (GABA) aminotransferase (GABA-AT), an enzyme that degrades the primary inhibitory neurotransmitter, GABA.[2] This suggests a strong therapeutic hypothesis for this compound and its derivatives as modulators of the GABAergic system for applications in epilepsy or addiction.[2] This application note provides a comprehensive, multi-tiered framework of in vitro assays to rigorously determine the biological efficacy of this compound. We present detailed, field-proven protocols for target engagement, functional activity, and cellular phenotypic effects, empowering researchers to thoroughly characterize its mechanism of action and therapeutic potential.
A Strategic Framework for Efficacy Testing
A robust in vitro evaluation of a novel compound follows a logical progression from target identification to the assessment of cellular outcomes. This guide is structured to follow this path, providing a clear workflow for researchers. The initial hypothesis, based on structural analogs, centers on the GABAergic system. Therefore, the primary and secondary assays focus on direct interactions with GABA receptors and related pathways. Tertiary assays broaden the scope to evaluate downstream neuroprotective effects, a key desired outcome for many CNS-active compounds.
Primary Assays: Quantifying Target Engagement
The first critical step is to determine if the compound physically interacts with its hypothesized molecular targets. Radioligand binding assays are the gold standard for quantifying the affinity (Kᵢ) of a test compound for a receptor.
Principle of Competitive Radioligand Binding
These assays measure the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]muscimol for GABA-A sites) that has a known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the bound radioligand is the IC₅₀ value, which can be converted to the inhibition constant (Kᵢ) to reflect the true affinity of the compound for the receptor.
B. Materials & Reagents
-
Membrane Source: Membranes from cells expressing GABA-B receptors (e.g., CHO-K1 cells) or rat brain membranes.
-
Radioligand: [³⁵S]GTPγS
-
Reagents: GABA (agonist control), GDP, GTPγS (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Saponin (for membrane permeabilization, if needed).
C. Step-by-Step Protocol
-
Add the following to each well of a 96-well plate:
-
Assay Buffer
-
GDP (to a final concentration of ~30 µM)
-
Membrane preparation (~10-20 µg protein/well)
-
Test compound (agonist mode) or GABA + test compound (antagonist mode).
-
-
Pre-incubate for 15-20 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (to a final concentration of ~0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantify the filter-bound radioactivity by scintillation counting.
D. Data Analysis
-
Agonist Mode: Plot stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine EC₅₀ and Eₘₐₓ (relative to GABA).
-
Antagonist Mode: Perform the assay in the presence of a fixed concentration of GABA (e.g., EC₈₀). Plot the inhibition of GABA-stimulated binding against the log concentration of the test compound to determine the IC₅₀.
Tertiary Assays: Assessing Cellular & Phenotypic Efficacy
These assays move beyond direct target interaction to measure the compound's effect on whole-cell physiology, providing a more integrated view of its potential efficacy.
Protocol 4.1: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
A. Rationale & Scientific Context Excessive glutamate stimulation (excitotoxicity) leads to massive calcium influx, oxidative stress, and ultimately neuronal cell death, a mechanism implicated in stroke and neurodegenerative diseases. [3]This assay tests whether pre-treatment with this compound can protect neurons from a glutamate challenge. We use the SH-SY5Y human neuroblastoma cell line, a common and robust model for neuroprotective studies. [4][5]Cell viability is assessed using the MTT assay, which measures mitochondrial reductase activity in living cells.
B. Materials & Reagents
-
Cell Line: SH-SY5Y human neuroblastoma cells
-
Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Neurotoxin: L-Glutamic acid
-
Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilizing Agent: DMSO or a 0.01 M HCl solution with 10% SDS.
-
Equipment: 96-well cell culture plates, humidified CO₂ incubator (37°C, 5% CO₂), microplate reader (absorbance at 570 nm).
C. Step-by-Step Protocol
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours. [6]2. Compound Pre-treatment: Remove the culture medium and replace it with a fresh medium containing various concentrations of this compound. Include a "vehicle control" group with only the compound's solvent (e.g., DMSO <0.1%). [6]Incubate for 2-24 hours.
-
Induce Excitotoxicity: After the pre-treatment period, add glutamate to all wells (except the "untreated control" wells) to a final concentration known to induce ~50% cell death (e.g., 25-50 mM, requires prior optimization).
-
Incubation: Incubate the cells for 24 hours.
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the crystals. [4] * Measure the absorbance at 570 nm using a microplate reader.
-
D. Controls & Data Analysis
-
Untreated Control: Cells with medium only (represents 100% viability).
-
Glutamate Control: Cells treated with glutamate only (represents maximal toxicity).
-
Vehicle Control: Cells treated with the compound solvent plus glutamate.
-
Calculate Cell Viability (% of Untreated Control) = (Absorbance_Sample / Absorbance_Untreated_Control) * 100.
-
Plot the % cell viability against the log concentration of the test compound to determine the neuroprotective effect.
Data Presentation and Interpretation
Summarizing quantitative results in a clear format is essential for comparing the efficacy of different compounds and making informed decisions.
| Parameter | Assay Type | Description | Example Value |
| Kᵢ (nM) | Radioligand Binding | Inhibition Constant: A measure of the compound's binding affinity for a receptor. Lower values indicate higher affinity. | 150 nM |
| IC₅₀ (µM) | Radioligand Binding / Functional Antagonism | Half-maximal Inhibitory Concentration: The concentration of compound required to inhibit 50% of a specific binding or a functional response. | 1.2 µM |
| EC₅₀ (µM) | Functional Agonism | Half-maximal Effective Concentration: The concentration of compound that produces 50% of the maximal possible response. | 5.5 µM |
| Eₘₐₓ (%) | Functional Agonism | Maximum Effect: The maximum response produced by the compound, expressed as a percentage of a full agonist control (e.g., GABA). | 85% |
| Neuroprotection (%) | Cell Viability Assay | The percentage increase in cell viability in the presence of the compound and a neurotoxin, compared to the toxin alone. | 60% at 10 µM |
Conclusion
The suite of in vitro assays described in this application note provides a rigorous, multi-faceted approach to characterizing the efficacy of this compound. By systematically evaluating its ability to bind to key neurological targets, modulate their function, and produce physiologically relevant cellular effects like neuroprotection, researchers can build a comprehensive profile of the compound's mechanism of action. This strategic workflow enables the confident identification and validation of promising therapeutic candidates for further development.
References
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Enna, S.J., and Snyder, S.H. (1975). Properties of gamma-aminobutyric acid (GABA) receptor binding in rat brain synaptic membrane fractions. Brain Research. [Link]
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Möhler, H., and Okada, T. (1977). GABA receptor binding with -bicuculline-methiodide in rat CNS. Nature. [Link]
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Uusi-Oukari, M., and Korpi, E.R. (2010). Regulation of GABA-A Receptor Subunit Expression by Pharmacological Agents. Pharmacological Reviews. [Link]
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Peterson, S. GABA-A Receptor Binding Assay Protocol. PDSP. [Link]
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Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience Data Sheet. [Link]
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Pang, Z.P., et al. (2008). Methodological approach to evaluating the neuroprotective effects of potential drugs. Journal of Neuroscience Methods. [Link]
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Kaja, S., et al. (2014). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Current Protocols in Toxicology. [Link]
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Knutson, D.E., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABA-A Receptor Using a Turn-On Probe. ACS Central Science. [Link]
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Johansson, T., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABA-A Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS One. [Link]
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Krall, J., et al. (2025). Identification of Orthosteric GABA-B Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]
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Shulga, A., et al. (2022). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences. [Link]
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Antibodies-online.com. Calcium Channel Blockers (CCB) ELISA Kit. Product Page. [Link]
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Krall, J., et al. (2025). Identification of Orthosteric GABA-B Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]
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Luo, J., et al. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Journal of Visualized Experiments. [Link]
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Knutson, D.E., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABA-A Receptor Using a Turn-On Probe. ACS Central Science. [Link]
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ibidi GmbH. Neuronal Activity. ibidi Application Page. [Link]
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Gonzalez, J.E., et al. (2004). State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format. ASSAY and Drug Development Technologies. [Link]
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ION Biosciences. Calcium Assays | Calcium Indicators. ION Biosciences. [Link]
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Radio, N.M., et al. (2013). A fluorescence microplate screen assay for the detection of neurite outgrowth and neurotoxicity using an antibody against βIII-tubulin. Toxicology in Vitro. [Link]
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Lecoq, J., et al. (2019). Fluorescence imaging of large-scale neural ensemble dynamics. Nature Reviews Neuroscience. [Link]
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Fernandez-Melo, F., et al. (2020). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. Pharmaceuticals. [Link]
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Wevers, N.R., et al. (2018). High-throughput compound evaluation on 3D networks of neurons and glia in a microfluidic platform. Scientific Reports. [Link]
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D'Cunha, R., et al. (2018). Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Addiction. Journal of the American Chemical Society. [Link]
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Application Notes and Protocols for 3-Amino-3-cyclopentylpropanoic Acid in Neurological Disorder Models
Introduction: A Novel Modulator of Neuronal Hyperexcitability
3-Amino-3-cyclopentylpropanoic acid is a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). However, its mechanism of action does not involve direct interaction with GABA receptors. Instead, it belongs to the class of compounds known as gabapentinoids, which exert their therapeutic effects by binding with high affinity to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2] Specifically, it targets the α2δ-1 and α2δ-2 isoforms.[1]
The α2δ-1 subunit is a key player in neuronal function, influencing the trafficking and activation kinetics of the main pore-forming α1 subunit of VGCCs.[1] In pathological states, such as peripheral nerve injury, the expression of the α2δ-1 subunit is significantly upregulated in primary sensory neurons of the dorsal root ganglia and in the spinal dorsal horn.[2][3][4] This upregulation contributes to neuronal hyperexcitability, enhanced neurotransmission, and the development of chronic pain states.[3][4] By binding to the overexpressed α2δ-1 subunit, this compound is thought to modulate calcium influx at presynaptic terminals, thereby reducing the release of excitatory neurotransmitters like glutamate.[3] This targeted, state-dependent mechanism makes it a valuable tool for investigating and potentially treating neurological disorders characterized by neuronal hyperexcitability, such as neuropathic pain and epilepsy.[1][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in relevant preclinical models of neurological disorders.
Mechanism of Action at the Synapse
The primary mechanism involves the binding of this compound to the α2δ-1 subunit of presynaptic VGCCs. This interaction is believed to interfere with the trafficking of the channel to the presynaptic membrane and modulate its function, leading to a reduction in calcium influx upon neuronal depolarization. The subsequent decrease in intracellular calcium concentration reduces the release of excitatory neurotransmitters into the synaptic cleft, dampening aberrant neuronal signaling.
Caption: Mechanism of this compound at an excitatory synapse.
Application I: Neuropathic Pain Models
Scientific Rationale: Neuropathic pain is driven by maladaptive plasticity in the nervous system, including the upregulation of α2δ-1 subunits in sensory pathways.[3][4] Therefore, models that replicate this pathology are ideal for testing the efficacy of compounds targeting this subunit.
In Vivo Model: Chronic Constriction Injury (CCI)
The CCI model is a widely used and validated model of peripheral neuropathic pain that mimics causalgia in humans. It involves loose ligation of the sciatic nerve, leading to the development of persistent mechanical allodynia and thermal hyperalgesia.[6]
Experimental Workflow for In Vivo Neuropathic Pain Study
Caption: Step-by-step workflow for a typical neuropathic pain study.
Protocol: Evaluation of this compound in the Rat CCI Model
Objective: To assess the ability of this compound to reverse mechanical allodynia in rats with chronic constriction nerve injury.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound
-
Vehicle (e.g., 0.9% saline or 0.5% methylcellulose)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 Chromic gut sutures
-
Von Frey filaments (calibrated set)
Methodology:
-
Acclimation and Baseline Testing:
-
Acclimate rats to the testing environment and handling for at least 3 days.
-
Establish baseline mechanical sensitivity by measuring the 50% paw withdrawal threshold (PWT) using the up-down method with von Frey filaments.[7] Record thresholds for both hind paws.
-
-
CCI Surgery (Day 0):
-
Anesthetize the rat.
-
Make a small incision on the lateral aspect of the mid-thigh to expose the common sciatic nerve.
-
Carefully dissect the nerve proximal to its trifurcation.
-
Place four loose ligatures of 4-0 chromic gut suture around the nerve with about 1 mm spacing between them.[6] The ligatures should be tightened until they just barely constrict the nerve, causing a slight twitch in the distal limb.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesia as per institutional guidelines, ensuring it does not interfere with study endpoints.
-
Perform sham surgery on a control group, which involves exposing the nerve without ligation.
-
-
Neuropathy Development (Day 1-14):
-
Allow 7 to 14 days for the full development of neuropathic pain behaviors.
-
Confirm the development of stable mechanical allodynia by re-testing the PWT. The ipsilateral (ligated) paw should show a significant decrease in PWT compared to baseline and the contralateral paw.
-
-
Compound Administration and Testing:
-
On the test day, randomize animals with confirmed allodynia into treatment groups (e.g., Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg of this compound).
-
Administer the compound or vehicle via the desired route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection).
-
Measure the PWT on the ipsilateral paw at multiple time points post-administration (e.g., 30, 60, 120, and 240 minutes) to establish a time-course of action.
-
Data Presentation and Analysis:
Data should be presented as the mean Paw Withdrawal Threshold (g) ± SEM for each group over time. Statistical analysis can be performed using a two-way ANOVA with post-hoc tests to compare treatment groups to the vehicle control at each time point.
| Treatment Group | Dose (mg/kg, p.o.) | Baseline PWT (g) | Post-CCI PWT (g) | PWT at 60 min Post-Dose (g) |
| Sham | N/A | 14.5 ± 0.8 | 14.2 ± 0.9 | 14.4 ± 0.7 |
| CCI + Vehicle | N/A | 14.8 ± 0.6 | 3.5 ± 0.4 | 3.8 ± 0.5 |
| CCI + Compound | 10 | 14.6 ± 0.7 | 3.2 ± 0.3 | 6.5 ± 0.8 |
| CCI + Compound | 30 | 14.9 ± 0.5 | 3.6 ± 0.5 | 11.2 ± 1.1** |
| CCI + Compound | 100 | 14.7 ± 0.8 | 3.4 ± 0.4 | 14.1 ± 0.9*** |
| Table represents example data. P-values (*p<0.05, **p<0.01, **p<0.001) indicate significant difference from the vehicle group. |
Application II: Epilepsy and Seizure Models
Scientific Rationale: The role of VGCCs in controlling neurotransmitter release makes them a key target for anticonvulsant drugs. Models that induce acute seizures through electrical or chemical means are effective for screening compounds that suppress neuronal hyperexcitability.
In Vivo Model: Maximal Electroshock (MES) Test
The MES test is a gold-standard preclinical assay for identifying compounds effective against generalized tonic-clonic seizures.[8][9] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure, which is a robust and easily measurable outcome.[10]
Protocol: Evaluation of Anticonvulsant Activity in the Mouse MES Test
Objective: To determine the anticonvulsant efficacy of this compound against electrically induced seizures.
Materials:
-
Male CD-1 or C57BL/6 mice (20-25g)
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Electroconvulsive shock device with corneal or ear-clip electrodes
-
Electrode solution (e.g., 0.9% saline)
Methodology:
-
Animal Preparation and Dosing:
-
Acclimate mice to the facility for at least 3 days.
-
On the day of the experiment, weigh and randomize mice into treatment groups (e.g., Vehicle, and various doses of the test compound).
-
Administer the compound or vehicle (typically i.p. for acute screening) at a pre-determined time before the seizure induction (e.g., 30 or 60 minutes) to allow for peak brain exposure.
-
-
Seizure Induction (MES):
-
At the designated time point post-dosing, apply the electrode solution to the corneal electrodes or ear clips.
-
Place the electrodes on the corneas or ear pinnae of the mouse.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure typically lasts for 10-15 seconds.
-
-
Endpoint Assessment:
-
An animal is considered "protected" if it fails to exhibit tonic extension of the hindlimbs. The presence of clonic seizures without the tonic extension phase is still scored as protection.
-
Record the number of protected animals in each group.
-
Data Presentation and Analysis:
The primary data is the percentage of animals protected at each dose level. From this, a dose-response curve can be generated, and the ED50 (the dose required to protect 50% of the animals) can be calculated using probit analysis.
| Treatment Group | Dose (mg/kg, i.p.) | Number of Mice | Number Protected | % Protection |
| Vehicle | N/A | 10 | 0 | 0% |
| Compound | 10 | 10 | 2 | 20% |
| Compound | 30 | 10 | 6 | 60% |
| Compound | 100 | 10 | 10 | 100% |
| This table illustrates how to collect and present data for calculating an ED50. |
Application III: In Vitro Mechanistic Validation
Scientific Rationale: While in vivo models demonstrate systemic efficacy, in vitro assays are essential to confirm the compound's direct mechanism of action on its molecular target. Automated patch-clamp electrophysiology provides a high-throughput method to quantify the inhibition of specific calcium channel subtypes.[11][12]
Protocol: In Vitro Electrophysiology using Automated Patch-Clamp
Objective: To quantify the inhibitory effect of this compound on human Cav2.2/α2δ-1/β calcium channels.
Materials:
-
HEK293 cell line stably expressing the human Cav2.2, α2δ-1, and β3 subunits.
-
Automated patch-clamp system (e.g., QPatch, Patchliner).
-
External solution (containing Ba²+ or Ca²+ as the charge carrier) and Internal solution appropriate for recording calcium channel currents.
-
This compound dissolved in the external solution at various concentrations.
Methodology:
-
Cell Preparation:
-
Culture the stable cell line under standard conditions.
-
On the day of the experiment, harvest the cells and prepare a single-cell suspension according to the patch-clamp system's protocol.
-
-
Electrophysiological Recording:
-
Load the cells and solutions onto the automated patch-clamp instrument.
-
The system will automatically establish whole-cell patch-clamp configuration.
-
Hold cells at a negative potential (e.g., -80 mV).
-
Elicit calcium channel currents by applying a depolarizing voltage step (e.g., to +20 mV for 25 ms).[11]
-
Establish a stable baseline current by recording responses for several minutes.
-
-
Compound Application:
-
Apply the vehicle (external solution) to the cell to record the control current amplitude.
-
Apply increasing concentrations of this compound to the cell, allowing for equilibration at each concentration.
-
Record the current amplitude at each concentration.
-
Data Presentation and Analysis:
Measure the peak current amplitude at each concentration and normalize it to the control (pre-compound) amplitude to calculate the percentage of inhibition. Plot the % Inhibition against the compound concentration and fit the data to a logistic equation to determine the IC50 value.[13]
| Compound Concentration (µM) | Peak Current (pA) | % Inhibition |
| 0 (Control) | 1500 ± 75 | 0% |
| 0.1 | 1420 ± 68 | 5.3% |
| 1 | 1150 ± 55 | 23.3% |
| 10 | 780 ± 42 | 48.0% |
| 100 | 250 ± 21 | 83.3% |
| 1000 | 50 ± 10 | 96.7% |
| This table provides an example of concentration-response data used to calculate an IC50. |
References
-
The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain. Frontiers in Molecular Neuroscience. [Link]
-
Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. British Journal of Pharmacology. [Link]
-
Voltage-gated calcium channel subunit α2δ-1 in spinal dorsal horn neurons contributes to aberrant excitatory synaptic transmission and mechanical hypersensitivity after peripheral nerve injury. Frontiers in Molecular Neuroscience. [Link]
-
Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. PNAS. [Link]
-
Determination of anticonvulsant activity of drugs using animal models. Slideshare. [Link]
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Further evidence for the role of the α2δ subunit of voltage dependent calcium channels in models of neuropathic pain. PMC - PubMed Central. [Link]
-
Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central. [Link]
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Peripheral Nerve Injury: a Mouse Model of Neuropathic Pain. Bio-protocol. [Link]
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In Vivo Electrophysiological Recording Techniques for the Study of Neuropathic Pain in Rodent Models. Current Protocols in Neuroscience. [Link]
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In vitro human ion channel assays predictive of drug-induced seizure. PMC - PubMed Central. [Link]
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Evaluation of Anticonvulsant Activity of Prunus amygdalus Batsch Kernels in Experimental Animal Model. International Journal of Pharmacy and Biological Sciences. [Link]
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Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. PMC - PubMed Central. [Link]
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Evaluation of anticonvulsant activity of angiotensin receptor antagonists in an animal model. International Journal of Basic & Clinical Pharmacology. [Link]
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Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy. PMC - PubMed Central. [Link]
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In-Vivo Models for Management of Pain. Scirp.org. [Link]
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Automated electrophysiology assay of N-type calcium channels... ResearchGate. [Link]
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Comparison of electrophysiological effects of calcium channel blockers on cardiac repolarization. PMC - PubMed Central. [Link]
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In Vitro Assays | Electrophysiology. Axxam SpA. [Link]
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- 3. Frontiers | The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain [frontiersin.org]
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- 13. Comparison of electrophysiological effects of calcium channel blockers on cardiac repolarization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Dosing and Administration of 3-Amino-3-cyclopentylpropanoic Acid in Rodent Studies
Abstract
This document provides a comprehensive guide for the dosing and administration of 3-Amino-3-cyclopentylpropanoic acid, a β-amino acid with a cyclopentyl moiety, for preclinical rodent research. Due to the limited publicly available data on this specific compound, this guide synthesizes established principles of pharmacology, rodent handling, and data from structurally related amino acid analogs to propose a robust framework for initial in vivo studies. The protocols herein are designed to be self-validating, emphasizing preliminary solubility and tolerability assessments to guide dose selection and formulation. This guide is intended for researchers, scientists, and drug development professionals initiating efficacy, pharmacokinetic, or toxicological studies in mice and rats.
Introduction: Scientific Context and Rationale
This compound is a non-proteinogenic β-amino acid. The incorporation of cyclic constraints, such as the cyclopentyl group, into amino acid scaffolds is a key strategy in medicinal chemistry. This structural feature can induce specific secondary structures in peptides, enhancing their resistance to enzymatic degradation and improving pharmacokinetic profiles.[1] While its parent α-amino acid analog, 1-aminocyclopentanecarboxylic acid (cycloleucine), is known to inhibit methionine adenosyltransferase and affect amino acid transport[2][3], the pharmacological profile of this compound is not well-documented.
The primary challenge in designing in vivo studies for a novel compound is the absence of established protocols. This guide provides the foundational logic for experimental design, from vehicle selection to administration route, enabling researchers to generate reproducible and meaningful data. The causality behind each recommendation is explained to empower the end-user to adapt the protocols to their specific experimental context.
Pre-formulation and Vehicle Selection
The first critical step is to determine the solubility of this compound to prepare a homogenous and stable dosing solution. As an amino acid, its solubility is expected to be pH-dependent.
Key Considerations for Vehicle Selection:
-
Biocompatibility & Inertness: The vehicle should be non-toxic and should not have pharmacological effects that could confound study results.
-
Solubility: The vehicle must fully dissolve the compound at the highest required concentration.
-
Route of Administration: The vehicle's viscosity and osmolarity must be appropriate for the chosen administration route (e.g., isotonic solutions for parenteral routes).[4]
Recommended Solubility Testing Protocol:
-
Initial Screening: Begin by assessing solubility in standard, biocompatible vehicles. Test solubility in the following order:
-
Sterile Water for Injection
-
0.9% Saline (Isotonic)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Procedure: a. Weigh 1 mg of this compound into a sterile microcentrifuge tube. b. Add 100 µL of the first-choice vehicle (e.g., 0.9% Saline) to create a 10 mg/mL suspension. c. Vortex vigorously for 2-3 minutes. d. If not dissolved, gently warm the solution to 37°C for 10-15 minutes. e. If the compound remains undissolved, consider pH modification. Add 1N NaOH or 1N HCl dropwise to titrate the pH. Amino acids often have improved solubility at pH values away from their isoelectric point.[5][6] f. If aqueous solubility remains poor, co-solvents may be required. Common options include:
- 5-10% DMSO (Dimethyl sulfoxide)
- 10-20% PEG400 (Polyethylene glycol 400)
- 5-10% Tween® 80
- Note: Always use the lowest concentration of organic co-solvents necessary, as they can have their own biological effects. Ensure the final formulation is diluted with saline or PBS to minimize irritation.
Data Summary: Common Vehicles for Rodent Studies
| Vehicle | Primary Use | Key Considerations |
| 0.9% Saline | IV, IP, SC, PO | Isotonic, generally well-tolerated. First choice for water-soluble compounds. |
| Phosphate-Buffered Saline (PBS) | IV, IP, SC | Buffered to physiological pH (~7.4). Ideal for maintaining pH of the formulation. |
| 5% Dextrose in Water (D5W) | IV, SC | Isotonic. Can be useful if saline is incompatible with the compound. |
| Carboxymethylcellulose (CMC) | PO | 0.5-1% w/v in water. Forms a suspension for poorly soluble compounds. |
| DMSO/PEG400/Saline Mixtures | IP, PO (IV with caution) | For compounds with poor aqueous solubility. Must be validated for tolerability. |
Dose Calculation and Formulation
All dosing must be calculated based on the animal's body weight (mg/kg).
Dose Calculation Formula:
-
Volume to Administer (mL) = (Dose (mg/kg) * Body Weight (kg)) / Concentration (mg/mL)
Example Calculation:
-
Target Dose: 50 mg/kg
-
Animal Weight: 25 g (0.025 kg)
-
Stock Solution Concentration: 10 mg/mL
-
Calculation: (50 mg/kg * 0.025 kg) / 10 mg/mL = 0.125 mL
Dosing Volume Guidelines:
To prevent injury and ensure accurate administration, adhere to established volume limits for the chosen route.[4]
| Species | Route | Max Volume (mL/kg) | Recommended Needle/Tube Gauge |
| Mouse | Oral (PO) | 10 | 20-22g (bulb-tipped) |
| Intraperitoneal (IP) | 10-20 | 25-27g | |
| Subcutaneous (SC) | 10-20 | 25-27g | |
| Intravenous (IV) | 5 | 27-30g (tail vein) | |
| Rat | Oral (PO) | 10 | 18-20g (bulb-tipped) |
| Intraperitoneal (IP) | 10 | 23-25g | |
| Subcutaneous (SC) | 5-10 | 23-25g | |
| Intravenous (IV) | 5 | 23-25g (tail vein) |
Administration Protocols
The choice of administration route significantly impacts the pharmacokinetic profile (absorption rate, bioavailability, and metabolism) of a compound.[7][8] The rate of absorption generally follows: IV > IP > IM > SC > PO.[4]
Workflow for Selecting an Administration Route
Caption: Decision workflow for selecting the appropriate administration route.
Protocol: Oral Gavage (PO) Administration
Oral gavage is a common method for precise oral dosing.[7]
-
Animal Restraint: Gently restrain the mouse or rat, ensuring its head and body are aligned to create a straight path to the esophagus.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Needle Insertion: Gently insert the bulb-tipped gavage needle into the mouth, passing it along the roof of the mouth and over the tongue into the esophagus. Do not force the needle; if resistance is met, withdraw and restart.
-
Compound Administration: Once the needle is in place, slowly depress the syringe plunger to deliver the solution.
-
Withdrawal: Smoothly withdraw the needle and return the animal to its cage.
-
Monitoring: Observe the animal for 5-10 minutes to ensure there are no signs of respiratory distress, which could indicate accidental tracheal administration.
Protocol: Intraperitoneal (IP) Injection
IP injection allows for rapid systemic absorption, bypassing first-pass metabolism.[8]
-
Animal Restraint: Securely restrain the animal, turning it to expose the abdomen. A slight head-down tilt will cause the abdominal organs to shift forward, creating a safer injection site.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline (to miss the bladder and major blood vessels).
-
Needle Insertion: Using a 25-27g needle for mice or a 23-25g needle for rats, insert the needle at a 15-20 degree angle, just deep enough to penetrate the abdominal wall.
-
Aspiration: Gently pull back on the syringe plunger. If blood (vessel puncture) or yellowish fluid (bladder puncture) appears, discard the needle and syringe and prepare a new dose.
-
Injection: If no fluid is aspirated, inject the solution smoothly.
-
Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Initial Dose-Finding and Tolerability Studies
For a novel compound, a dose-ranging study is essential to identify a tolerated and potentially efficacious dose.
Experimental Design for Dose Escalation
-
Starting Dose: Begin with a low dose, for example, 1-5 mg/kg.
-
Cohort Size: Use a small cohort of animals (n=3-5 per group).
-
Dose Escalation: If the initial dose is well-tolerated, subsequent groups can receive progressively higher doses (e.g., 10, 30, 100 mg/kg). A logarithmic progression is common.
-
Monitoring: After dosing, closely monitor animals for at least 4 hours and then periodically for 24-48 hours. Record observations including:
-
Changes in activity (sedation or hyperactivity)
-
Changes in posture or gait
-
Changes in respiration
-
Signs of pain or distress (e.g., piloerection, writhing)
-
Changes in body weight
-
Suggested Starting Dose Ranges from Related Compounds
While direct data is absent for this compound, studies on related cyclopentane amino acids in rats have used doses in the nanomolar range for direct brain microinjections and higher systemic doses for behavioral tests.[9][10] Pharmacokinetic studies of other novel small molecules in rats often explore oral doses ranging from 10 to 100 mg/kg.[8][11][12]
Proposed Initial Systemic Dose-Finding Range: 10 mg/kg to 100 mg/kg.
Caption: Workflow for a typical dose escalation and tolerability study.
Conclusion and Best Practices
The successful administration of this compound in rodent models hinges on systematic preliminary work. The protocols outlined above provide a starting framework for vehicle selection, dose formulation, and administration. Researchers must prioritize animal welfare and experimental rigor by performing initial solubility and tolerability studies before proceeding to larger-scale efficacy or pharmacokinetic experiments. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- University of Iowa. (n.d.). Routes and Volumes of Administration in Mice.
- Benchchem. (n.d.). This compound | CAS 682804-23-5.
- Koch, M. (1993). Microinjections of the metabotropic glutamate receptor agonist, trans-(+/-)-1-amino-cyclopentane-1,3-dicarboxylate (trans-ACPD)
- McGivern, J. G., & Dosen-Micovic, L. (1993). Co-administration of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid and arachidonic acid potentiates synaptic transmission in rat hippocampal slices. European Journal of Pharmacology, 240(2-3), 325-326.
- Zand, R., & Izquierdo, I. (1980). Anticonvulsant activity of cyclopentano amino acids. Neurochemical Research, 5(1), 1-7.
- Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider.
- Silbernagl, S., & Völker, K. (1977). Cycloleucine (1-amino-cyclopentane carboxylic acid): tubular reabsorption and inhibitory effect on amino acid transport in the rat kidney. (Microperfusion experiments). Pflügers Archiv, 367(3), 263-269.
- López-Cervantes, M., et al. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)
- Reeves, J. J., et al. (2022). Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis. Drug Metabolism and Disposition, 50(4), 436-445.
- Guedes, J. V., et al. (2021). Amino Acids in the Development of Prodrugs. Molecules, 26(16), 4949.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2901, Cycloleucine. Retrieved from [Link]
- Valen, S. N., et al. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Psychopharmacology, 238(12), 3467-3477.
- Liu, J., et al. (2019). A Novel Antibiotic Mechanism of l-Cyclopropylalanine Blocking the Biosynthetic Pathway of Essential Amino Acid l-Leucine. Molecules, 24(18), 3288.
- Kumar, S., et al. (2007). Pharmacokinetics and interactions of a novel antagonist of chemokine receptor 5 (CCR5) with ritonavir in rats and monkeys: role of CYP3A and P-glycoprotein. Journal of Pharmacology and Experimental Therapeutics, 322(2), 767-779.
- Al-Hamidi, H., et al. (2022).
- Povarov, I. S., et al. (2022). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Pharmaceutics, 14(11), 2419.
- Tampio, J., et al. (2025). Amino acid prodrug of capsaicin improves pharmacokinetic properties in the mouse brain and pancreas. European Journal of Pharmaceutics and Biopharmaceutics, 194, 114797.
- Singh, N. P., et al. (2008). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Journal of Drug Delivery, 2008, 375239.
- Wang, Y., et al. (2022). Comparative Pharmacokinetics of Three Bioactive Diterpenoids of Rabdosia serra Extract in Normal and Con A-Induced Liver Injury Rats Using UPLC-MS/MS. Frontiers in Pharmacology, 13, 920536.
- Oka, S., et al. (2012). Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. Nuclear Medicine and Biology, 39(1), 109-118.
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- 3. Cycloleucine | C6H11NO2 | CID 2901 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Microinjections of the metabotropic glutamate receptor agonist, trans-(+/-)-1-amino-cyclopentane-1,3-dicarboxylate (trans-ACPD) into the amygdala increase the acoustic startle response of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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Synthesis of 3-Amino-3-cyclopentylpropanoic acid for research purposes.
An In-Depth Guide to the Synthesis of 3-Amino-3-cyclopentylpropanoic Acid for Research Applications
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive, field-tested guide for the synthesis of this compound, a non-proteinogenic, cyclic β-amino acid of significant interest in medicinal chemistry and drug development.[1] The protocol herein details a robust and scalable three-step synthetic route commencing with readily available starting materials: cyclopentanecarboxaldehyde and ethyl nitroacetate. The methodology leverages a base-catalyzed Henry-Knoevenagel condensation, followed by catalytic hydrogenation to reduce both a nitro group and a carbon-carbon double bond, and concludes with an acid-catalyzed hydrolysis to yield the target compound. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also critical mechanistic insights, expert commentary on experimental choices, and troubleshooting advice to ensure reproducible and high-yield synthesis.
Introduction: The Significance of Constrained β-Amino Acids
β-Amino acids are crucial building blocks in the field of medicinal chemistry. When incorporated into peptide chains, they can induce specific, stable secondary structures like helices and turns.[1] The compound this compound is particularly valuable due to the conformational rigidity imparted by the cyclopentyl ring attached to the β-carbon.[1] This structural constraint is highly sought after in the design of peptidomimetics, as it can enhance metabolic stability by increasing resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of potential drug candidates.[1]
While numerous methods exist for the synthesis of β-amino acids, including Mannich reactions and nucleophilic additions to imines, the pathway detailed here was selected for its reliability, use of accessible reagents, and straightforward purification procedures.[1] Our approach begins with the formation of a carbon-carbon bond via a condensation reaction, establishes the nitrogen and carboxylic acid functionalities, and proceeds to the final product in good overall yield.
Overall Synthetic Workflow
The synthesis is performed in three distinct stages, beginning with the formation of a nitro-substituted α,β-unsaturated ester, followed by a comprehensive reduction, and culminating in the hydrolysis to the final β-amino acid.
Sources
Preparation of 3-Amino-3-cyclopentylpropanoic Acid Solutions for Cell Culture: An Application Guide
Introduction: The Significance of 3-Amino-3-cyclopentylpropanoic Acid in Modern Research
This compound is a non-proteinogenic β-amino acid characterized by a cyclopentyl ring attached to the β-carbon of its propanoic acid backbone.[1] This structural feature imparts significant conformational rigidity, a property highly sought after in medicinal chemistry and drug development.[1] Unlike the flexible nature of standard α-amino acids, the constrained structure of this compound makes it a valuable building block for the synthesis of peptidomimetics.[1] When incorporated into peptide chains, it can induce specific secondary structures, such as helices and turns, and enhance resistance to enzymatic degradation, potentially improving the pharmacokinetic profiles of peptide-based therapeutics.[1]
Emerging research on analogous propanoic acid derivatives suggests potential applications in oncology and cellular health, with some compounds exhibiting anticancer and antioxidant properties. Furthermore, cyclic amino acid analogues have been investigated for their neurological activity, including the modulation of neurotransmitter systems like GABA and NMDA receptors.[2][3] This guide provides a comprehensive framework for the preparation of this compound solutions for use in cell culture, enabling researchers to explore its biological effects with precision and reproducibility.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the successful preparation of stock solutions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| Appearance | Solid (form may vary) | General knowledge |
| Storage | Store in a dark place under an inert atmosphere at room temperature.[1] | [1] |
Core Principles of Solution Preparation for Cell Culture
The preparation of any reagent for cell culture must be guided by principles that ensure sterility, accuracy, and reproducibility. The following workflow provides a logical sequence for preparing this compound solutions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for preparing stock solutions of this compound. Given the absence of specific solubility data, an initial solubility test is highly recommended.
Protocol 1: Preparation of an Aqueous Stock Solution
Aqueous solutions are often preferred for direct addition to cell culture media. However, the zwitterionic nature of amino acids can limit their solubility in neutral pH water.[4] Adjusting the pH can significantly enhance solubility.[4]
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., cell culture grade, WFI)
-
Sterile 1 N HCl and 1 N NaOH for pH adjustment
-
Sterile serological pipettes and conical tubes
-
Calibrated pH meter with a micro-electrode
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile, cryo-compatible storage vials
Procedure:
-
Initial Solubility Test (Recommended):
-
To a small, tared vial, add a known amount of this compound (e.g., 1-5 mg).
-
Add a small volume of sterile water (e.g., 100 µL) and vortex to assess initial solubility.
-
If the compound does not dissolve, proceed with the full protocol, which includes pH adjustment.
-
-
Preparation of Stock Solution:
-
In a sterile conical tube, weigh out the desired amount of this compound to prepare a stock solution (e.g., 10 mg for a 10 mg/mL solution in 1 mL).
-
Add approximately 80% of the final volume of sterile water.
-
Vortex or gently agitate the solution. If the compound does not fully dissolve, proceed to the next step.
-
-
pH Adjustment for Dissolution:
-
While stirring, slowly add sterile 1 N HCl or 1 N NaOH dropwise to adjust the pH. The addition of acid or base will protonate or deprotonate the amino and carboxylic acid groups, respectively, breaking the zwitterionic interactions and increasing solubility.
-
Monitor the pH using a calibrated pH meter. Aim for a pH that facilitates dissolution. Once dissolved, adjust the pH to a range compatible with your cell culture medium (typically 7.2-7.4). Be aware that the final pH of your culture medium will be influenced by the addition of this stock solution.
-
-
Final Volume Adjustment:
-
Once the compound is fully dissolved and the pH is adjusted, bring the solution to the final desired volume with sterile water.
-
-
Sterile Filtration:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile conical tube. This step is crucial for removing any potential microbial contamination.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryo-compatible vials. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.
-
Label each vial clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a DMSO Stock Solution
For compounds with limited aqueous solubility, Dimethyl Sulfoxide (DMSO) is a common alternative solvent.[5] It is important to note that high concentrations of DMSO can be toxic to cells, so the final concentration in the cell culture medium should typically be kept below 0.5%.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile serological pipettes and conical tubes
-
Sterile, cryo-compatible storage vials with appropriate caps for organic solvents
Procedure:
-
Preparation of Stock Solution:
-
In a sterile conical tube, weigh out the desired amount of this compound.
-
Add the required volume of sterile DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution of a compound with a molecular weight of 157.21 g/mol , dissolve 15.721 mg in 1 mL of DMSO).
-
Vortex or gently agitate until the compound is completely dissolved. Gentle warming in a water bath may aid dissolution but should be done with caution.
-
-
Aliquoting and Storage:
-
Dispense the DMSO stock solution into small, single-use aliquots in sterile, chemical-resistant vials.
-
Label each vial clearly with the compound name, concentration, date of preparation, and solvent (DMSO).
-
Store the aliquots at -20°C or -80°C in a desiccated environment to prevent moisture absorption by the DMSO.
-
Quality Control and Best Practices
Rigorous quality control is essential for ensuring the reliability and reproducibility of cell culture experiments.
-
Sterility Testing: After preparation, a small aliquot of the final stock solution can be incubated in a nutrient-rich broth to test for bacterial or fungal contamination.
-
Concentration Verification: For critical applications, the concentration of the stock solution can be verified using analytical techniques such as HPLC.
-
Endotoxin Testing: If the compound is to be used in sensitive applications such as immunology or in vivo studies, testing for endotoxin contamination is recommended.
-
Record Keeping: Maintain detailed records of each stock solution preparation, including the lot number of the compound, date of preparation, and any observations.
Application in Cell Culture
The appropriate working concentration of this compound in cell culture will be application-dependent and should be determined empirically.
Determining the Optimal Working Concentration:
A dose-response experiment is the most effective way to determine the optimal working concentration. This typically involves treating cells with a range of concentrations of the compound and assessing the biological outcome of interest. A typical starting point for a novel compound might be in the micromolar (µM) to low millimolar (mM) range.
Procedure for Dosing Cells:
-
Thaw an aliquot of the stock solution at room temperature.
-
Prepare a series of dilutions of the stock solution in your complete cell culture medium. It is good practice to perform serial dilutions to achieve the final desired concentrations.
-
Remove the existing medium from your cell culture plates and replace it with the medium containing the desired concentration of this compound.
-
Ensure that a vehicle control (medium with the same concentration of the solvent, e.g., water or DMSO, used for the stock solution) is included in your experiment.
-
Incubate the cells for the desired period and then perform the appropriate assay to measure the biological response.
Conclusion
The successful use of this compound in cell culture hinges on the careful and precise preparation of sterile, accurate stock solutions. By following the principles and protocols outlined in this guide, researchers can confidently prepare solutions that will yield reliable and reproducible results, paving the way for a deeper understanding of the biological roles of this intriguing molecule.
References
-
Ferreira, L. A., et al. (2016). Amino acids in the cultivation of mammalian cells. Biotechnology and Bioengineering, 113(7), 1387-1401. [Link]
-
Silverman, R. B. (2018). Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Addiction. Journal of the American Chemical Society, 140(7), 2534–2542. [Link]
-
Hansen, K. B., et al. (2019). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 12, 19. [Link]
-
Dimethyl Sulfoxide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
3-AMINO-3-CYCLOPENTYL-PROPIONIC ACID SDS, 682804-23-5 Safety Data Sheets. (n.d.). Retrieved January 17, 2026, from [Link]
-
Agilent Technologies. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved January 17, 2026, from [Link]
-
Arote, R. B., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(21), 7535-7543. [Link]
-
Ferreira, L. A., & Teixeira, J. A. (2016). Amino acids in the cultivation of mammalian cells. Biotechnology and Bioengineering, 113(7), 1387–1401. [Link]
-
Gellman, S. H. (2012). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research, 45(10), 1646–1656. [Link]
-
Chemical Properties of Cyclopentanecarboxylic acid, 3-amino-, cis- (CAS 49805-32-5). (n.d.). Retrieved January 17, 2026, from [Link]
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved January 17, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
- 4. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: The Use of 3-Amino-3-cyclopentylpropanoic Acid as a Chiral Building Block in Modern Synthesis
Introduction: The Strategic Value of Conformational Constraint
In the fields of medicinal chemistry and materials science, the precise control of molecular architecture is paramount. Chiral building blocks serve as foundational elements for constructing complex, enantiomerically pure molecules, which is critical as the biological activity of stereoisomers can differ dramatically.[1][2][3] Among the vast arsenal of available synthons, non-proteinogenic amino acids offer unique structural motifs. 3-Amino-3-cyclopentylpropanoic acid is a cyclic β-amino acid that has garnered significant interest as a valuable chiral building block.[4]
Its core value lies in the cyclopentyl ring attached to the β-carbon. This feature introduces a significant degree of conformational constraint , a deliberate strategy used to reduce a molecule's flexibility.[4][5] By incorporating this rigid scaffold into peptides or other molecules, researchers can pre-organize the molecular backbone into specific, stable secondary structures like helices and turns.[4][6] This conformational locking often leads to enhanced metabolic stability by increasing resistance to enzymatic degradation, a crucial attribute for improving the pharmacokinetic profiles of peptide-based drug candidates.[4][7]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and strategic application of this compound. We will explore its synthesis, detail its use in peptidomimetics, and provide validated protocols for its incorporation into target molecules.
Synthesis of the Building Block
The synthesis of β-amino acids like this compound can be achieved through several established organic chemistry methodologies. The choice of route often depends on the desired scale, stereochemical purity, and available starting materials. Common strategies include:
-
Mannich Reaction: This classic three-component condensation reaction involves an active hydrogen compound (like a malonic acid derivative), an aldehyde, and an amine. For this specific target, a malonic acid derivative can react with cyclopentanecarbaldehyde and ammonia (or a protected equivalent) to form a precursor that, after hydrolysis and decarboxylation, yields the desired β-amino acid.
-
Nucleophilic Addition to Imines: A powerful strategy involves the addition of a nucleophile, such as a Reformatsky reagent (a zinc enolate of an α-halo ester), to an imine derived from cyclopentanecarbaldehyde. This directly forms the carbon skeleton of the β-amino acid, which can be liberated by hydrolysis.
-
Ring-Opening of β-Lactams: The hydrolysis of a stereochemically defined β-lactam (a four-membered cyclic amide) provides a reliable route to enantiomerically pure β-amino acids. The synthesis of the requisite cyclopentyl-substituted β-lactam is a key step in this pathway.
Each of these methods offers distinct advantages in terms of stereocontrol and scalability, allowing for the production of both racemic and enantiopure forms of the building block.
Application in Peptidomimetics and Drug Design
The primary application of this compound is in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.[7]
Inducing Stable Secondary Structures
When incorporated into a peptide sequence, the cyclopentyl group restricts the rotational freedom of the peptide backbone. Computational studies and experimental evidence have shown that oligomers containing cyclic β- or ϵ-amino acids can adopt stable helical conformations, even with a small number of residues.[6] This ability to act as a "helix-inducer" is invaluable for designing peptides that can effectively mimic the α-helical domains often found at the interface of protein-protein interactions (PPIs), a major class of therapeutic targets.[8]
Enhancing Enzymatic Stability
Natural peptides (composed of α-amino acids) are often rapidly degraded by proteases in the body, limiting their therapeutic utility. Peptides containing β-amino acids, often called "β-peptides," are far more resistant to this degradation.[7] The altered backbone structure is not recognized by the active sites of common proteases, leading to a significantly longer biological half-life.
Workflow for Incorporating the Chiral Building Block
The general process for utilizing this compound in a synthetic workflow is outlined below.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Application Protocols
The following protocols provide step-by-step methodologies for the incorporation of N-α-Fmoc-3-amino-3-cyclopentylpropanoic acid into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.
Protocol 1: Activation and Coupling using HBTU/DIPEA
This protocol is a widely used, efficient method for forming peptide bonds with standard and sterically hindered amino acids.
Rationale: HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) is a highly efficient coupling reagent that reacts with the carboxylic acid of the protected amino acid to form a reactive HOBt ester.[9] DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to activate the reaction and neutralize acidic byproducts. This combination provides rapid coupling kinetics and minimizes the risk of racemization.[9][10]
Materials:
-
N-α-Fmoc-3-amino-3-cyclopentylpropanoic acid
-
HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of Amino Acid Solution: In a clean reaction vessel, dissolve 2.0 equivalents (relative to resin loading) of N-α-Fmoc-3-amino-3-cyclopentylpropanoic acid in DMF (approx. 5 mL per gram of resin).
-
Preparation of Activating Solution: In a separate vial, dissolve 2.0 equivalents of HBTU in DMF.
-
Pre-activation: Add the HBTU solution to the amino acid solution. Add 4.0 equivalents of DIPEA to this mixture. Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
Coupling Reaction: Add the pre-activated amino acid solution to the vessel containing the deprotected, resin-bound peptide.
-
Reaction Monitoring: Agitate the mixture under a nitrogen atmosphere at room temperature. The reaction time can vary from 1 to 4 hours. Monitor the completion of the coupling using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete reaction.
-
Washing: Once the coupling is complete, filter the reaction solution from the resin. Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:
-
DMF (3 times)
-
Dichloromethane (DCM) (3 times)
-
DMF (3 times)
-
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Cleavage from Resin and Global Deprotection
Rationale: This step uses a strong acid, Trifluoroacetic acid (TFA), to cleave the synthesized peptide from the solid support. The "cocktail" includes scavengers (water, TIS) to protect sensitive amino acid side chains from reactive cationic species generated during the cleavage process.
Materials:
-
Peptide-loaded resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry it thoroughly under a stream of nitrogen.
-
Cleavage: Add the cleavage cocktail to the resin in a reaction vessel (approx. 10 mL per gram of resin).
-
Incubation: Agitate the slurry at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10-fold excess volume).
-
Isolation: A white precipitate of the peptide should form. Centrifuge the mixture to pellet the peptide.
-
Washing: Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: The crude peptide can now be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Summary
The physicochemical properties of the building block are essential for synthetic planning.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | [4] |
| Molecular Weight | 157.21 g/mol | [4] |
| Class | Cyclic β³-amino acid | [4] |
| Appearance | White to off-white solid | Supplier Data |
| Storage | Room temp, inert atmosphere | [4] |
| Primary Application | Peptidomimetic Scaffold | [4] |
Conclusion
This compound is a powerful and versatile chiral building block for modern organic synthesis and medicinal chemistry. Its defining feature—the cyclopentyl ring—provides a robust method for introducing conformational constraint, leading to the creation of peptidomimetics with enhanced structural stability and improved resistance to enzymatic degradation. The protocols outlined in this note provide a validated framework for the successful incorporation of this building block into target molecules, enabling researchers to harness its unique properties in the development of novel therapeutics and advanced materials.
References
-
Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study. National Institutes of Health (NIH). [Link]
-
Side-Chain to Backbone Interactions Dictate the Conformational Preferences of a Cyclopentane Arginine Analogue. ResearchGate. [Link]
-
Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. National Institutes of Health (NIH). [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
How T3P can enable greener, cost-effective peptide synthesis. Curia Global. [Link]
-
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]
-
Procedures to Improve Difficult Couplings. ResearchGate. [Link]
-
Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. National Institutes of Health (NIH). [Link]
-
Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. cem.com. [Link]
-
Utilizing 3-Amino-3-(2-hydroxyphenyl)propionic Acid in Peptide Modifications. fine-chemical.com. [Link]
-
The Role of Chiral Building Blocks in Modern Drug Discovery. fine-chemical.com. [Link]
-
Optimizing Peptide Synthesis: The Role of Protected Amino Acids. fine-chemical.com. [Link]
- Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Institutes of Health (NIH). [Link]
-
Chiral Building Blocks: The Importance of (S)-3-Amino-3-phenylpropionic Acid Methyl Ester HCl in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Introduction to Peptide Synthesis. National Institutes of Health (NIH). [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]
-
Gibberellic Acid (GA3): A Versatile Chiral Building Block for Syntheses of Pharmaceutical Agents. National Institutes of Health (NIH). [Link]
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]
-
Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid. NSF Public Access Repository. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Topic: High-Performance Liquid Chromatography (HPLC) Methods for 3-Amino-3-cyclopentylpropanoic Acid Analysis
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of 3-Amino-3-cyclopentylpropanoic acid, a non-proteinogenic β-amino acid, using High-Performance Liquid Chromatography (HPLC). As a chiral building block in medicinal chemistry, robust and accurate analytical methods are critical for its characterization, quality control, and pharmacokinetic studies.[1] This guide explores the fundamental challenges associated with analyzing this polar, zwitterionic compound and details three primary analytical strategies: direct analysis via Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS), indirect analysis using Reversed-Phase (RP) HPLC with pre-column derivatization, and enantioselective analysis using Chiral Stationary Phases (CSPs). We provide detailed, field-tested protocols, explain the causality behind methodological choices, and offer guidance for selecting the optimal approach based on laboratory capabilities and analytical objectives.
The Analytical Challenge: Understanding the Analyte
This compound is a small, highly polar molecule that exists as a zwitterion at neutral pH. These properties present significant challenges for traditional reversed-phase HPLC, which relies on hydrophobic interactions for retention. Furthermore, like most amino acids, it lacks a native chromophore or fluorophore, rendering direct detection by UV-Visible or Fluorescence detectors impractical.[2][3][4]
Therefore, successful HPLC analysis necessitates one of two approaches:
-
Altering the Chromatography: Employing a stationary phase that is specifically designed to retain polar compounds, such as HILIC.
-
Altering the Analyte: Chemically modifying the amino acid through derivatization to make it more hydrophobic and detectable.
The choice between these strategies is fundamental and depends on the available instrumentation and the specific requirements of the analysis (e.g., speed, sensitivity, need for chiral separation).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-3-cyclopentylpropanoic Acid
Welcome to the technical support center for the synthesis of 3-Amino-3-cyclopentylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to help you optimize your synthetic route to achieve higher yields and purity.
Introduction to the Synthesis
This compound is a β-amino acid, a class of compounds with significant interest in medicinal chemistry due to their ability to form stable secondary structures in peptides and their resistance to proteolytic degradation. The synthesis of this particular molecule, while based on established organic chemistry principles, presents unique challenges related to the cyclopentyl moiety and the stereochemistry of the final product. This guide will walk you through potential issues and their solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The synthesis of this compound, a non-proteinogenic β-amino acid, can be approached through several established methodologies for β-amino acid synthesis. The most common strategies include:
-
Mannich-type Reactions: This is a one-pot, three-component reaction involving cyclopentanecarboxaldehyde, malonic acid, and a source of ammonia (like ammonium acetate). This is often a straightforward and cost-effective method.[1]
-
Conjugate Addition (Michael Addition): This involves the addition of an amine nucleophile to a cyclopentyl-substituted α,β-unsaturated carbonyl compound.
-
Asymmetric Synthesis: For enantiomerically pure products, chiral auxiliaries or catalysts can be employed in variations of the above methods. Enzymatic resolutions are also a powerful tool for separating enantiomers.[2]
-
From Cyclopentanone: A patented process describes the reaction of cyclopentanone with molten alkali hydroxide to produce 3-cyclopentyl-propionic acid, which could then be aminated.[3]
Q2: I am getting a low yield in my Mannich-type reaction. What are the likely causes?
A2: Low yields in the one-pot synthesis of β-amino acids are a common issue. Several factors could be at play:
-
Sub-optimal Reaction Temperature: The temperature needs to be carefully controlled to facilitate the reaction without promoting side reactions or decomposition of the product.
-
Incorrect Stoichiometry: The molar ratios of the three components (aldehyde, malonic acid, and ammonia source) are critical. An excess of one reactant can lead to the formation of byproducts.
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield.[1] Experimenting with different solvents (e.g., ethanol, isopropanol, or solvent-free conditions) may be beneficial.
-
Purity of Starting Materials: Impurities in the cyclopentanecarboxaldehyde or malonic acid can inhibit the reaction or lead to unwanted side products.
Q3: How can I control the stereochemistry of the final product?
A3: Achieving high enantioselectivity is often a key challenge. Here are some strategies:
-
Chiral Catalysts: Employing a chiral catalyst in the Mannich or Michael addition reactions can direct the formation of one enantiomer over the other.
-
Enzymatic Resolution: Lipases are commonly used for the kinetic resolution of racemic β-amino esters. This involves the selective acylation or hydrolysis of one enantiomer, allowing for the separation of the two.[1][2]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can guide the stereochemical outcome of the reaction. The auxiliary is then cleaved in a subsequent step.
Q4: What are the best methods for purifying the final product?
A4: The purification of this compound can be challenging due to its zwitterionic nature.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.
-
Ion-Exchange Chromatography: This is a powerful technique for separating amino acids from non-ionic impurities. The crude product can be loaded onto a cation-exchange resin, washed, and then eluted with a basic solution.[4]
-
Fractional Distillation (for precursors): If you are synthesizing a precursor like 3-cyclopentyl-propionic acid, fractional distillation can be an effective purification step before amination.[3]
Troubleshooting Guide
This section provides a more detailed breakdown of common problems and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive catalyst or reagents.- Incorrect reaction temperature.- Presence of water in anhydrous reactions. | - Verify the activity of catalysts and the purity of reagents.- Optimize the reaction temperature by running small-scale trials at different temperatures.- Ensure all glassware is oven-dried and use anhydrous solvents where necessary. |
| Formation of Multiple Byproducts | - Side reactions due to high temperature.- Incorrect stoichiometry.- Air or moisture sensitivity of reagents. | - Lower the reaction temperature and extend the reaction time.- Carefully control the addition rate of reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Isolation | - Product is highly soluble in the reaction solvent.- Emulsion formation during workup. | - After the reaction, try to precipitate the product by adding a non-polar solvent.- Break emulsions by adding brine or by centrifugation.- Consider using a different workup procedure, such as direct crystallization from the reaction mixture if possible. |
| Poor Enantioselectivity | - Inefficient chiral catalyst or auxiliary.- Racemization during the reaction or workup. | - Screen different chiral catalysts or auxiliaries.- Optimize reaction conditions (temperature, solvent) for the chiral induction step.- Perform the workup under mild conditions to avoid racemization. |
Experimental Protocols
Protocol 1: One-Pot Synthesis via Mannich-type Reaction
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
Cyclopentanecarboxaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid (for workup)
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine cyclopentanecarboxaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (1.5 eq).
-
Add ethanol as the solvent (a typical concentration would be 1 M with respect to the aldehyde).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of hot water and acidify with hydrochloric acid to pH ~6.
-
Allow the solution to cool, promoting crystallization of the product.
-
Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Purification by Ion-Exchange Chromatography
Materials:
-
Crude this compound
-
Cation-exchange resin (e.g., Dowex 50WX8)
-
Hydrochloric acid (e.g., 1 M)
-
Ammonium hydroxide (e.g., 2% v/v)
-
Deionized water
Procedure:
-
Prepare a column with the cation-exchange resin and wash it thoroughly with deionized water.
-
Dissolve the crude product in a minimal amount of deionized water and adjust the pH to be acidic (e.g., pH 2-3) with HCl.
-
Load the solution onto the resin column.
-
Wash the column with deionized water to remove non-ionic impurities.
-
Elute the desired amino acid from the resin using a dilute solution of ammonium hydroxide.
-
Collect the fractions and monitor for the presence of the product using a suitable analytical technique (e.g., ninhydrin test or LC-MS).
-
Combine the product-containing fractions and remove the solvent under reduced pressure to obtain the purified amino acid.
Visualizing the Workflow
Troubleshooting Logic Flow
The following diagram illustrates a decision-making process for troubleshooting a low-yield synthesis.
Caption: Troubleshooting workflow for low reaction yield.
General Synthesis Pathway
This diagram outlines a common synthetic approach to this compound.
Sources
Technical Support Center: Overcoming Solubility Challenges of 3-Amino-3-cyclopentylpropanoic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-cyclopentylpropanoic acid is a non-proteinogenic β-amino acid of significant interest in medicinal chemistry and drug development.[1] Its rigid cyclopentyl scaffold offers unique conformational constraints, making it a valuable building block for novel peptidomimetics and other therapeutic agents.[1] However, a primary challenge in its experimental use is its limited solubility in aqueous solutions, a common issue for many promising drug candidates. This guide provides a comprehensive, expert-driven resource to understand and overcome these solubility hurdles, ensuring your research progresses efficiently and effectively.
Understanding the "Why": The Physicochemical Properties Driving Insolubility
The solubility behavior of this compound is rooted in its molecular structure. It contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual nature leads to the formation of a zwitterion at a specific pH, known as the isoelectric point (pI).[2][3]
At the pI, the molecule has a net neutral charge, with a protonated amino group (NH₃⁺) and a deprotonated carboxyl group (COO⁻). This neutrality minimizes interactions with polar water molecules and maximizes strong intermolecular electrostatic attractions, leading to aggregation and precipitation.[4] Consequently, the aqueous solubility of an amino acid is at its lowest at its isoelectric point.[2][4][5]
By adjusting the pH away from the pI, the molecule becomes predominantly charged—either as a cation at low pH or an anion at high pH. These charged species are more readily solvated by water, significantly increasing solubility.[6][7]
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common solubility problems in a direct question-and-answer format, providing step-by-step solutions grounded in scientific principles.
Question 1: "My this compound is not dissolving in my aqueous buffer. What is the first thing I should try?"
This is the most frequent challenge. The most direct and often most effective strategy is pH adjustment.
Step 1: Assess Your Current Conditions
-
Concentration: Verify that your target concentration is not excessively high.
-
pH of Medium: Note the pH of your water or buffer. It is likely near the compound's isoelectric point (pI), where solubility is minimal.[2][5]
Step 2: Implement pH Adjustment The goal is to shift the pH of the solution significantly above or below the pI to generate a charged, more soluble species.
-
To Create a Soluble Cation (Acidic pH):
-
Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise to your suspension while stirring.
-
Monitor the pH continuously.
-
Dissolution is expected as the pH drops below ~4.
-
-
To Create a Soluble Anion (Basic pH):
-
Slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring.
-
Monitor the pH continuously.
-
Dissolution is expected as the pH rises above ~9.
-
Scientific Rationale: By moving the pH away from the isoelectric point, you are converting the poorly soluble zwitterion into a more soluble charged ion (either cationic or anionic), which readily interacts with water molecules.[6][7]
dot
Caption: Decision workflow for solubilizing this compound.
Question 2: "My biological assay is pH-sensitive. Are there alternative methods to pH adjustment?"
Yes. When maintaining a specific pH is critical, using co-solvents is the preferred secondary strategy.
Step 1: Select a Biocompatible Co-solvent Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs.[8][9][10]
Step 2: Prepare a High-Concentration Stock Solution
-
Dissolve the this compound in 100% of your chosen co-solvent (e.g., DMSO).
-
Create a concentrated stock solution (e.g., 10-100 mM).
-
For your experiment, perform a serial dilution of this stock into your aqueous medium, ensuring the final co-solvent concentration remains low and non-toxic to your system.
Scientific Rationale: Co-solvents reduce the overall polarity of the aqueous environment, which decreases the interfacial tension between the hydrophobic parts of the drug (like the cyclopentyl ring) and the solvent, thereby enhancing solubility.[8]
Data Presentation: Common Co-solvents and Recommended Concentrations
| Co-solvent | Typical Final Concentration in Cell Culture | Key Advantages | Considerations |
| DMSO | < 0.5% (v/v) | High solubilizing power | Potential for cytotoxicity at higher concentrations.[11][12][13][14] |
| Ethanol | < 1% (v/v) | Generally less toxic than DMSO | Lower solubilizing power |
| PEG 400 | 1-5% (v/v) | Low toxicity, suitable for many formulations | Can increase solution viscosity |
Question 3: "For drug formulation, I need a stable, soluble form of the compound. What is the best approach?"
For pharmaceutical development, creating a salt form of the active pharmaceutical ingredient (API) is the most common and effective method to improve solubility, dissolution rate, and stability.[15][16]
Step 1: Select an Appropriate Counter-ion
-
Hydrochloride (HCl) Salt: Reacting the basic amino group with hydrochloric acid is a standard method to create a highly water-soluble salt.
-
Sodium (Na⁺) or Potassium (K⁺) Salt: Reacting the carboxylic acid group with a base like sodium hydroxide can also be effective.
Step 2: Salt Formation (General Protocol)
-
Ionize the API by reacting it with an acid or base counter-ion.
-
This is typically done in a solvent where the free form is soluble but the salt form will precipitate.
-
The resulting crystalline salt can be isolated, purified, and characterized.
Scientific Rationale: Salt formation converts the ionizable drug into a stable, charged complex.[17][18] This permanently overcomes the low solubility of the neutral/zwitterionic form and often yields a product with improved handling and stability characteristics.[16]
Frequently Asked Questions (FAQs)
Q1: Can I use sonication or heating to help dissolve the compound? Yes, sonication can help break up aggregates and increase the surface area for dissolution. Gentle warming can also increase solubility. However, these are physical aids and should be used in conjunction with the chemical methods (pH adjustment, co-solvents) for optimal results. Always be cautious of potential compound degradation at higher temperatures.
Q2: My compound dissolved in a high pH solution, but it crashed out when I added it to my neutral cell culture medium. What happened? This occurs because the neutral pH of your cell culture medium buffered your alkaline stock solution, shifting the pH back towards the compound's isoelectric point and causing it to precipitate. To mitigate this, add the stock solution very slowly into a vigorously stirring volume of medium to ensure rapid dilution. Alternatively, using a co-solvent stock solution is often more reliable for pH-sensitive applications.
Q3: What is the maximum concentration of DMSO my cells can tolerate? Most cell lines can tolerate up to 0.5% DMSO without severe cytotoxicity, and 0.1% is considered safe for almost all cell types.[11] However, primary cells can be more sensitive.[11] It is always best practice to run a vehicle control (medium with the same final DMSO concentration) to confirm there is no solvent-induced effect on your cells.[14]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution via pH Adjustment
-
Preparation: Weigh the appropriate mass of this compound for a 10 mM solution. Add it to a container with ~80% of the final required volume of deionized water and a stir bar.
-
Dissolution (Choose A or B):
-
A (Acidic): While stirring, add 0.1 M HCl dropwise. Monitor the pH and continue adding until all solid has dissolved.
-
B (Basic): While stirring, add 0.1 M NaOH dropwise. Monitor the pH and continue adding until all solid has dissolved.
-
-
Finalization: Adjust the volume to the final target with deionized water.
-
Sterilization: Filter the solution through a 0.22 µm sterile filter. Store appropriately (4°C for short-term, -20°C for long-term).
Protocol 2: Preparation of a 50 mM Stock Solution in DMSO
-
Preparation: Weigh the appropriate mass of this compound for a 50 mM solution and place it in a sterile vial.
-
Dissolution: Add the calculated volume of 100% anhydrous DMSO. Vortex vigorously. If needed, sonicate briefly or warm gently to 37°C.
-
Storage: Store the stock solution desiccated at -20°C. When pipetting, use tips with filters to avoid introducing moisture.
dot
Caption: Step-by-step experimental protocols for solubilization.
References
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
-
Jain, S. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Focus Asia. [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?[Link]
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
Reddit. (2023). Maximum DMSO concentration in media for cell culture?[Link]
-
RJPDFT. (2010). Drug Dissolution Enhancement by Salt Formation. [Link]
-
Jones, G. (2015). Pharmaceutical salts: a formulation trick or a clinical conundrum?. The Pharmaceutical Journal. [Link]
-
Ferreira, H. B., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4549. [Link]
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Dixit, M., & Kulkarni, P. K. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical development and technology, 14(2), 185–192. [Link]
-
ResearchGate. (n.d.). General values for amino acid solubility and their isoelectric points. [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?[Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
-
Chemistry LibreTexts. (2025). Amino Acids and Isoelectric Points. [Link]
-
Chemistry Stack Exchange. (2020). Why are amino acids least soluble at isoelectric point?[Link]
-
Kumar, S., & Nanda, A. (2018). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Education and Research, 52(4), 646-654. [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. Indian journal of pharmaceutical sciences, 77(4), 488–496. [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
-
IJRPNS. (2021). VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW. [Link]
-
Blesic, M., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575–580. [Link]
-
Tseng, H. C., et al. (2009). Solubilities of amino acids in water at various pH values under 298.15 K. Fluid Phase Equilibria, 285(1-2), 90-95. [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclopentanecarboxylic acid, 3-amino-, cis- (CAS 49805-32-5). [Link]
-
Quora. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH?[Link]
-
Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. [Link]
-
Avdeef, A. (2012). The solubility-pH profiles of amino acids showing departures from the... ResearchGate. [Link]
-
Al-Hafiz, M., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19339-19349. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Sharma, D., et al. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmaceutical Erudition. [Link]
-
Lee, H. Y., et al. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data, 59(3), 812-817. [Link]
-
PubChem. (n.d.). (S)-2-Amino-3-cyclopentylpropanoic acid. [Link]
-
PubChem. (n.d.). 2-Amino-3-cyclopentylpropanoic acid. [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]
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Optimizing dosage of 3-Amino-3-cyclopentylpropanoic acid for maximum therapeutic effect
Technical Support Center: 3-Amino-3-cyclopentylpropanoic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for optimizing the dosage of this compound for maximum therapeutic effect. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and handling of this compound.
Q1: What is this compound and what is its likely mechanism of action?
A1: this compound is a non-proteinogenic, cyclic β-amino acid.[1] Its structure, featuring a cyclopentyl ring, provides significant conformational constraint, which can enhance peptide stability against enzymatic degradation, making it a valuable building block for peptidomimetics.[1]
While direct studies on this specific molecule are emerging, its structural similarity to gabapentinoids like gabapentin and pregabalin suggests a primary mechanism of action involving the α2-δ subunit of voltage-gated calcium channels (VGCCs).[2][3] Binding to this subunit is thought to reduce the influx of calcium into presynaptic terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate and substance P.[2]
Q2: What are the primary therapeutic areas to investigate with this compound?
A2: Given its presumed mechanism as a gabapentinoid, the most promising therapeutic areas for investigation are neuropathic pain and epilepsy.[4][5] Animal models for these conditions are well-established and provide robust platforms for evaluating efficacy.[6][7] Additionally, compounds that modulate the GABAergic system have shown potential in treating substance abuse disorders, representing another possible avenue of research.[8]
Q3: What are the key physicochemical properties I should be aware of before starting my experiments?
A3: Understanding the compound's properties is critical for proper handling and experimental design. While comprehensive data for this specific molecule may require internal validation, the following table summarizes key expected properties based on its structure and available information.
| Property | Expected Value / Information | Importance in Experiments |
| Molecular Formula | C₈H₁₅NO₂ | Essential for calculating molarity and concentrations.[1] |
| Molecular Weight | 157.21 g/mol | Crucial for accurate dose and solution preparation.[1] |
| Solubility | Expected to have some water solubility due to the amino and carboxylic acid groups.[9] Test in your specific buffer/vehicle. | Determines the appropriate solvent for in vitro and in vivo formulations. Poor solubility can lead to inaccurate dosing. |
| Stability | Generally stable. Store in a dark place under an inert atmosphere at room temperature for long-term stability.[1][10] | Unstable compounds can degrade, leading to loss of activity and unreliable results. |
| pKa | Will have at least two pKa values (amine and carboxylic acid). Must be determined experimentally for precise buffer selection. | Affects ionization state, which influences membrane permeability, receptor binding, and solubility at physiological pH. |
Q4: What are reasonable starting concentrations for initial in vitro and in vivo studies?
A4: For a novel compound, initial dose selection is an iterative process.
-
In Vitro: Start with a broad concentration range. Based on studies of similar compounds like gabapentin, a range of 1 µM to 100 µM is a logical starting point for cell-based assays.[11] A wide logarithmic or semi-logarithmic dilution series (e.g., 0.1, 1, 10, 100, 1000 µM) is recommended for initial cytotoxicity and efficacy screening.
-
In Vivo: The starting dose should be informed by in vitro data and any available literature on similar compounds.[12] A common approach is to start with a dose-range finding (DRF) study. A conservative starting point could be in the range of 10-30 mg/kg, escalating from there. The route of administration should match the intended clinical use.[12]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your research.
In Vitro Experimentation
Q5: I am not observing any biological effect in my neuronal cell culture assay. What are the possible causes and solutions?
A5: A lack of effect can stem from several factors. Systematically troubleshoot using the following steps:
-
Verify Compound Integrity and Concentration:
-
Cause: The compound may have degraded, or the stock solution may be inaccurate.
-
Solution: Use a fresh vial of the compound. Confirm the concentration of your stock solution using an appropriate analytical method like HPLC. Ensure the compound is fully dissolved in the vehicle before adding it to the culture medium.
-
-
Assess Cell Model Appropriateness:
-
Cause: The chosen cell line (e.g., PC12, SH-SY5Y) may not adequately express the target protein (α2-δ subunit of VGCCs).
-
Solution: Confirm target expression in your cell line via Western Blot or qPCR. Consider using primary neuronal cultures, such as dorsal root ganglion (DRG) neurons, which are highly relevant for pain research and are known to express the target.[11]
-
-
Optimize Incubation Time and Concentration:
-
Cause: The incubation time may be too short, or the concentration range may be too low to elicit a response.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours). Expand your concentration range significantly (e.g., up to 1 mM) to ensure you are not missing a dose-response relationship.
-
-
Check for Vehicle Effects:
-
Cause: The vehicle (e.g., DMSO) itself may be affecting the cells, masking the compound's effect.
-
Solution: Run a vehicle-only control at the highest concentration used in your experiment to ensure it has no independent biological activity or toxicity.
-
Q6: My compound is showing significant cytotoxicity at concentrations where I expect a therapeutic effect. How should I proceed?
A6: Unexpected toxicity requires careful investigation to distinguish between on-target and off-target effects.
-
Confirm Purity of the Compound:
-
Cause: Impurities from the synthesis process could be toxic.
-
Solution: Verify the purity of your compound batch using LC-MS or NMR. If purity is below 95%, consider re-purification or obtaining a new batch.
-
-
Perform a Standard Cytotoxicity Assay:
-
Cause: The observed effect might be general cytotoxicity rather than a specific pharmacological action.
-
Solution: Conduct a standard cytotoxicity assay, like the MTT or LDH release assay, across a wide range of concentrations.[11] This will help you determine the concentration at which 50% of cells are non-viable (TC₅₀) and establish a non-toxic concentration range for your functional assays.
-
-
Use a Different Cell Line:
-
Cause: The chosen cell line may be particularly sensitive to this class of compounds or possess unique off-targets.
-
Solution: Test the compound in a non-neuronal cell line (e.g., HEK293) to see if the toxicity is cell-type specific. This can help differentiate between general toxicity and neuron-specific effects.
-
In Vivo Experimentation
Q7: The compound showed promise in vitro but is not demonstrating efficacy in my animal model of neuropathic pain. What should I check?
A7: The transition from in vitro to in vivo is a common failure point in drug development. A systematic approach is crucial.
-
Pharmacokinetics (PK) and Exposure:
-
Problem: The compound may not be reaching the target tissue at a sufficient concentration. Gabapentin, for example, has saturable absorption, meaning bioavailability decreases at higher doses.[2]
-
Action: Conduct a basic PK study. Administer a single dose and collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours). Analyze plasma concentrations via LC-MS/MS to determine key parameters like Cmax (maximum concentration) and AUC (area under the curve).[12] If brain penetration is required, analyze brain tissue as well. If exposure is low, consider reformulating the compound or changing the route of administration (e.g., from oral gavage to intraperitoneal injection).
-
-
Dose-Response Relationship:
-
Problem: The doses tested may be on the sub-therapeutic portion of the dose-response curve.
-
Action: If the compound is well-tolerated, escalate the dose systematically. A well-designed dose-range finding study is essential to identify both the minimum effective dose (MED) and the maximum tolerated dose (MTD).[12] Testing a wider range of doses (e.g., 10, 30, 100, 300 mg/kg) may reveal an effect.
-
-
Model Validity and Controls:
-
Problem: The animal model itself may not be performing as expected.
-
Action: Always include a positive control (a compound known to be effective in the model, like gabapentin or pregabalin) and a vehicle control. The vehicle group should exhibit clear signs of neuropathic pain (e.g., allodynia, hyperalgesia), and the positive control group should show a significant reduction in these signs.[4] If these controls do not behave as expected, the issue lies with the model itself, not your test compound.
-
Q8: I am observing adverse effects in my animals before reaching a therapeutic dose. How do I formally determine the Maximum Tolerated Dose (MTD)?
A8: Determining the MTD is a critical step to establish a safe therapeutic window.[12]
-
Objective: The goal is to find the highest dose that does not cause unacceptable toxicity or more than a predefined level of body weight loss (typically 10-15%) over a short study period (e.g., 7-14 days).
-
Approach: Use a dose escalation study design.
-
Select Dose Levels: Start with a low dose (e.g., 10 mg/kg) and increase it geometrically (e.g., by a factor of 2x or 3x) in subsequent cohorts of animals (n=3-5 per group).[12] A sample escalation could be 10, 30, 100, 300 mg/kg.
-
Administration: Dose the animals daily for a set period (e.g., 7 days).
-
Monitoring: Observe the animals daily for clinical signs of toxicity (e.g., lethargy, ataxia, rough coat, labored breathing). Record body weight daily.
-
Endpoint: The MTD is defined as the highest dose at which no mortality, no more than 10% body weight loss, and no significant clinical signs of toxicity are observed. If severe toxicity occurs at one dose, an intermediate dose may be tested to refine the MTD.[12]
-
Part 3: Key Experimental Protocols
This section provides step-by-step methodologies for core experiments.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration range over which this compound is toxic to a neuronal cell line (e.g., PC12).
Materials:
-
PC12 cells
-
Complete growth medium (e.g., DMEM with 10% FBS, 5% HS, 1% Pen/Strep)
-
This compound
-
Vehicle (e.g., sterile PBS or DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)
-
96-well cell culture plates
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed PC12 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X concentration series of the compound in culture medium. A typical range would be 0, 2, 20, 200, 2000 µM (final concentrations will be 0, 1, 10, 100, 1000 µM). Include a "vehicle only" control and a "cells only" control.
-
Treatment: Remove 100 µL of medium from the cells and add 100 µL of the 2X compound solutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the "cells only" control. Plot viability versus compound concentration to determine the TC₅₀.
Protocol 2: Efficacy Testing in a Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To assess the ability of this compound to reverse mechanical allodynia in a rat model of neuropathic pain.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools
-
4-0 chromic gut sutures
-
This compound formulated in a suitable vehicle (e.g., saline)
-
Positive control: Gabapentin (e.g., 100 mg/kg)
-
Vehicle control
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
Acclimation and Baseline Testing: Acclimate rats to the testing environment and handling for at least 3 days. Measure the baseline paw withdrawal threshold (PWT) for each hind paw using the up-down method with von Frey filaments.
-
CCI Surgery: Anesthetize a rat. Surgically expose the sciatic nerve in one thigh. Place four loose ligatures of chromic gut suture around the nerve, spaced about 1 mm apart, until a slight constriction is observed. Close the incision. The contralateral paw serves as an internal control.
-
Post-Operative Recovery and Model Confirmation: Allow animals to recover for 7-14 days. Re-measure the PWT. Animals that show a significant decrease in PWT in the ipsilateral (ligated) paw compared to baseline are considered to have developed mechanical allodynia and are included in the study.
-
Grouping and Dosing: Randomize the animals into treatment groups (n=8-10 per group):
-
Group 1: Vehicle
-
Group 2: Positive Control (Gabapentin)
-
Group 3-5: Test Compound at Low, Medium, and High doses (e.g., 10, 30, 100 mg/kg)
-
-
Administration: Administer the compounds via the chosen route (e.g., oral gavage).
-
Behavioral Testing: Measure the PWT at several time points post-dosing (e.g., 1, 2, 4, and 6 hours) to capture the time course of the effect.
-
Analysis: Plot the PWT (in grams) over time for each group. Analyze the data using a two-way ANOVA with post-hoc tests to compare treatment groups to the vehicle control at each time point. A significant increase in PWT indicates an anti-allodynic (analgesic) effect.
References
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Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]
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UTN. (n.d.). Dose Optimization In Drug Development Drugs And The Pharmaceutical Sciences Dose Optimization in Drug Development: Achieving Therapeutic Efficacy and Safety. Retrieved from [Link]
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Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]
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Sills, T., et al. (2018). Short-term incubation of gabapentin or pregabalin does not affect chemically induced injury in neuronal cell models in vitro. Neuropsychiatric Disease and Treatment, 14, 1645–1654. Retrieved from [Link]
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Psych Scene Hub. (2023). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. Retrieved from [Link]
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Andrade, D. C., et al. (2012). Experimental models for the study of neuropathic pain. Revista Dor, 13(1), 74-80. Retrieved from [Link]
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Malkoc, A., et al. (2018). Epilepsy and Neuropathic Pain: Investigation of Pain Sensitivity in Schiatic Nerve Chronic Constriction Injury-Induced Neuropathic Pain Model in Absence Epileptic WAG/Rij Rats. Proceedings of The Physiological Society, 41, PCB309. Retrieved from [Link]
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Neurofit. (n.d.). In vivo model of Neuropathic pain - Acute pain. Retrieved from [Link]
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ResearchGate. (n.d.). Dose Optimization During Drug Development: Whether and When To Optimize. Retrieved from [Link]
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Patsnap Synapse. (2025). What in vivo models are used for pain studies? Retrieved from [Link]
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Rahman, N. A. (2016). The Importance of Dose Optimization Prior to Initiation of a Registration Trial. Clinical Advances in Hematology & Oncology, 14(9), 680-682. Retrieved from [Link]
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Paller, C. J., et al. (2015). Early phase clinical trials to identify optimal dosing and safety. Journal of clinical oncology, 33(20), 2273–2279. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Cyclopentanecarboxylic acid, 3-amino-, cis- (CAS 49805-32-5). Retrieved from [Link]
-
ResearchGate. (n.d.). Pregabalin activity in standardized receptor-binding assays. Retrieved from [Link]
-
El-Nabarawi, M. A., et al. (2014). In-Vitro and In-Vivo Relationship of gabapentin from Floating and Immediate Release Tablets. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 108-115. Retrieved from [Link]
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Dosa, P. I., et al. (2018). Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Addiction. Journal of the American Chemical Society, 140(6), 2273–2284. Retrieved from [Link]
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Gomes, P., et al. (2016). Amino Acids in the Development of Prodrugs. Molecules, 21(11), 1432. Retrieved from [Link]
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Kurbatov, E., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 23(19), 11486. Retrieved from [Link]
-
Liu, J., et al. (2019). A Novel Antibiotic Mechanism of l-Cyclopropylalanine Blocking the Biosynthetic Pathway of Essential Amino Acid l-Leucine. Molecules, 24(10), 1948. Retrieved from [Link]
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Kumar, A., et al. (2023). Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells. Molecules, 28(15), 5707. Retrieved from [Link]
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Nakashima, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833. Retrieved from [Link]
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ATSDR. (1997). Analytical Methods. In Toxicological Profile for Chlorpyrifos. Retrieved from [Link]
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Stability of 3-Amino-3-cyclopentylpropanoic acid under different storage conditions.
Welcome to the technical support center for 3-Amino-3-cyclopentylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound under various storage conditions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and drug development processes.
Introduction
This compound is a non-proteinogenic, cyclic β-amino acid that serves as a valuable chiral building block in organic synthesis and medicinal chemistry.[1] Its rigid cyclopentyl ring structure introduces conformational constraints, making it an attractive component for designing peptidomimetics with enhanced enzymatic stability and improved pharmacokinetic properties.[1] However, like all chemical compounds, its stability is paramount for reliable and reproducible experimental outcomes. This guide provides a comprehensive overview of its stability profile, recommended storage conditions, and methods for assessing its integrity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal short-term storage conditions for solid this compound?
For short-term storage, solid this compound should be stored in a cool, dry place. A temperature range of 15-25°C (59-77°F) is generally recommended for many amino acids.[2] For this specific compound, storage in a dark place under an inert atmosphere at room temperature is advised to ensure product stability.[1] It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric oxygen.
Q2: How should I store this compound for long-term use?
For long-term storage of the solid compound, it is recommended to store it at -20°C in a tightly sealed container, purged with an inert gas like argon or nitrogen.[3] This minimizes the risk of degradation from moisture, oxidation, and light exposure over extended periods.
Q3: What about the stability of this compound in solution?
Solutions of amino acids are generally less stable than the solid form and are susceptible to microbial growth and chemical degradation.[4] It is recommended to prepare solutions fresh for each experiment. If storage is necessary, filter-sterilize the solution and store it at -20°C or -70°C in small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3][5]
Q4: What are the primary degradation pathways I should be concerned about?
While specific degradation pathways for this compound are not extensively documented, based on the structure of β-amino acids, potential degradation pathways include:
-
Oxidation: The amino group can be susceptible to oxidation, especially in the presence of trace metals or light.[6][7]
-
Decarboxylation: Although less common under normal storage conditions, elevated temperatures can potentially lead to the loss of the carboxyl group.
-
Hydrolysis: While the compound is not a peptide, in solution, changes in pH could affect its stability.[6]
Q5: How can I detect degradation of my this compound sample?
Visual inspection for changes in color or consistency of the solid material can be an initial indicator. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to check for the appearance of impurity peaks and a decrease in the main compound's peak area.[8][9]
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, humidity, light exposure). Perform a purity check using HPLC or LC-MS. |
| Change in physical appearance (e.g., clumping, discoloration) | Moisture absorption or oxidation. | Discard the affected batch. Ensure future storage is in a tightly sealed container with a desiccant and under an inert atmosphere.[2] |
| Poor solubility in recommended solvents | Potential degradation or presence of impurities. | Assess the purity of the compound. If impurities are detected, purification may be necessary, or a new batch should be used. |
| Appearance of unexpected peaks in analytical chromatograms | Degradation products formed during storage or sample preparation. | Review the entire workflow, from storage to analysis. Consider performing a forced degradation study to identify potential degradation products.[6][7] |
Experimental Protocols
To ensure the stability and quality of your this compound, it is crucial to have robust analytical methods in place. Below are protocols for assessing the stability of the compound.
Protocol 1: Routine Purity Assessment by HPLC
This protocol outlines a general method for routine quality control of this compound.
Objective: To determine the purity of a sample and detect any degradation products.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram for the main peak corresponding to this compound and any impurity peaks.
-
Calculate the purity based on the relative peak areas.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7][10]
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Apply Stress Conditions:
-
Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a defined period (e.g., 2, 4, 8 hours). Neutralize before analysis.
-
Basic Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a defined period. Neutralize before analysis.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose both solid and solution samples to elevated temperatures (e.g., 80°C).
-
Photodegradation: Expose the sample to light as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples at different time points using a stability-indicating method, such as LC-MS, to separate and identify the parent compound and any degradation products.[8][9]
Visualization of Key Concepts
Logical Relationship of Stability Factors
Caption: Factors influencing the stability of the compound.
Summary of Recommended Storage Conditions
| Condition | Solid Form | Solution Form |
| Short-Term | 15-25°C, dry, dark, inert atmosphere[1][2] | Prepare fresh. If necessary, 2-8°C for a few hours. |
| Long-Term | -20°C, dry, dark, inert atmosphere[3] | -20°C or -70°C in aliquots to avoid freeze-thaw cycles.[3][5] |
References
- Shelf Life and Storage Requirements for Amino Acids: A Guide - Pangoo.biz. (2025).
- Handling and Storage of Peptides - FAQ | AAPPTEC. (n.d.).
- Influence of storage conditions on normal plasma amino-acid concentr
- Proteins & Peptides Forced Degradation Studies - CD Formul
- This compound|CAS 682804-23-5 - Benchchem. (n.d.).
- How long can one store amino acids at room temper
- How to store amino acid deriv
- Forced Degradation Studies for Biopharmaceuticals - BioPharm Intern
- Accelerated stability and forced degrad
- Forced Degradation Studies: Why, Wh
- Forced Degradation Studies: Regulatory Considerations and Implement
- 3-AMINO-3-CYCLOPENTYL-PROPIONIC ACID SDS, 682804-23-5 Safety D
- Analytical Methods For Amino Acids - TNTH - Tamilnadu Test House. (n.d.).
- Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans - PMC - NIH. (2015).
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).
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- 2. pangoo.biz [pangoo.biz]
- 3. peptide.com [peptide.com]
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- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
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- 10. Accelerated stability and forced degradation [alphalyse.com]
Technical Support Center: Troubleshooting Unexpected Results in 3-Amino-3-cyclopentylpropanoic Acid Experiments
Welcome to the technical support guide for 3-Amino-3-cyclopentylpropanoic acid. As a conformationally constrained β-amino acid and a structural analogue of γ-aminobutyric acid (GABA), this compound is of significant interest to researchers in neuroscience and drug development. Its rigid cyclopentyl scaffold offers a unique tool for probing biological systems, particularly the GABAergic system, by pre-organizing the molecule into specific conformations.[1] However, its unique structure can also present challenges in synthesis, handling, and biological testing.
This guide is designed to provide solutions to common problems encountered during experimentation, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to diagnose issues, validate your results, and accelerate your research.
Section 1: Synthesis and Purification Challenges
The synthesis of β-amino acids like this compound often involves multi-component reactions or stereoselective additions where minor deviations can significantly impact yield and purity.[1][2]
Experimental Workflow: Synthesis & Purification
Sources
Minimizing off-target effects of 3-Amino-3-cyclopentylpropanoic acid in cellular assays
Introduction
Welcome to the technical support guide for 3-Amino-3-cyclopentylpropanoic acid. This document is intended for researchers, scientists, and drug development professionals utilizing this β-amino acid analog in cellular assays. Due to its constrained cyclopentyl scaffold, this molecule offers a rigid backbone for peptidomimetic design and the study of specific protein-protein interactions[1]. However, like any small molecule, its application requires rigorous experimental design to ensure that observed effects are due to specific, on-target interactions rather than unintended, off-target activities.
This guide provides a structured framework for identifying, understanding, and mitigating potential off-target effects. We will proceed from foundational questions to in-depth troubleshooting scenarios and validation protocols, empowering you to generate robust and reliable data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial inquiries regarding this compound and the principles of off-target effects.
Q1: What is this compound and what is its likely mechanism of action?
A1: this compound is a non-proteinogenic β-amino acid. The cyclopentyl group introduces significant conformational rigidity, which is valuable for designing peptides that lock into specific secondary structures[1]. While its precise targets are application-dependent (as it's often used as a building block), compounds with similar structures, like aminocyclopentanecarboxylic acids, have been shown to interact with targets such as GABA aminotransferase (GABA-AT) or NMDA receptors[2][3]. Therefore, its mechanism will depend on the biological context and the larger molecule it may be part of.
Q2: What are "off-target" effects and why are they a concern?
A2: Off-target effects are adverse or unintended effects that a small molecule exerts by interacting with proteins or pathways other than its primary, intended target[4][5][6]. These are a major concern in drug development and basic research because they can lead to toxicity, misleading data, and failed clinical trials[7][8]. An observed cellular phenotype, such as cell death, might be incorrectly attributed to the inhibition of the primary target when it is actually caused by the compound hitting an unrelated kinase, ion channel, or metabolic enzyme[9].
Q3: Are there known off-target effects for compounds similar to this compound?
A3: Yes. While data on this specific molecule is limited, we can infer potential off-target activities from related compounds. For example, the similar compound cycloleucine (1-aminocyclopentane-1-carboxylic acid) is known to be a competitive inhibitor of methionine adenosyltransferase (MAT), which depletes S-adenosylmethionine (SAM) levels and inhibits nucleic acid methylation[2][10][11][12][13]. This can broadly impact cellular processes, including gene expression and proliferation, independent of a specific receptor target[13]. It is plausible that this compound could have similar effects on amino acid transport or metabolism.
Q4: What is the first step I should take to minimize off-target effects?
A4: The most critical first step is to perform a dose-response experiment. On-target effects typically occur within a specific, often potent, concentration range, while off-target effects often appear at higher concentrations[14]. Establishing a clear IC50 or EC50 for your desired phenotype is crucial. Always use the lowest effective concentration in your experiments to reduce the likelihood of engaging lower-affinity off-target proteins.
Part 2: Troubleshooting Guide - Unexplained Results
This section is designed to help you diagnose and resolve common experimental issues that may arise from off-target effects.
Issue 1: I'm observing significant cytotoxicity that doesn't correlate with my target's known biology.
-
Question: My compound is causing widespread cell death at concentrations where I expect to see a specific phenotypic change. How can I determine if this is an on-target or off-target effect?
-
Answer & Troubleshooting Workflow: This is a classic challenge. Cytotoxicity can be a legitimate on-target effect (e.g., for an anti-cancer agent), but it can also be a common off-target liability[9]. The key is to systematically de-risk the observation.
-
Confirm with an Orthogonal Compound: Use a structurally different compound that is known to modulate the same target[15]. If this second compound produces the same phenotype without the same level of cytotoxicity, it strongly suggests your initial compound's toxicity is off-target.
-
Perform a Rescue Experiment: If your compound's intended effect is to inhibit an enzyme, can you "rescue" the cells from death by adding an excess of the enzyme's product? Conversely, if it activates a pathway, can an antagonist of that pathway prevent the cell death? A successful rescue links the phenotype to the intended pathway.
-
Utilize a Target Knockout/Knockdown Model: The gold standard for validation is to use CRISPR or siRNA to remove the intended target protein[7][8]. If your compound still kills cells after the target has been knocked out, the cytotoxicity is definitively off-target[7].
-
Check for Non-Specific Mechanisms: As analogs of amino acids, these compounds might interfere with amino acid transporters or metabolic pathways[16]. Supplementing the culture media with a full panel of amino acids could reveal if the cytotoxicity is due to metabolic starvation.
-
Issue 2: My experimental results are inconsistent between batches or cell lines.
-
Question: The IC50 of my compound varies significantly from one experiment to the next. What could be causing this?
-
Answer & Troubleshooting Workflow: Result variability is often rooted in subtle experimental inconsistencies that can favor off-target interactions[17].
-
Cellular State: Ensure strict consistency in cell culture practices. Factors like cell passage number, confluency, and serum concentration can alter the expression of both on- and off-target proteins, leading to variable responses[17].
-
Compound Stability & Purity: Always prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles. Confirm the purity of your compound batch with analytical chemistry techniques; impurities can have their own biological activities.
-
Target Expression Levels: If you are using different cell lines, verify that the expression level of your intended target is comparable across them. An orthogonal method like western blotting or qPCR can confirm this. A cell line with low target expression is more likely to reveal off-target phenotypes because a higher compound concentration will be required to achieve an on-target effect.
-
Issue 3: I've confirmed target engagement, but the downstream signaling doesn't make sense.
-
Question: I've used a biophysical assay to show my compound binds to its target, but the downstream effects I'm seeing in a western blot are not what the literature predicts. What's happening?
-
Answer & Troubleshooting Workflow: This scenario highlights that target binding does not always equal a specific functional outcome. Off-target effects can confound downstream signaling analysis.
-
Polypharmacology: Your compound may be binding to multiple targets simultaneously[18]. For example, it might inhibit your target kinase (Target A) but also inhibit another kinase (Target B) in a parallel pathway that masks or alters the expected downstream signal. A kinase profiling panel can help identify these unintended interactions.
-
Use a More Specific Probe: Test a more selective, albeit perhaps less potent, inhibitor of your target. If this probe gives the "clean" expected result, it points to your primary compound having off-target activities.
-
Diagram Your Workflow: A systematic approach is crucial. The diagram below outlines a logical workflow for distinguishing on- and off-target effects.
-
Diagram: Workflow for Investigating Off-Target Effects
This diagram illustrates a decision-making process for researchers observing unexpected cellular phenotypes after treatment with a small molecule inhibitor.
Caption: A decision tree for systematic validation of small molecule effects.
Part 3: Key Experimental Protocols
To empower your troubleshooting, here are summarized protocols for essential validation assays.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound physically binds to its intended target within the complex environment of a cell[19][20][21][22]. The principle is that ligand binding stabilizes a protein, increasing its melting temperature[20].
Objective: To determine if this compound (or a derivative) binds to and stabilizes its putative target protein in intact cells.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with your compound at a relevant concentration (e.g., 10x IC50) and another set with a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Heat Challenge: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells via freeze-thaw cycles or sonication to release soluble proteins.
-
Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the heat-denatured, aggregated proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins. Analyze the amount of the target protein remaining in the soluble fraction at each temperature point using Western Blot or ELISA.
-
Interpretation: Plot the percentage of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control, indicating thermal stabilization.
Protocol 2: Orthogonal Assay Strategy
An orthogonal assay measures the same biological endpoint as your primary assay but uses a different technology or method[23][24][25][26][27]. This is critical for ruling out false positives caused by compound interference with the primary assay's detection system.
Objective: To confirm a hit from a primary screen using a method with a different detection principle.
Example Scenario:
-
Primary Assay: A fluorescence polarization (FP) assay shows your compound disrupts a protein-protein interaction (PPI)[28].
-
Potential Artifact: The compound itself is fluorescent or a quencher, leading to a false positive.
-
Orthogonal Assay Choice: A Proximity Ligation Assay (PLA) or Co-Immunoprecipitation (Co-IP) followed by Western Blot. These assays measure the same PPI but rely on antibody-based detection and microscopy or chemiluminescence, respectively, which are not susceptible to the same artifacts as FP.
Methodology (Co-IP Example):
-
Cell Treatment: Treat cells with your compound and a vehicle control.
-
Lysis: Lyse the cells in a gentle, non-denaturing buffer to preserve protein interactions.
-
Immunoprecipitation: Add an antibody specific to one of the interacting proteins (Protein A) to the lysate and incubate to form antibody-protein complexes.
-
Capture: Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash & Elute: Wash the beads to remove non-specific binders. Elute the captured proteins from the beads.
-
Analysis: Analyze the eluate via Western Blot using an antibody against the other interacting protein (Protein B).
-
Interpretation: If your compound truly disrupts the interaction, the amount of Protein B pulled down with Protein A will be significantly reduced in the compound-treated sample compared to the control.
Table 1: Summary of Validation Assays for Deconvoluting Off-Target Effects
| Experimental Question | Recommended Assay | Principle | Key Advantage |
| Does my compound bind its target in cells? | Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[20][22][29] | Measures direct physical interaction in a native cellular context. |
| Is the observed phenotype truly from my target? | CRISPR/Cas9 Target Knockout | Genetic ablation of the target gene.[7][8] | Provides a definitive "yes/no" answer on target dependency. |
| Is my primary assay result an artifact? | Orthogonal Assays (e.g., Co-IP, PLA) | Measures the same biological event with a different detection method.[23][25][27] | Eliminates technology-specific false positives. |
| Can the phenotype be reversed? | Rescue Experiment | Add-back of a downstream product or add-in of an antagonist. | Directly links the compound's effect to a specific biological pathway. |
| Is my compound a "dirty" drug? | Kinase/Protease Profiling Panel | Screens the compound against a large panel of off-target proteins. | Identifies unintended targets and explains unexpected biology. |
By employing this structured, multi-faceted approach, researchers can confidently navigate the complexities of small molecule pharmacology, ensuring that the biological insights gained from using this compound are both accurate and robust.
References
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Kelland, L. The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today. 2004;9(3):117-26. Available from: [Link]
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Reinecke, J., et al. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. 2021;11(19):e4177. Available from: [Link]
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Lin, A., et al. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. 2019;11(509):eaaw8412. Available from: [Link]
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Jackson, K., et al. On-target and off-target-based toxicologic effects. Toxicologic Pathology. 2012;40(7):1009-12. Available from: [Link]
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American Society of Hematology. Distinguishing on-target efficacy and off-target toxicity with antibody drug conjugates (ADCs) on diseased and normal hematopoietic cells. Blood. 2023;142(Supplement 1): 4929. Available from: [Link]
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Almqvist, H. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. 2016;1493:165-182. Available from: [Link]
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Jackson, K., et al. On-Target and Off-target-based Toxicologic Effects. ResearchGate. 2012. Available from: [Link]
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Robers, M.B., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. 2021;16(11):2343-2351. Available from: [Link]
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Naeem, M., et al. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells. 2020;9(7):1609. Available from: [Link]
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Wikipedia. Cycloleucine. Wikipedia. Available from: [Link]
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Naeem, M., et al. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. ResearchGate. 2020. Available from: [Link]
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Jani, T.S., et al. Cycloleucine inhibits MAT II activity and decreases intracellular SAMe levels. ResearchGate. 2009. Available from: [Link]
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Liscio, V.J., et al. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. 2024;6:1356434. Available from: [Link]
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Abyntek Biopharma. How to avoid off-target events in crispr experiments. Abyntek Biopharma. 2022. Available from: [Link]
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Revvity Signals. Improving Therapeutics Discovery with Orthogonal Assay Data. Revvity Signals. 2022. Available from: [Link]
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National Center for Biotechnology Information. Cycloleucine. PubChem. Available from: [Link]
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Zhang, M., et al. Transcriptome analysis of the inhibitory effect of cycloleucine on myogenesis. PeerJ. 2022;10:e13009. Available from: [Link]
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Targeted Oncology. On-Target and Off-Target Side Effects. Targeted Oncology. 2013. Available from: [Link]
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Ryding, S. Cellular Thermal Shift Assay (CETSA). News-Medical.Net. 2020. Available from: [Link]
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CETSA. CETSA. Available from: [Link]
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National Center for Advancing Translational Sciences. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Assay Guidance Manual. 2004. Available from: [Link]
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Fisher, K.W., et al. Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b. Journal of Visualized Experiments. 2016;(115):54492. Available from: [Link]
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Pathania, R., et al. Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Biomolecules. 2013;3(3):561-81. Available from: [Link]
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Lin, A., et al. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. 2019;11(509). Available from: [Link]
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Jacobson, M.P., et al. Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Addiction. Journal of the American Chemical Society. 2018;140(7):2673-2682. Available from: [Link]
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Stresemann, C., et al. Methionine restriction augments the effects of cycloleucine in suppressing specific histone methylation. ResearchGate. 2020. Available from: [Link]
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Liu, J., et al. A Novel Antibiotic Mechanism of l-Cyclopropylalanine Blocking the Biosynthetic Pathway of Essential Amino Acid l-Leucine. Molecules. 2019;24(12):2250. Available from: [Link]
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Drug Discovery News. The precision paradox: Off-target effects in gene editing. Drug Discovery News. Available from: [Link]
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Ishoey, M., et al. Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology. 2018;53:23-37. Available from: [Link]
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Silva, J.P., et al. Amino Acids in the Development of Prodrugs. Molecules. 2018;23(10):2507. Available from: [Link]
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Kumar, A., et al. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells. Molecules. 2022;27(19):6619. Available from: [Link]
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Validation & Comparative
Comparing the efficacy of 3-Amino-3-cyclopentylpropanoic acid to pregabalin and gabapentin.
An In-Depth Comparative Guide to the Efficacy of Gabapentinoids: 3-Amino-3-cyclopentylpropanoic acid vs. Pregabalin and Gabapentin
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of three key gabapentinoid compounds: gabapentin, its successor pregabalin, and the novel analogue this compound. Moving beyond a simple recitation of facts, we will dissect the mechanistic nuances, pharmacokinetic differences, and the preclinical data that define their efficacy profiles. The experimental protocols detailed herein are presented not merely as instructions, but as logical frameworks for rigorous, reproducible investigation.
The Gabapentinoid Axis: Mechanism of Action and Binding Affinity
The therapeutic effects of gabapentin, pregabalin, and their analogues are not mediated by direct interaction with GABA receptors, a common misconception stemming from their structural similarity to the neurotransmitter γ-aminobutyric acid.[1][2][3] Instead, their primary mechanism of action is the high-affinity binding to the α2δ (alpha-2-delta) auxiliary subunit of presynaptic, voltage-gated calcium channels (VGCCs) in the central nervous system.[4][5][6][7][8][9]
Binding to the α2δ subunit modulates calcium influx into the presynaptic neuron. This modulation is the causal event that leads to a reduction in the release of several key excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[1][5][6][10] By dampening the release of these signaling molecules, gabapentinoids reduce neuronal hyperexcitability, which is the underlying pathophysiology of both neuropathic pain and partial seizures.[4][11]
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Anti-Neuropathic Pain Efficacy: The Chung Model (Spinal Nerve Ligation)
Causality: The Spinal Nerve Ligation (SNL) model is a gold-standard surgical model that produces long-lasting and robust signs of neuropathic pain, including mechanical allodynia (pain response to a non-painful stimulus). [12][13]This makes it highly relevant for testing analgesics intended for neuropathic pain, as it mimics key symptoms observed in human patients.
Step-by-Step Protocol:
-
Surgical Preparation: Anesthetize adult male Sprague-Dawley rats. Under aseptic conditions, expose the L4 and L5 spinal nerves.
-
Nerve Ligation: Tightly ligate the L5 spinal nerve with a silk suture.
-
Post-Operative Recovery: Allow animals to recover for a minimum of 7 days to allow for the full development of neuropathic pain behaviors.
-
Baseline Assessment: Measure the baseline mechanical withdrawal threshold using von Frey filaments. Apply filaments of increasing force to the plantar surface of the paw on the operated side until a brisk withdrawal is observed. This is the baseline threshold.
-
Compound Administration: Administer the test compound or vehicle (oral gavage or i.p.).
-
Post-Dose Assessment: Measure the mechanical withdrawal threshold at multiple time points after administration (e.g., 1, 2, 4, and 6 hours) to determine the peak effect and duration of action.
-
Data Analysis: An increase in the paw withdrawal threshold post-dosing compared to baseline indicates an anti-allodynic (analgesic) effect. Data are often expressed as the percentage of maximal possible effect (%MPE).
The Critical Role of Pharmacokinetics
While mechanistic similarity exists, the pharmacokinetic profiles of gabapentin and pregabalin are starkly different and fundamentally explain the latter's improved clinical utility.
-
Gabapentin: Exhibits non-linear, saturable absorption because it relies on the L-amino acid transport system, which has a limited capacity. [6][14]This means that as the dose of gabapentin increases, its bioavailability decreases, making its dose-response relationship unpredictable. [14][15]* Pregabalin: In contrast, pregabalin is absorbed via a different, non-saturable mechanism. This results in linear pharmacokinetics, where plasma concentrations increase proportionally with the dose. [9][15]Its bioavailability is high (≥90%) and consistent across the therapeutic dose range, leading to a predictable and reliable clinical effect. [16] For this compound, characterizing its absorption, distribution, metabolism, and excretion (ADME) profile is a crucial next step. Determining whether it utilizes a saturable transporter or exhibits linear kinetics will be a key predictor of its potential advantages over existing therapies. [17][18]
Conclusion and Authoritative Grounding
The evolution from gabapentin to pregabalin demonstrates a clear progression in drug design, where an improved understanding of binding affinity and pharmacokinetics led to a clinically superior molecule. Pregabalin's higher potency and predictable linear absorption profile establish it as a more effective agent for many patients suffering from neuropathic pain and epilepsy.
This compound represents the continued search for optimized gabapentinoids. Its efficacy will be contingent on demonstrating potent binding to the α2δ subunit, coupled with a favorable pharmacokinetic profile that ensures adequate CNS penetration and sustained therapeutic concentrations. The rigorous application of the preclinical models described in this guide will be essential in validating its potential as a next-generation therapy in this important pharmacological class.
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Comparative Validation of Novel Gabapentinoid Binding to the Voltage-Gated Calcium Channel α2-δ Subunit
A Senior Application Scientist's Guide to Experimental Design and Data Interpretation
This guide provides a comprehensive framework for validating the binding of a novel therapeutic candidate, 3-Amino-3-cyclopentylpropanoic acid, to the α2-δ subunit of voltage-gated calcium channels (VGCCs). We will present a comparative analysis against established ligands, such as gabapentin and pregabalin, and detail the essential experimental protocols required for robust characterization.
Introduction: The α2-δ Subunit as a Therapeutic Target
The α2-δ subunit is an accessory protein of VGCCs, which are crucial for regulating neurotransmitter release. While not directly involved in pore formation or voltage sensing, the α2-δ subunit plays a critical role in the trafficking and stabilization of the channel complex at the presynaptic membrane. Overexpression of the α2-δ-1 subunit, in particular, has been implicated in neuropathic pain states, leading to increased calcium currents and neurotransmitter release. This makes the α2-δ subunit a prime target for therapeutic intervention.
Gabapentinoids, such as gabapentin and pregabalin, are a class of drugs that exert their therapeutic effects by binding to the α2-δ-1 and α2-δ-2 subunits. By binding to this subunit, they are thought to reduce the trafficking of VGCCs to the presynaptic terminal, thereby decreasing the hyperexcitability associated with conditions like epilepsy and neuropathic pain. The validation of novel compounds targeting this subunit is therefore of significant interest in drug development.
This guide will focus on the validation of a novel compound, this compound, as a potential ligand for the α2-δ subunit. We will outline a series of experiments to characterize its binding affinity, kinetics, and functional effects, in comparison to the well-established ligands, gabapentin and pregabalin.
Comparative Binding Affinity: Radioligand Binding Assays
A fundamental first step in validating a new ligand is to determine its binding affinity for the target protein. Competitive radioligand binding assays are a gold-standard method for this purpose. In this assay, the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand (e.g., [³H]-gabapentin or [³H]-pregabalin) from the α2-δ subunit is measured.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human α2-δ-1 subunit.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [³H]-gabapentin), and varying concentrations of the unlabeled competitor (this compound, gabapentin, or pregabalin).
-
Incubation: Incubate the reaction mixtures at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the reaction mixtures through a glass fiber filter to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. Fit the data to a one-site competition model to determine the inhibitor constant (Ki) for each compound.
Data Summary: Comparative Binding Affinities
| Compound | Ki (nM) for α2-δ-1 | Ki (nM) for α2-δ-2 |
| Gabapentin | 40-90 | 140-200 |
| Pregabalin | 20-40 | 80-150 |
| This compound | To be determined | To be determined |
Note: The Ki values for gabapentin and pregabalin are approximate and can vary depending on experimental conditions.
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for Radioligand Binding Assay
Real-Time Binding Kinetics: Surface Plasmon Resonance (SPR)
While radioligand binding assays provide information on binding affinity at equilibrium, they do not provide kinetic information. Surface Plasmon Resonance (SPR) is a label-free technique that can be used to measure the association (kon) and dissociation (koff) rates of a ligand binding to its target in real-time.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Immobilize the purified α2-δ subunit onto a sensor chip.
-
Analyte Preparation: Prepare a series of dilutions of the test compound (this compound) in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the analyte over the sensor chip surface and monitor the change in the SPR signal in real-time.
-
Dissociation Measurement: After the association phase, inject the running buffer alone to monitor the dissociation of the analyte from the immobilized protein.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and the equilibrium dissociation constant (KD).
Data Summary: Comparative Binding Kinetics
| Compound | kon (M⁻¹s⁻¹) | koff (s⁻¹) | KD (nM) |
| Gabapentin | ~1 x 10⁵ | ~1 x 10⁻² | ~100 |
| Pregabalin | ~2 x 10⁵ | ~1 x 10⁻² | ~50 |
| This compound | To be determined | To be determined | To be determined |
Note: The kinetic parameters are illustrative and may vary.
Workflow Diagram: Surface Plasmon Resonance
Caption: Surface Plasmon Resonance Workflow
Functional Validation: Electrophysiology
The ultimate validation of a novel ligand is to demonstrate its functional effect on the target protein. For the α2-δ subunit, this can be achieved by measuring the effect of the compound on calcium channel currents using electrophysiology.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Culture a cell line co-expressing the pore-forming subunit of a VGCC (e.g., Cav2.2) and the α2-δ-1 subunit.
-
Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from single cells.
-
Current Elicitation: Elicit calcium currents by applying a depolarizing voltage step.
-
Compound Application: Perfuse the cells with a solution containing the test compound (this compound) and measure the effect on the calcium current amplitude.
-
Data Analysis: Quantify the percentage of inhibition of the calcium current by the test compound and determine the half-maximal inhibitory concentration (IC50).
Data Summary: Functional Inhibition of Calcium Currents
| Compound | IC50 (µM) |
| Gabapentin | 10-50 |
| Pregabalin | 5-20 |
| This compound | To be determined |
Note: IC50 values are dependent on the specific VGCC and cell type used.
Conclusion
The validation of a novel ligand for the α2-δ subunit requires a multi-faceted approach that combines binding assays, kinetic analysis, and functional studies. By systematically characterizing the binding affinity, kinetics, and functional effects of this compound and comparing these properties to established ligands like gabapentin and pregabalin, a comprehensive understanding of its potential as a therapeutic agent can be achieved. The experimental workflows and comparative data presented in this guide provide a robust framework for the rigorous evaluation of novel gabapentinoids.
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Head-to-head study of 3-Amino-3-cyclopentylpropanoic acid and other gabapentin analogs.
This guide provides a comprehensive, head-to-head comparison of key gabapentin analogs, offering researchers, scientists, and drug development professionals a detailed analysis of their performance based on available experimental data. While the initial intent was to include a broader range of analogs, a thorough review of current scientific literature reveals a significant lack of publicly available pharmacological data for certain compounds, such as 3-Amino-3-cyclopentylpropanoic acid. Therefore, this guide will focus on the well-characterized and clinically relevant gabapentinoids: Gabapentin , Pregabalin , and the more recently developed Mirogabalin . This compound will be discussed within the context of emerging analogs to highlight areas for future investigation.
Our analysis is grounded in the principles of scientific integrity, providing not just data, but also the causal reasoning behind experimental choices and methodologies. Every protocol described is designed to be a self-validating system, ensuring the trustworthiness of the presented information.
The Gabapentinoid Class: Mechanism of Action and Therapeutic Significance
Gabapentinoids are a class of drugs structurally analogous to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] However, their mechanism of action does not involve direct interaction with GABA receptors.[3][4] Instead, their therapeutic effects are primarily mediated by their high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[4][5][6] This binding reduces the trafficking of these channels to the presynaptic terminal, leading to a decrease in calcium influx and, consequently, a reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[5][7] This modulation of neuronal excitability underlies their efficacy as anticonvulsant, analgesic, and anxiolytic agents.[3][4]
The upregulation of the α2δ-1 subunit has been implicated in the pathophysiology of neuropathic pain, making it a key target for therapeutic intervention.[8] The development of gabapentinoids has provided crucial frontline therapies for a variety of neuropathic pain conditions, epilepsy, and other neurological disorders.[1][5]
Caption: Mechanism of action of gabapentinoids.
Head-to-Head Comparison: Gabapentin, Pregabalin, and Mirogabalin
While sharing a common mechanism, these three key gabapentinoids exhibit distinct pharmacological profiles that influence their clinical application and efficacy.
Binding Affinity for the α2δ Subunit
The binding affinity of a gabapentinoid for the α2δ subunit is a critical determinant of its potency. Pregabalin demonstrates a significantly higher binding affinity than gabapentin.[3][9] Mirogabalin, in turn, exhibits a higher affinity than pregabalin and a unique binding kinetic profile, with a slower dissociation from the α2δ-1 subunit compared to the α2δ-2 subunit.[6][9][10] This differential dissociation rate may contribute to its sustained analgesic effect and potentially a more favorable side-effect profile, as the α2δ-1 subunit is more closely linked to analgesic effects, while the α2δ-2 subunit may be associated with central nervous system side effects.[9]
| Compound | α2δ-1 Binding Affinity (Kd, nM) | α2δ-2 Binding Affinity (Kd, nM) | Source |
| Gabapentin | ~59 | ~153 | [5] |
| Pregabalin | ~6.0 | ~7.2 | [8] |
| Mirogabalin | ~13.5 | ~22.7 | [6] |
Note: Kd values can vary between studies depending on the experimental conditions. The values presented here are representative.
Pharmacokinetic Profiles
Significant differences in the pharmacokinetic properties of these analogs impact their dosing regimens and clinical utility. Gabapentin exhibits dose-dependent, saturable absorption, which can lead to a plateau in its therapeutic effect at higher doses.[3][11] In contrast, pregabalin has linear and predictable pharmacokinetics, with high bioavailability across its therapeutic dose range.[3][9] Mirogabalin also demonstrates a predictable pharmacokinetic profile.[9]
| Parameter | Gabapentin | Pregabalin | Mirogabalin | Source |
| Bioavailability | 27-80% (dose-dependent) | ≥90% | Not explicitly stated, but predictable | [9] |
| Absorption | Saturable | Linear | Predictable | [3][9] |
| Half-life | 5-7 hours | ~6 hours | ~2.5-3.5 hours | [11] |
| Metabolism | Negligible | Negligible | Negligible | [11] |
| Excretion | Renal | Renal | Renal | [11] |
In Vivo Efficacy in Preclinical Models
Preclinical models of neuropathic pain are essential for evaluating the analgesic potential of gabapentinoids. Common models include those induced by nerve injury (e.g., chronic constriction injury, spared nerve injury) or chemical agents (e.g., chemotherapy-induced neuropathy).[1][12][13][14][15] In these models, both gabapentin and pregabalin have demonstrated efficacy in reducing pain behaviors such as mechanical allodynia and thermal hyperalgesia.[13] Head-to-head studies and comparative data suggest that pregabalin is more potent than gabapentin.[3][9] Mirogabalin has shown potent and long-lasting analgesic effects in rat models of neuropathic pain, with a wider safety margin for central nervous system side effects compared to pregabalin.[10]
Experimental Protocols for Characterization
The following are standardized protocols for the in vitro and in vivo characterization of gabapentin analogs.
Radioligand Binding Assay for α2δ Subunit Affinity
This assay is the gold standard for determining the binding affinity of a compound to its target receptor.[16][17]
Caption: Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Homogenize tissue (e.g., pig cerebral cortex) in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]gabapentin or [³H]pregabalin) and varying concentrations of the unlabeled test compound.[17]
-
Separation: Terminate the incubation by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vitro Electrophysiology: Patch-Clamp Recordings
Patch-clamp electrophysiology on cultured dorsal root ganglion (DRG) neurons allows for the direct measurement of the effects of gabapentinoids on neuronal excitability and ion channel function.
Protocol:
-
Cell Culture: Culture DRG neurons isolated from neonatal rats.
-
Recording: Using the whole-cell patch-clamp technique, record voltage-activated calcium currents and action potential firing in response to depolarizing current injections.
-
Drug Application: Acutely apply the test compound to the bath solution and record the changes in calcium currents and neuronal firing.
-
Analysis: Quantify the reduction in calcium current amplitude and the decrease in the frequency of action potential firing.
In Vivo Neuropathic Pain Models
Animal models are crucial for assessing the analgesic efficacy of gabapentinoids in a physiological context.[12][13][14]
Caption: Workflow for in vivo neuropathic pain assessment.
Protocol (Chronic Constriction Injury - CCI Model):
-
Surgery: Under anesthesia, expose the sciatic nerve of a rat and place loose ligatures around it to induce a chronic constriction injury.[12]
-
Behavioral Testing: At a set time post-surgery, assess the development of mechanical allodynia using von Frey filaments and thermal hyperalgesia using a plantar test or hot plate.
-
Drug Administration: Administer the test compound or vehicle (e.g., orally or intraperitoneally).
-
Post-Dose Assessment: Re-evaluate pain behaviors at various time points after drug administration to determine the analgesic effect.
-
Data Analysis: Compare the paw withdrawal thresholds or thermal latencies between the drug-treated and vehicle-treated groups.
Emerging Analogs: The Case of this compound
A comprehensive search of the scientific literature and chemical databases reveals that this compound is a known chemical entity, with established synthetic methodologies.[12] However, there is a notable absence of publicly available data on its biological activity. Specifically, there are no published studies detailing its binding affinity for the α2δ subunit of voltage-gated calcium channels, nor are there any in vitro or in vivo pharmacological data to characterize its potential as a gabapentinoid.
This lack of information presents both a challenge and an opportunity for the research community. While a direct comparison with established gabapentinoids is not currently feasible, the structural similarity of this compound to gabapentin suggests that it may possess similar pharmacological properties. Further investigation into the biological activity of this and other novel gabapentin analogs is warranted to expand the therapeutic landscape for neurological disorders.
Conclusion
The comparative analysis of gabapentin, pregabalin, and mirogabalin highlights the evolution of the gabapentinoid class of drugs. While all three share a common mechanism of action, they exhibit significant differences in their binding affinities, pharmacokinetic profiles, and in vivo efficacy. Pregabalin offers a more predictable pharmacokinetic profile and higher potency compared to gabapentin. Mirogabalin represents a further advancement, with a unique binding kinetic profile that may translate to improved efficacy and a better safety profile.
The absence of biological data for emerging analogs like this compound underscores the ongoing need for research and development in this area. The experimental protocols detailed in this guide provide a robust framework for the characterization of novel gabapentinoids, which will be crucial for the discovery of next-generation therapies for neuropathic pain and other neurological conditions.
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A Senior Application Scientist's Guide to Control Experiments for 3-Amino-3-cyclopentylpropanoic Acid: In Vitro and In Vivo Studies
This guide provides an in-depth technical framework for designing robust control experiments for studies involving 3-Amino-3-cyclopentylpropanoic acid. As a conformationally constrained β-amino acid, this molecule and its analogs are of significant interest for their potential modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system.[1][2] The validity, reproducibility, and ultimate translational success of research on this compound depend entirely on a meticulously planned, multi-layered control strategy.
This document moves beyond simple protocol listing to explain the causality behind each experimental choice, ensuring that every study is a self-validating system. We will explore the essential controls that build a foundation of trustworthiness, from initial in vitro target validation to complex in vivo physiological assessments.
Chapter 1: The Foundation of Trustworthiness - Core Principles of Experimental Control
In preclinical drug discovery, a result is only as reliable as its controls.[3][4] Controls serve to minimize the effects of variables other than the independent variable, thereby isolating the true effect of the test compound.[5] For a molecule like this compound, which likely acts on a specific biological target, a hierarchical approach to controls is necessary. This ensures that the observed effects are genuinely due to the compound's specific interaction with its target, and not an artifact of the experimental system, the vehicle used for delivery, or non-specific chemical properties.
The three pillars of experimental control are:
-
Positive Controls : These are treatments or samples known to produce the expected effect.[6] They validate the experimental setup, confirming that the assay is capable of detecting the outcome of interest. A failure of the positive control invalidates the results of that experiment.[7]
-
Negative Controls : These are treatments or samples that are not expected to produce a relevant effect.[6] They establish a baseline and reveal any non-specific effects or false positives.
-
Vehicle Controls : A specific and critical type of negative control, the vehicle is the solvent or medium used to dissolve and administer the test compound.[8][9] This control is essential to ensure that the vehicle itself does not have a biological effect, which could be mistakenly attributed to the compound.[10]
Caption: Logical relationships between experimental questions and control types.
Chapter 2: In Vitro Control Strategies for Target Validation and Specificity
In vitro assays are the first step in characterizing the mechanism of action of a new chemical entity.[11] The goal is to build a solid case for on-target activity before committing to expensive and ethically demanding in vivo studies.
Target Engagement Controls: Is the Compound Binding?
Before assessing function, it's crucial to confirm that this compound physically interacts with its intended target, presumably a GABA receptor subtype.
Experimental Protocol: Radioligand Competition Binding Assay This assay measures the ability of the test compound to displace a known radioactive ligand from the target receptor.
-
Preparation : Prepare cell membranes from a cell line stably overexpressing the human GABA receptor subtype of interest (e.g., GABA-B).
-
Incubation : Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]CGP54626 for GABA-B receptors).[12]
-
Competition : Add increasing concentrations of the test compound (this compound).
-
Control Groups :
-
Total Binding : Radioligand + membranes only.
-
Non-Specific Binding (Negative Control) : Radioligand + membranes + a high concentration of a known, non-radioactive ligand (e.g., GABA) to saturate all specific binding sites.
-
Test Compound : Radioligand + membranes + test compound.
-
-
Separation : Rapidly filter the mixture to separate bound from free radioligand.
-
Detection : Quantify the radioactivity on the filters using liquid scintillation counting.
-
Analysis : Calculate the specific binding (Total - Non-Specific) and determine the concentration of the test compound that inhibits 50% of specific binding (IC50).
Functional Efficacy Controls: Does Binding Cause a Biological Effect?
Demonstrating binding is not enough; the interaction must translate into a measurable biological response. For GABA receptors, which are often ligand-gated ion channels (GABA-A) or G-protein coupled receptors (GABA-B), electrophysiology and second messenger assays are the gold standard.[12][13]
Caption: A typical workflow for a whole-cell patch-clamp experiment.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology This technique directly measures the ion flow through a channel in response to a compound.
-
Cell Culture : Use a cell line (e.g., HEK293) transfected to express the specific GABA-A receptor subunits of interest.
-
Patching : Form a high-resistance seal ("giga-seal") between a glass micropipette and the cell membrane, then rupture the membrane to gain electrical access to the cell's interior.
-
Voltage Clamp : Hold the cell membrane at a constant potential.
-
Application & Controls :
-
Vehicle Control : Perfuse the cell with the vehicle solution to ensure it does not elicit a current.
-
Positive Control : Apply a known concentration of GABA to elicit a characteristic inward chloride current, confirming receptor functionality.
-
Test Compound : Apply this compound to determine if it elicits a current (agonist) or modulates a GABA-elicited current (allosteric modulator).
-
Negative Control (Antagonist) : Co-apply the test compound with a known antagonist (e.g., bicuculline for GABA-A) to see if the effect is blocked, proving it is mediated by the target receptor.
-
-
Data Acquisition : Record the currents using an amplifier and digitizer.
-
Analysis : Measure the peak amplitude and kinetics of the currents to quantify the compound's effect.
The Ultimate Negative Control: Stereoisomers and Inactive Analogs
Many biological molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). These stereoisomers can have vastly different affinities and efficacies at a chiral target like a receptor binding pocket.[14][15]
-
The Rationale : If this compound is chiral, synthesizing and testing its opposite enantiomer is the most rigorous negative control. If the desired biological activity is observed with one enantiomer but is significantly reduced or absent with the other, it provides powerful evidence for a specific, structure-dependent interaction with the target.[16]
-
Inactive Structural Analogs : If the compound is not chiral, or as an additional control, a structurally similar analog known or predicted to be inactive should be synthesized.[17] For example, altering the position of the amino or carboxylic acid group could disrupt the key interactions required for binding and activity.
| Control Type | Purpose | Example for this compound | Expected Outcome |
| Positive | Validates assay sensitivity and target presence. | GABA, Diazepam, or another known GABAergic modulator. | A measurable, robust response (e.g., ion current, GTPγS binding). |
| Vehicle | Establishes baseline; controls for solvent effects. | The final concentration of DMSO or saline used to dissolve the compound. | No significant activity compared to untreated cells. |
| Competitive | Confirms action at the target site. | A known receptor antagonist (e.g., bicuculline). | Blocks or reverses the effect of the test compound. |
| Specificity | Rules out non-specific or off-target effects. | A cell line lacking the target GABA receptor. | No response to the test compound. |
| Structural (Negative) | Confirms stereo- or structural-specificity. | The inactive enantiomer or a closely related but inactive analog. | Significantly reduced or no activity compared to the active compound. |
| Table 1: Summary of Key In Vitro Control Experiments. |
Chapter 3: In Vivo Control Design - Bridging the Gap to Physiological Relevance
In vivo experiments are essential to understand a compound's effect in a complex, living system.[18][19] Robust in vivo study design requires careful consideration of multiple control groups to ensure that the observed phenotype is a direct result of the compound's intended pharmacological action.[3]
Caption: Essential control groups for a robust in-vivo pharmacology study.
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model
This is a standard screening model for anticonvulsant activity, relevant for a GABAergic compound.
-
Animal Acclimation : Acclimate male C57BL/6 mice to the housing and handling conditions for at least one week.
-
Group Allocation : Randomly assign animals to the control and treatment groups (n=8-10 per group). Blinding of the experimenter to the treatment allocation is critical to prevent bias.[4]
-
Dosing : Administer the compounds via the intended clinical route (e.g., intraperitoneal injection, oral gavage).
-
Group 1 (Vehicle Control) : Administer the vehicle (e.g., 0.9% saline with 5% DMSO).
-
Group 2 (Positive Control) : Administer a known anticonvulsant (e.g., Diazepam, 5 mg/kg).
-
Group 3 (Test Compound) : Administer this compound at various doses (e.g., 10, 30, 100 mg/kg).
-
Group 4 (Negative Control) : Administer an inactive stereoisomer or structural analog at the highest effective dose of the test compound.
-
-
Seizure Induction : 30 minutes after dosing, administer a sub-convulsive dose of PTZ (e.g., 60 mg/kg, s.c.) to all animals.
-
Observation : Immediately place each animal in an individual observation chamber and record seizure activity for 30 minutes. Key endpoints include the latency to the first myoclonic jerk and the incidence and duration of generalized clonic-tonic seizures.
-
Pharmacokinetic Satellites : In a separate cohort of animals (or using sparse sampling), collect blood and brain tissue at the time of behavioral testing to correlate drug exposure with the observed effect.
| Control Type | Purpose | Example in PTZ Seizure Model | Expected Outcome |
| Vehicle | Establishes the baseline seizure response to PTZ in the presence of the solvent. | Saline or appropriate solvent administered via the same route as the drug. | A high incidence of seizures with a short latency. |
| Positive | Validates the model's ability to detect anticonvulsant effects. | Diazepam. | A significant reduction in seizure incidence/severity and increased latency. |
| Negative (Structural) | Ensures the effect is not due to non-specific chemical properties. | Inactive enantiomer of this compound. | Seizure parameters similar to the vehicle control group. |
| PK/PD Correlation | Links drug concentration to the pharmacological effect. | Measurement of compound levels in plasma and brain at the time of testing. | A clear relationship between exposure levels and the degree of seizure protection. |
| Table 2: Summary of Key In Vivo Control Experiments. |
Conclusion
The scientific integrity of any study on this compound hinges on the thoughtful implementation of a comprehensive suite of controls. From confirming target engagement with inactive analogs in vitro to validating physiological effects against both positive and vehicle controls in vivo, each control answers a specific and critical question. By embracing this rigorous, multi-faceted approach, researchers can generate high-quality, reproducible data that is essential for advancing novel therapeutics from the laboratory to the clinic. This commitment to robust experimental design is the cornerstone of trustworthy and impactful science.
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Comparative analysis of the pharmacokinetic profiles of gabapentinoids.
An In-Depth Comparative Guide to the Pharmacokinetic Profiles of Gabapentinoids
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of key gabapentinoid compounds: gabapentin, pregabalin, and the newer agent, mirogabalin. Moving beyond a simple recitation of data, we delve into the mechanistic underpinnings of their absorption, distribution, metabolism, and excretion (ADME) characteristics. Understanding these profiles is paramount, as the pharmacokinetic behavior of these drugs dictates their clinical utility, dosing regimens, and safety profiles.
The Core Mechanism: Targeting the α2δ-1 Subunit
Gabapentinoids, despite being structural analogues of the neurotransmitter gamma-aminobutyric acid (GABA), do not exert their primary effects through GABA receptors.[1][2] Their therapeutic action in neuropathic pain and epilepsy stems from their high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][3][4] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn diminishes the release of excitatory neurotransmitters like glutamate.[3] This shared mechanism of action is the foundation upon which their distinct pharmacokinetic differences create unique therapeutic profiles.
Caption: Mechanism of action for gabapentinoids.
Absorption: A Tale of Two Transport Systems
The most significant pharmacokinetic differences among gabapentinoids arise during absorption. These differences are rooted in their reliance on and the capacity of the L-amino acid transport (LAT) system for uptake in the small intestine.[5][6]
Gabapentin: The absorption of gabapentin is exclusively mediated by a saturable LAT system.[6][7] This means that at lower doses, the transporters efficiently move the drug into circulation. However, as the dose increases, these transporters become saturated, leading to a bottleneck. The clinical consequence is non-linear pharmacokinetics: doubling the dose does not double the plasma concentration.[3][8] This saturable absorption results in bioavailability that is inversely proportional to the dose, decreasing from approximately 60% at 900 mg/day to as low as 27% at 4800 mg/day.[9][10][11]
Pregabalin: In contrast, pregabalin exhibits rapid and linear absorption.[11][12] While it also utilizes amino acid transporters, it is absorbed throughout the small intestine and proximal colon, suggesting the involvement of additional, non-saturable transport mechanisms.[1] This results in a predictable, dose-proportional pharmacokinetic profile and a consistently high bioavailability of over 90%, regardless of the dose.[1][2][11][13][14][15] This predictability is a significant clinical advantage over gabapentin.[16]
Mirogabalin: The newest of the three, mirogabalin, also demonstrates rapid absorption and a dose-proportional increase in exposure, indicating linear pharmacokinetics similar to pregabalin.[17] Studies show that food does not significantly impact its bioavailability.[17] A key differentiating feature of mirogabalin is its slow dissociation from the α2δ-1 subunit, which may contribute to a more sustained analgesic effect compared to pregabalin.[4]
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for gabapentin, pregabalin, and mirogabalin, providing a clear side-by-side comparison for drug development professionals.
| Parameter | Gabapentin | Pregabalin | Mirogabalin |
| Bioavailability (F) | 27-60% (Dose-dependent)[3][9][11] | ≥90%[2][11][14][15] | High (>85%)[17] |
| Absorption Kinetics | Non-linear (Saturable)[6][8][12] | Linear (Non-saturable)[1][11][12] | Linear[17] |
| Time to Peak (Tmax) | 2-4 hours[3][5][8] | ~1 hour[1][5][11] | <1 hour[4][18] |
| Effect of Food | Minor ~10-14% increase in AUC[3][9][10] | Delays Tmax, no effect on AUC[1][14] | No significant effect[17] |
| Plasma Protein Binding | <3%[3][5][19] | <1% (assumed zero)[2][5][14][20] | <25%[4][18] |
| Metabolism | Negligible[10][19] | Negligible (<2%)[14][20] | Negligible[4][18] |
| Elimination Half-life | 5-7 hours[3][5][19] | 5.5-6.7 hours[2][5][13] | 2-3 hours[21] |
| Primary Excretion | Renal, unchanged[9][10][19] | Renal, unchanged[2][13][14][15][20] | Renal, unchanged[4][18][21] |
Distribution, Metabolism, and Excretion (DME)
Distribution: All three gabapentinoids exhibit low plasma protein binding, meaning a large fraction of the drug is free to distribute into tissues and cross the blood-brain barrier to reach its site of action.[1][2][3][4] Their transport into the central nervous system is facilitated by the LAT1 transporter.[1][2][3]
Metabolism: A significant advantage of the gabapentinoid class is the near absence of hepatic metabolism.[10][14][19][20] They do not induce or inhibit cytochrome P450 enzymes, resulting in a very low potential for metabolism-based drug-drug interactions, a critical consideration in polypharmacy settings common for patients with neuropathic pain or epilepsy.[12][20]
Excretion: Consistent with their lack of metabolism, gabapentinoids are eliminated almost entirely as unchanged drugs through renal excretion.[2][4][9][10][13] Consequently, their clearance is directly proportional to creatinine clearance. This necessitates careful dose adjustments in patients with impaired renal function to avoid drug accumulation and potential toxicity.[10][13][22][23]
Experimental Protocols for Pharmacokinetic Characterization
To ensure scientific integrity, the data presented in this guide are derived from robust experimental methodologies. Below are representative protocols for conducting an in vivo pharmacokinetic study and for the bioanalytical quantification of gabapentinoids in plasma.
In Vivo Pharmacokinetic Study Workflow
The determination of a drug's pharmacokinetic profile relies on a well-controlled in vivo study, typically in an animal model, before human trials.[24][25][26] The goal is to measure drug concentration in plasma over time following administration.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Amino-3-cyclopentylpropanoic Acid
Introduction: The Imperative of Selectivity in Neuropharmacology
In the landscape of contemporary drug discovery, the development of novel neuroactive compounds demands a rigorous understanding of their molecular interactions. 3-Amino-3-cyclopentylpropanoic acid, a cyclic β-amino acid, represents a class of compounds with significant potential as a scaffold in medicinal chemistry, particularly for creating peptidomimetics with enhanced enzymatic stability.[1] Its structural resemblance to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), strongly suggests a potential interaction with GABAergic systems. However, the true therapeutic value and safety profile of any novel compound are contingent upon its selectivity. Unforeseen interactions with other receptors, or "off-target effects," can lead to a range of undesirable side effects, confounding clinical development.
This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound. We will delve into the rationale behind the selection of a diverse receptor panel and provide detailed, field-proven protocols for assessing both binding affinity and functional activity. By systematically evaluating the compound's interaction with a range of central nervous system (CNS) receptors, researchers can build a robust selectivity profile, a critical dataset for advancing promising lead candidates.
Strategic Selection of a Cross-Reactivity Receptor Panel
A well-designed cross-reactivity panel is fundamental to a thorough safety and selectivity assessment. The choice of receptors should be guided by the structural characteristics of the test compound and its presumed primary target. Given that this compound is an amino acid analogue, our panel will focus on receptors that recognize amino acid neurotransmitters and other major CNS signaling molecules.
Our recommended panel includes:
-
Primary Target Receptors:
-
Secondary & Off-Target Receptors:
-
Glutamate Receptors (NMDA and AMPA): As the major excitatory neurotransmitter system, cross-reactivity with these receptors could lead to significant excitatory or inhibitory imbalances.
-
Dopamine D2 Receptor: A key target for antipsychotic medications, off-target activity could indicate potential for motor side effects or modulation of reward pathways.
-
Serotonin 5-HT2A Receptor: Interaction with this receptor is associated with psychedelic effects and is a target for atypical antipsychotics.
-
α2-Adrenergic Receptor: This receptor is involved in regulating alertness, blood pressure, and pain perception.
-
Comparative Binding Affinity Profile
The initial step in assessing cross-reactivity is to determine the binding affinity of this compound at each receptor in our panel. This is typically achieved through competitive radioligand binding assays. In these assays, the test compound's ability to displace a known high-affinity radiolabeled ligand from its receptor is measured. The resulting data is used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity. A lower Ki value indicates a higher binding affinity.
Table 1: Comparative Binding Affinity (Ki) of this compound Across a Panel of CNS Receptors
| Receptor Target | Radioligand | Reference Compound | This compound Ki (nM) |
| GABA-A | [³H]Muscimol | GABA | 150 |
| GABA-B | [³H]CGP54626 | Baclofen | 85 |
| NMDA | [³H]MK-801 | Dizocilpine (MK-801) | >10,000 |
| AMPA | [³H]AMPA | AMPA | >10,000 |
| Dopamine D2 | [³H]Spiperone | Haloperidol | >10,000 |
| Serotonin 5-HT2A | [³H]Ketanserin | Ketanserin | >10,000 |
| α2-Adrenergic | [³H]Rauwolscline | Clonidine | >10,000 |
Note: The data presented in this table is representative and for illustrative purposes. Actual experimental results may vary.
Interpretation of Binding Data:
The hypothetical data in Table 1 suggests that this compound exhibits preferential, albeit moderate, affinity for both GABA-A and GABA-B receptors, with significantly higher Ki values for the other receptors in the panel. This indicates a favorable initial selectivity profile. A greater than 100-fold difference in affinity between the primary target and off-targets is generally considered a good indicator of selectivity.
Functional Activity Assessment: Moving Beyond Binding
While binding affinity is a crucial parameter, it does not provide information about the functional consequences of that binding. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or an allosteric modulator (modifying the receptor's response to its natural ligand). Therefore, functional assays are essential to fully characterize the compound's activity.
GTPγS Binding Assay for G-Protein Coupled Receptors (GPCRs)
For GPCRs such as the GABA-B, Dopamine D2, Serotonin 5-HT2A, and α2-Adrenergic receptors, the GTPγS binding assay is a direct measure of G-protein activation, an early step in the signaling cascade.[3][4][5] This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.[3][5]
Table 2: Functional Activity (EC₅₀/IC₅₀) of this compound at GPCRs
| Receptor Target | Assay Type | Reference Compound | This compound Activity (nM) | Functional Effect |
| GABA-B | [³⁵S]GTPγS Binding | Baclofen (Agonist) | 250 (EC₅₀) | Agonist |
| Dopamine D2 | [³⁵S]GTPγS Binding | Quinpirole (Agonist) | >10,000 | No significant activity |
| Serotonin 5-HT2A | [³⁵S]GTPγS Binding | Serotonin (Agonist) | >10,000 | No significant activity |
| α2-Adrenergic | [³⁵S]GTPγS Binding | Clonidine (Agonist) | >10,000 | No significant activity |
Note: The data presented in this table is representative and for illustrative purposes. EC₅₀ represents the concentration for 50% of maximal agonist response. IC₅₀ represents the concentration for 50% inhibition of a known agonist.
cAMP Modulation Assay for Gi/o and Gs Coupled Receptors
The activation of Gi/o-coupled receptors (like GABA-B, D2, and α2-adrenergic) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Conversely, Gs-coupled receptors stimulate cAMP production. By measuring changes in cAMP levels, typically after stimulating adenylyl cyclase with forskolin for Gi/o-coupled receptors, we can determine the functional activity of a compound.[6][7][8]
Table 3: Functional Activity (cAMP Modulation) of this compound at Gi/o-Coupled Receptors
| Receptor Target | Assay Type | Reference Compound | This compound Activity (nM) | Functional Effect |
| GABA-B | cAMP Inhibition | Baclofen | 280 (IC₅₀) | Agonist |
| Dopamine D2 | cAMP Inhibition | Quinpirole | >10,000 | No significant activity |
| α2-Adrenergic | cAMP Inhibition | Clonidine | >10,000 | No significant activity |
Note: The data presented in this table is representative and for illustrative purposes. IC₅₀ represents the concentration for 50% inhibition of forskolin-stimulated cAMP production.
Interpretation of Functional Data:
The functional data in Tables 2 and 3 corroborate the binding data, suggesting that this compound acts as an agonist at the GABA-B receptor and shows no significant functional activity at the other tested GPCRs. This further strengthens the evidence for its selectivity.
Visualizing the Experimental Approach and Signaling Context
To provide a clearer understanding of the experimental process and the biological context, the following diagrams illustrate the cross-reactivity screening workflow and the canonical GABAergic signaling pathway.
Caption: Workflow for determining the receptor selectivity profile of a test compound.
Caption: Simplified signaling pathways of GABA-A and GABA-B receptors.
Detailed Experimental Protocols
For scientific integrity and reproducibility, detailed experimental protocols are paramount. The following sections provide step-by-step methodologies for the key assays described in this guide.
Protocol 1: Radioligand Binding Assays (General Protocol)
This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of a test compound. The filtration assay is a common method where receptor-bound radioligand is separated from unbound radioligand via filtration.[9]
1.1. Membrane Preparation:
- Prepare crude membrane fractions from cells or tissues expressing the receptor of interest. Homogenize in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.[2][10]
- Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.[2]
- Determine the protein concentration of the final membrane preparation using a standard protein assay (e.g., BCA assay).
1.2. Assay Procedure:
- In a 96-well plate, combine the following in a final volume of 250 µL:
- 150 µL of membrane suspension (protein concentration optimized for each receptor).
- 50 µL of test compound (this compound) at various concentrations or buffer for total binding.
- 50 µL of a specific non-labeled ligand (reference compound) at a high concentration for non-specific binding determination.
- 50 µL of the specific radioligand at a concentration near its Kd value.
- Incubate the plate at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in buffer, using a cell harvester.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a liquid scintillation counter.
1.3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Specific Radioligands and Reference Compounds for the Panel:
-
GABA-A: Radioligand: [³H]Muscimol; Non-specific: GABA.[2][10]
-
GABA-B: Radioligand: [³H]CGP54626; Non-specific: Baclofen.[2][11]
-
NMDA: Radioligand: [³H]MK-801; Non-specific: Dizocilpine (MK-801).[12][13]
-
AMPA: Radioligand: [³H]AMPA; Non-specific: AMPA.[14]
-
Dopamine D2: Radioligand: [³H]Spiperone; Non-specific: Haloperidol.[1]
-
Serotonin 5-HT2A: Radioligand: [³H]Ketanserin; Non-specific: Ketanserin.[15][16]
-
α2-Adrenergic: Radioligand: [³H]Rauwolscline; Non-specific: Clonidine.[17][18]
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors.[3][4][5]
2.1. Reagents:
- Membrane preparation expressing the GPCR of interest.
- Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
- GDP (Guanosine diphosphate).
- [³⁵S]GTPγS.
- Test compound and reference agonist.
2.2. Assay Procedure:
- In a 96-well plate, add the following:
- Assay buffer.
- GDP (final concentration typically 10-30 µM).
- Membrane suspension.
- Test compound or reference agonist at various concentrations. For antagonist testing, pre-incubate with the test compound before adding the agonist.
- Pre-incubate for 15-30 minutes at room temperature.
- Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).
- Incubate for 60-90 minutes at 30°C with gentle agitation.
- Terminate the reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold wash buffer.
- Measure the radioactivity on the filters using a liquid scintillation counter.
2.3. Data Analysis:
- Plot the stimulated [³⁵S]GTPγS binding (in cpm or dpm) against the logarithm of the agonist concentration.
- Determine the EC₅₀ value from the dose-response curve using non-linear regression.
- For antagonists, determine the IC₅₀ value and calculate the pA₂ or Ki.
Protocol 3: cAMP Modulation Assay for Gi/o-Coupled Receptors
This assay measures the inhibition of adenylyl cyclase activity.[6][7][8]
3.1. Cell Culture and Treatment:
- Culture cells stably expressing the Gi/o-coupled receptor of interest in a suitable medium.
- Seed the cells into 96-well plates and grow to confluence.
- On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Pre-incubate the cells with various concentrations of the test compound or reference agonist.
3.2. Assay Procedure:
- Stimulate the cells with forskolin (an adenylyl cyclase activator) at a concentration that elicits a submaximal cAMP response (e.g., EC₈₀).
- Incubate for a defined period (e.g., 30 minutes) at 37°C.
- Lyse the cells to release intracellular cAMP.
- Quantify the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a bioluminescent assay.
3.3. Data Analysis:
- Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
- Determine the IC₅₀ value from the dose-response curve using non-linear regression.
Conclusion: A Pathway to Confident Lead Optimization
The comprehensive cross-reactivity profiling of this compound, as outlined in this guide, provides a robust and scientifically rigorous approach to understanding its selectivity and potential off-target liabilities. By employing a combination of binding and functional assays across a strategically selected receptor panel, researchers can gain critical insights into the compound's pharmacological profile. The hypothetical data presented herein suggests that this compound is a selective agonist for GABA-B receptors with some activity at GABA-A receptors. This level of detail is indispensable for making informed decisions in the drug discovery and development process, ultimately paving the way for the rational design of safer and more effective therapeutics. The self-validating nature of these protocols, coupled with a deep understanding of the underlying biological principles, ensures the generation of high-quality, trustworthy data.
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A Comparative Guide to the Stereoselective Biological Activity of 3-Amino-3-cyclopentylpropanoic Acid Enantiomers
This guide provides a comprehensive framework for investigating the stereoselective biological activity of the enantiomers of 3-Amino-3-cyclopentylpropanoic acid. As researchers and drug development professionals, understanding the profound impact of stereochemistry on pharmacological outcomes is not merely an academic exercise but a prerequisite for designing safer, more effective therapeutics. This document moves beyond a simple listing of facts, offering a causal narrative behind experimental choices and providing robust, self-validating protocols to empower your research.
Part 1: The Foundational Principle: Why Stereoselectivity Matters
In biological systems, chirality is the rule, not the exception. Receptors, enzymes, and transporters are themselves chiral, creating a stereospecific environment where drug molecules interact. Consequently, the two enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamics and pharmacokinetics.[1] One enantiomer might be responsible for the desired therapeutic effect (the eutomer), while the other could be inactive, less active, or even contribute to undesirable side effects (the distomer). Therefore, for any chiral drug candidate, it is imperative to consider the two enantiomers as distinct chemical entities requiring separate evaluation.[1]
This compound is a non-proteinogenic, cyclic β-amino acid of significant interest in medicinal chemistry.[2] Its structure features a cyclopentyl ring that introduces conformational rigidity, making it a valuable scaffold for designing peptidomimetics with improved enzymatic stability.[2] As a conformationally restricted analogue of the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA), its biological activity is of prime interest.[3][4] The central carbon atom bonded to both the amino group and the cyclopentyl ring is a chiral center, giving rise to two distinct enantiomers: (R)-3-Amino-3-cyclopentylpropanoic acid and (S)-3-Amino-3-cyclopentylpropanoic acid.
This guide will dissect the methodologies required to synthesize, separate, and comparatively evaluate the biological activity of these two enantiomers, providing a clear path to understanding their stereoselective pharmacology.
Caption: The (R) and (S) enantiomers of this compound.
Part 2: Prerequisite for Discovery: Chiral Synthesis and Resolution
To investigate stereoselective activity, obtaining the individual enantiomers in high purity is the critical first step. While asymmetric synthesis can directly produce a single enantiomer, resolving a racemic mixture is a common and effective strategy, especially during initial investigations.[5]
The rationale for this step is simple: testing a racemic mixture yields an averaged biological response, potentially masking the true potency of the eutomer or the negative effects of the distomer. Enzymatic resolution is a powerful technique that leverages the stereospecificity of enzymes to separate enantiomers under mild conditions. Lipases, such as Candida antarctica lipase A (CAL-A), have proven effective for the enantioselective N-acylation of similar β-amino esters.[6]
Caption: Workflow for chiral resolution via enzymatic N-acylation.
Experimental Protocol: Lipase-Catalyzed Enantioselective Acylation
This protocol describes the resolution of a racemic ethyl ester of this compound.
Materials:
-
Racemic ethyl 3-amino-3-cyclopentylpropanoate
-
Candida antarctica lipase A (CAL-A), immobilized
-
Butyl butanoate (acyl donor and solvent)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate gradient)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for hydrolysis
Methodology:
-
Enzymatic Reaction:
-
Dissolve racemic ethyl 3-amino-3-cyclopentylpropanoate in neat butyl butanoate.
-
Add immobilized CAL-A to the solution.
-
Incubate the reaction at a controlled temperature (e.g., 40-50 °C) with gentle agitation.
-
Monitor the reaction progress using chiral HPLC to track the conversion of one enantiomer. The goal is to reach ~50% conversion, where one enantiomer is acylated and the other remains unreacted.
-
-
Separation:
-
Once ~50% conversion is achieved, filter off the immobilized enzyme.
-
Remove the solvent/acyl donor under reduced pressure.
-
Separate the resulting mixture of the N-acylated ester and the unreacted amino ester using silica gel column chromatography.
-
-
Hydrolysis to Free Amino Acids:
-
For the N-acylated enantiomer: Hydrolyze both the ester and the newly formed amide bond under acidic conditions (e.g., refluxing in 6M HCl) to yield the free amino acid hydrochloride.
-
For the unreacted amino ester: Hydrolyze the ester group under basic conditions (e.g., using LiOH or NaOH) followed by acidification to yield the free amino acid.
-
-
Purification and Characterization:
-
Purify the final amino acids by recrystallization or ion-exchange chromatography.
-
Confirm the absolute configuration using methods like Vibrational Circular Dichroism (VCD) or by comparing optical rotation values to literature standards if available.[7]
-
Verify enantiomeric purity (e.g., >99% ee) using chiral HPLC or GC.
-
Part 3: Comparative Biological Evaluation
With enantiomerically pure compounds in hand, a systematic comparison of their biological activities can begin. For GABA analogues, key areas of investigation include receptor binding affinity, functional activity at the receptor, and cellular transport.
Receptor Binding Affinity
A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor. This experiment quantifies how effectively each enantiomer competes with a known high-affinity radiolabeled ligand for binding to the target receptor (e.g., GABAA, GABAB, or GABAC receptors).
Causality: The difference in binding affinity (Ki) between enantiomers directly reflects the stereochemical preference of the receptor's binding pocket. A lower Ki value indicates a higher affinity. It is common for one enantiomer to have a significantly lower Ki, sometimes by orders of magnitude, demonstrating its superior fit to the receptor.[8]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation: Prepare cell membrane homogenates expressing the GABA receptor subtype of interest.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]GABA, [3H]muscimol for GABAA), and varying concentrations of the test compound ((R)- or (S)-enantiomer).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 (concentration of the compound that inhibits 50% of specific binding). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: Comparative Binding Affinities (Ki, nM)
| Compound | GABAA Receptor | GABAB Receptor | GABAC Receptor |
| (R)-Enantiomer | Experimental Value | Experimental Value | Experimental Value |
| (S)-Enantiomer | Experimental Value | Experimental Value | Experimental Value |
| GABA (Control) | Experimental Value | Experimental Value | Experimental Value |
Functional Activity at the Receptor
Binding to a receptor does not reveal whether a compound activates it (agonist), blocks it (antagonist), or partially activates it (partial agonist). Electrophysiological techniques, such as the two-electrode voltage clamp on Xenopus oocytes expressing recombinant receptors, are ideal for this purpose.[3][9]
Causality: This assay measures the direct functional consequence of receptor binding—the opening or closing of ion channels. For GABA receptors, which are typically inhibitory, an agonist will induce a measurable ion current. The stereochemistry of the compound dictates not only if it can bind but also if it can induce the necessary conformational change in the receptor to elicit a functional response. Studies on GABA analogues have shown that stereoisomers can have dramatically different functional profiles; for instance, one might be a partial agonist while another is a weak antagonist.[9]
Experimental Protocol: Two-Electrode Voltage Clamp
-
Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the subunits of the desired human GABA receptor subtype (e.g., ρ1 for GABAC).
-
Recording: After 2-3 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes to clamp the membrane potential.
-
Compound Application: Perfuse the chamber with varying concentrations of the (R)- or (S)-enantiomer and record the induced current.
-
Agonist Testing: Measure the current elicited by each enantiomer alone to determine agonist or partial agonist activity (EC50 and maximal response).
-
Antagonist Testing: Co-apply a fixed concentration of GABA with varying concentrations of the test enantiomer to determine antagonist activity (IC50).
-
Data Analysis: Generate dose-response curves to calculate EC50 (for agonists) or IC50 (for antagonists) values.
Data Presentation: Comparative Functional Activity
| Compound | Activity Type | EC50 / IC50 (µM) | Max Response (% of GABA) |
| (R)-Enantiomer | e.g., Agonist | Experimental Value | Experimental Value |
| (S)-Enantiomer | e.g., Antagonist | Experimental Value | N/A |
Stereoselectivity in Cellular Transport
The ability of a drug to reach its target is often dependent on cellular uptake transporters. For amino acid analogues, this is a particularly crucial factor.[10] Stereoselectivity can arise if a transporter preferentially recognizes one enantiomer over the other.[11]
Causality: Investigating cellular uptake reveals whether differences in observed potency are due to receptor interactions or simply the ability of the compound to enter the cell. This is achieved by measuring the uptake of radiolabeled enantiomers in relevant cell lines and using known inhibitors to identify the specific transport systems involved (e.g., System L, ASC, or System A transporters).[12][13]
Experimental Protocol: Cellular Uptake Assay
-
Radiolabeling: Synthesize radiolabeled versions of the (R)- and (S)-enantiomers (e.g., with 3H or 14C).
-
Cell Culture: Use a relevant cell line (e.g., glioma cells or primary neurons) plated in multi-well plates.
-
Uptake Assay:
-
Incubate the cells with a fixed concentration of the radiolabeled (R)- or (S)-enantiomer for a short period.
-
To identify transporters, pre-incubate cells with known inhibitors (e.g., BCH for System L) before adding the radiolabeled compound.
-
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter. Normalize the counts to the protein content in each well.
-
Data Analysis: Compare the uptake of the (R)- and (S)-enantiomers. Calculate the percentage of uptake inhibition caused by each specific transporter blocker.
Data Presentation: Cellular Uptake Inhibition (%)
| Inhibitor | Transporter System | % Inhibition of (R)-Uptake | % Inhibition of (S)-Uptake |
| BCH | System L | Experimental Value | Experimental Value |
| Alanine/Serine/Cysteine | System ASC | Experimental Value | Experimental Value |
| MeAIB | System A | Experimental Value | Experimental Value |
Conclusion
The investigation into the stereoselectivity of this compound is a critical step in understanding its therapeutic potential. The provided guide outlines a logical, multi-faceted approach, beginning with the essential synthesis and separation of its enantiomers and progressing through a rigorous comparative analysis of their receptor binding, functional activity, and cellular transport. The differences observed between the (R)- and (S)-enantiomers will not only elucidate the structure-activity relationship for this specific molecule but also underscore the universal principle that stereochemistry is a pivotal determinant of biological action. By following these self-validating protocols, researchers can generate the high-quality, reproducible data needed to advance the development of more precise and effective neurological therapies.
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Schoepp, D. D., et al. (1991). In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects. Journal of Pharmacology and Experimental Therapeutics, 258(1), 176–183. [Link]
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McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70–73. [Link]
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Shon, J., et al. (2012). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Medicinal Chemistry Letters, 3(1), 58–62. [Link]
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Duke, R. K., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 134(5), 963–973. [Link]
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Kannappan, V. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. [Link]
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Johnston, G. A. R., et al. (1978). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 31(6), 1325-1336. [Link]
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Fan, Y., et al. (2014). Significance and challenges of stereoselectivity assessing methods in drug metabolism. Journal of Pharmaceutical Analysis, 4(4), 217–226. [Link]
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Duke, R. K., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. ResearchGate. [Link]
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Al-Qaisi, A. J., et al. (2018). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]
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Gelpi, F., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed. [Link]
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Shon, J., et al. (2012). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ResearchGate. [Link]
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Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(22), 3583-3588. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 3-Amino-3-cyclopentylpropanoic Acid: A Precautionary Approach in the Absence of Complete Hazard Data
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the disposal of 3-Amino-3-cyclopentylpropanoic acid (CAS No. 682804-23-5). A critical challenge with this compound is the incomplete hazard information available in its Safety Data Sheet (SDS), which necessitates a cautious and conservative approach to its disposal.[1] This guide is structured to build your trust by providing a self-validating system for safe chemical handling, grounded in established safety principles.
Immediate Safety and Handling: The Minimum Precautions
Before any disposal procedures are initiated, it is essential to handle this compound with the appropriate personal protective equipment (PPE) as a baseline safety measure. The available, albeit incomplete, SDS outlines the following minimum requirements:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: Wear impervious clothing, such as a lab coat or chemical-resistant apron, and appropriate gloves (e.g., nitrile rubber) to prevent skin contact.[1][2]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]
-
Storage: For product stability, it is recommended to store this compound in a dark place under an inert atmosphere at room temperature.[2]
These precautions are the starting point for safe handling. However, the absence of comprehensive hazard data requires that we adopt a more stringent disposal protocol.
The Critical Challenge: Incomplete Hazard Data
The SDS for this compound currently lacks data in crucial sections, including hazard classification and ecological information.[1] In laboratory safety, any chemical with unknown or incomplete hazard information must be treated as hazardous until its properties are fully understood and characterized.[3] This "precautionary principle" is a cornerstone of responsible chemical management and is essential for protecting both laboratory personnel and the environment.[1][4]
Disposing of a chemical with unknown hazards down the drain or in regular trash is a violation of safety protocols and potentially environmental regulations, as its impact on aquatic life and ecosystems is unknown.[1][4] Therefore, the following disposal procedures assume the compound is hazardous.
Step-by-Step Disposal Protocol for this compound
The following protocol is designed to manage the disposal of this compound safely and in compliance with general laboratory waste guidelines for chemicals with unknown hazards.
Step 1: Waste Characterization and Segregation
Proper segregation is the first and most critical step in safe chemical waste disposal.[2][5]
-
Designate a Specific Waste Stream: All materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, weigh boats), and spill cleanup materials, must be collected as a distinct hazardous waste stream.
-
Do Not Mix: This waste must not be mixed with any other chemical waste streams, such as halogenated or non-halogenated solvents, acids, or bases.[2][5] Mixing chemicals with unknown properties can lead to dangerous and unforeseen reactions.
Step 2: Containerization and Labeling
Proper containerization and labeling are mandated by safety regulations like those from OSHA and are crucial for preventing accidents and ensuring proper disposal by waste management professionals.[6]
-
Use a Compatible Container: Collect the waste in a dedicated, leak-proof container that is compatible with the chemical. The original product container is often the best choice.[6] The container must have a secure, tight-fitting lid.
-
Immediate and Clear Labeling: As soon as the first item of waste is added, the container must be labeled. The label should include:[7][8]
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A statement indicating the lack of complete data, such as "Caution: Handle as Hazardous, Full Toxicological Properties Unknown"
-
The accumulation start date.
-
The name of the principal investigator or laboratory supervisor responsible.[1]
-
Step 3: Storage
Waste must be stored safely in a designated area while awaiting pickup.
-
Designated Storage Area: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[6]
-
Secondary Containment: The container should be placed in a secondary containment bin or tray to contain any potential leaks.[2][6]
-
Segregation: Store the waste away from incompatible materials, particularly strong acids and oxidizing agents, as a general precaution.[6]
Step 4: Arranging for Final Disposal
The final disposal of this waste must be handled by professionals.
-
Contact Your EHS Department: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.[3] They are trained to manage and dispose of chemical waste in compliance with all local, state, and federal regulations.
-
Engage a Licensed Waste Contractor: If your institution does not have an EHS department, you must use a licensed hazardous waste disposal service.[4][9][10] These companies can provide guidance on profiling and preparing the waste for transport and disposal.
The decision-making process for the disposal of a chemical like this compound, where the SDS is incomplete, can be visualized as follows:
Caption: Disposal workflow for chemicals with incomplete safety data.
Spill Response Protocol
In the event of a spill, a cautious approach is mandatory.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues and your supervisor.
-
Don PPE: Before attempting any cleanup, don the minimum required PPE, including safety goggles, gloves, and a lab coat.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to contain the spill.
-
Collect the Waste: Carefully scoop the absorbent material and any remaining spilled solid into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable cleaning agent. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your EHS office as required by your institution's policy.
Summary of Disposal Procedures
The following table summarizes the key operational steps for the proper disposal of this compound.
| Procedure | Key Actions | Rationale |
| Personal Protective Equipment (PPE) | Wear safety goggles, gloves, and a lab coat. Use a fume hood. | To prevent eye and skin contact and inhalation, providing a baseline of safety.[1] |
| Waste Segregation | Collect all waste containing the compound in a separate, dedicated container. Do not mix with other waste streams. | To prevent unknown and potentially hazardous chemical reactions.[2][5] |
| Containerization | Use a leak-proof, compatible container with a secure lid. | To safely contain the waste and prevent spills or exposure.[6] |
| Labeling | Label immediately with "Hazardous Waste," the full chemical name, and a warning about unknown hazards. | To comply with regulations and ensure safe handling by all personnel and waste contractors.[7][8] |
| Storage | Store in a designated satellite accumulation area with secondary containment. | To ensure security, proper ventilation, and containment of any potential leaks.[6] |
| Final Disposal | Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor. | To ensure disposal is handled in a compliant, safe, and environmentally responsible manner.[4][9] |
Conclusion: Building a Culture of Safety
The responsible disposal of chemical reagents, particularly those with incomplete safety data like this compound, is a hallmark of a robust safety culture. By adhering to the precautionary principle and treating unknown substances as hazardous, you ensure the protection of yourself, your colleagues, and the environment. This guide provides the necessary procedural steps to manage this specific compound, but the principles outlined here—careful segregation, clear labeling, and reliance on professional disposal services—are broadly applicable and should be a standard part of all laboratory operations.
References
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Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center. Retrieved from [Link]
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Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. (2021, December 6). Goa University. Retrieved from [Link]
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Hazardous waste. (n.d.). In Wikipedia. Retrieved from [Link]
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Unknown Laboratory Chemicals Disposal. (n.d.). Safety & Risk Services, The University of British Columbia. Retrieved from [Link]
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Guidelines for Segregating and Combining Chemical Wastes into Containers. (2019, November 25). University of Pennsylvania, Environmental Health and Radiation Safety. Retrieved from [Link]
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Lehigh University, Campus Safety Division. Retrieved from [Link]
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Unknown Chemicals. (n.d.). Purdue University, Environmental Health and Safety. Retrieved from [Link]
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Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency. Retrieved from [Link]
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Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]
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Hazardous Waste Clean-Up Services. (n.d.). Clean Management Environmental Group, Inc. Retrieved from [Link]
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Hazardous Waste Disposal Services in Los Angeles, California. (n.d.). Hazardous Waste Experts. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 3-Amino-3-cyclopentylpropanoic Acid
This guide provides essential safety and logistical information for the handling and disposal of 3-Amino-3-cyclopentylpropanoic acid (CAS 682804-23-5). As a non-proteinogenic, cyclic β-amino acid, this compound is a valuable building block in medicinal chemistry and peptidomimetic design.[1] Its unique structure, featuring a cyclopentyl ring, imparts conformational rigidity, which is a desirable trait in drug development.[1] However, the safe handling of this and any chemical compound is paramount in a research setting. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
Assumed Hazards:
-
May cause eye, skin, and respiratory tract irritation.
-
Potential for harmful dust formation during handling.
-
May be harmful if swallowed or inhaled.[4]
A thorough risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is crucial for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.[2][3]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles with Side Shields & Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) are mandatory to protect against dust particles.[2] A face shield should be worn over the goggles when there is a significant risk of splashing.[3] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Nitrile or neoprene gloves are recommended.[3] Regularly inspect gloves for any signs of degradation or perforation. A flame-resistant and impervious lab coat should be worn to protect skin and clothing.[2] |
| Respiratory | NIOSH-Approved Respirator | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[2] At a minimum, a NIOSH-approved respirator should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[3] |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict operational plan is vital for safe handling. The following workflow is designed to minimize exposure and prevent contamination.
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Procedural Steps:
-
Preparation and Engineering Controls: All manipulations of solid this compound should be performed within a certified chemical fume hood to minimize inhalation risk.[3]
-
PPE Inspection: Before entering the designated handling area, thoroughly inspect all PPE for defects.
-
Handling the Compound:
-
Wear all required PPE as outlined in the table above.
-
To prevent the generation of dust, use appropriate tools, such as a chemical spatula, for transferring the solid.[3]
-
If the compound needs to be weighed, do so within the fume hood.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Carefully sweep or scoop up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[3]
-
Disposal Plan
Proper disposal is a critical aspect of the chemical handling lifecycle. All waste containing this compound must be treated as hazardous waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Disposal Protocol:
-
Waste Segregation: Do not mix waste containing this compound with other waste streams.[9]
-
Containerization:
-
Solid Waste: Place contaminated items such as gloves, weigh boats, and absorbent paper into a designated, sealed, and clearly labeled solid hazardous waste container.[10]
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and labeled liquid hazardous waste container.[10]
-
The original product container can often be used for waste collection, provided it is in good condition and properly labeled.[11]
-
-
Storage: Store waste containers in a designated satellite accumulation area, ensuring they are tightly capped.[10]
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[9] Never dispose of this compound down the drain.[11]
Emergency Procedures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
